Product packaging for Amino-PEG20-acid(Cat. No.:)

Amino-PEG20-acid

Cat. No.: B1192109
M. Wt: 970.1 g/mol
InChI Key: KHCODMGEHSONAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG20-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H87NO22 B1192109 Amino-PEG20-acid

Properties

Molecular Formula

C43H87NO22

Molecular Weight

970.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C43H87NO22/c44-2-4-48-6-8-50-10-12-52-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-40-66-42-41-65-39-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-49-7-5-47-3-1-43(45)46/h1-42,44H2,(H,45,46)

InChI Key

KHCODMGEHSONAW-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amino-PEG20-acid

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Amino-PEG20-acid: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Amino-PEG20-acid, a heterobifunctional linker crucial in bioconjugation, drug delivery, and surface modification.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative characterized by a terminal primary amine group (-NH₂) and a terminal carboxylic acid group (-COOH), separated by a 20-unit PEG spacer. This unique structure imparts valuable properties for advanced biomedical and research applications. The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media, while the terminal reactive groups allow for the covalent linkage of two different entities.[1][2]

Physicochemical Characteristics

Precise quantitative data for this compound, such as pKa values and specific solubility limits, are not extensively available in public literature. The provided data is based on information from suppliers and the general properties of similar PEG linkers.

PropertyValueSource(s)
Molecular Formula C₄₃H₈₇NO₂₂[3]
Molecular Weight ~970.15 g/mol [3]
Appearance White to off-white solid or viscous oil
Purity Typically ≥95%[4]
Solubility Soluble in water and many organic solvents (e.g., DMF, DMSO)
Storage Recommended at -20°C for long-term stability
Structural and Reactive Properties

The key feature of this compound is its heterobifunctional nature, which allows for sequential or orthogonal conjugation strategies.

  • Amino Group (-NH₂): The primary amine is nucleophilic and readily reacts with electrophiles such as activated esters (e.g., NHS esters), isothiocyanates, and aldehydes. This reaction is typically performed in slightly basic conditions (pH 7.2-8.5) to ensure the amine is deprotonated and thus more reactive.

  • Carboxylic Acid Group (-COOH): The terminal carboxyl group can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds. This activation is typically achieved using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as NHS (N-hydroxysuccinimide) to increase efficiency and stability of the reactive intermediate.

  • PEG Spacer: The 20-unit polyethylene glycol chain provides a flexible, hydrophilic spacer arm. This spacer can improve the solubility and reduce the immunogenicity of the resulting conjugate. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.

Key Applications and Signaling Pathways

This compound is a versatile tool in several areas of research and drug development.

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The linker's properties, such as its hydrophilicity, can improve the pharmacokinetic profile of the ADC.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound is an ideal linker for connecting the target protein-binding ligand and the E3 ligase-binding ligand, with the PEG chain influencing the solubility and cellular permeability of the PROTAC.

Surface and Nanoparticle Modification

The functional groups of this compound allow for the surface modification of materials and nanoparticles. For example, it can be used to attach biomolecules to the surface of gold nanoparticles or to passivate surfaces to reduce non-specific protein binding.

Experimental Protocols

The following are generalized protocols for the use of this compound. Researchers should optimize these protocols for their specific applications.

Amide Bond Formation via EDC/NHS Chemistry (Carboxyl Group Reaction)

This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and NHS (typically 2-5 fold excess of each).

    • Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Conjugation to Amine:

    • Add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add quenching solution to stop the reaction by reacting with any remaining NHS esters.

  • Purification:

    • Remove unreacted reagents and byproducts using a desalting column or dialysis.

EDC_NHS_Coupling cluster_activation Activation Step cluster_conjugation Conjugation Step Amino_PEG20_COOH Amino-PEG20-COOH Activated_PEG Amino-PEG20-NHS Ester Amino_PEG20_COOH->Activated_PEG Activation (pH 4.5-6.0) EDC_NHS EDC / NHS Conjugate Stable Amide Bond Conjugate Activated_PEG->Conjugate Coupling (pH 7.2-7.5) Target_Amine Target Molecule with -NH2

EDC/NHS coupling reaction workflow.
NHS Ester Reaction (Amine Group Reaction)

This protocol describes the conjugation of the amine terminus of this compound to an NHS ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffer (e.g., PBS or borate buffer, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., Tris or glycine)

Procedure:

  • Preparation:

    • Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF immediately before use.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation:

    • Add the dissolved NHS ester to the this compound solution. A molar excess of the NHS ester may be required.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Add quenching solution to stop the reaction.

  • Purification:

    • Purify the conjugate using appropriate chromatography techniques (e.g., size exclusion or reverse phase).

NHS_Ester_Reaction Amino_PEG20_NH2 Amino-PEG20-NH2 Conjugate Stable Amide Bond Conjugate Amino_PEG20_NH2->Conjugate Conjugation (pH 7.2-8.5) NHS_Ester NHS Ester Activated Molecule

NHS ester reaction workflow.

Mandatory Visualizations

General PROTAC Synthesis Workflow

This diagram illustrates a generalized workflow for synthesizing a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow Start Start Step1 Couple POI Ligand to Amino-PEG20-COOH Start->Step1 Step2 Purify POI-Linker Intermediate Step1->Step2 Step3 Couple E3 Ligase Ligand to -NH2 of Linker Step2->Step3 Step4 Final Purification of PROTAC Step3->Step4 End PROTAC Molecule Step4->End Properties_Relationship cluster_structure Structural Components cluster_properties Functional Properties Amine Primary Amine (-NH2) Reactivity Heterobifunctional Reactivity Amine->Reactivity PEG_Chain PEG20 Spacer Solubility Enhanced Aqueous Solubility PEG_Chain->Solubility Flexibility Flexibility & Spacing PEG_Chain->Flexibility Carboxyl Carboxylic Acid (-COOH) Carboxyl->Reactivity

References

Amino-PEG20-acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Amino-PEG20-acid, a heterobifunctional linker critical in the fields of drug development, proteomics, and materials science. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's chemical structure, properties, and its application in bioconjugation, complete with experimental protocols and workflow visualizations.

Core Properties of this compound

This compound is a polyethylene glycol (PEG) derivative that features a terminal primary amine group (-NH2) and a carboxylic acid group (-COOH) at opposite ends of a 20-unit PEG spacer.[1][2] This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and bioavailability of conjugated molecules, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

The primary amine can react with activated esters, aldehydes, and other carbonyl-containing groups, while the carboxylic acid can be coupled with primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry.[1][2]

Quantitative Data Summary
PropertyValueSource
Chemical Formula C43H87NO22
Molecular Weight ~970.15 g/mol
Purity Typically ≥95%
CAS Number 196936-04-6*

*Note on CAS Number: It is important for researchers to note that the CAS number 196936-04-6 has been associated in various databases with Amino-PEG-acid molecules of different PEG chain lengths (e.g., PEG20, PEG24, PEG36). It is therefore crucial to verify the specific chain length with the supplier based on the molecular weight and formula.

Experimental Protocol: General Procedure for Protein Bioconjugation

This section details a general protocol for the conjugation of a protein to a second molecule using this compound as a linker. The protocol is based on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This two-step procedure allows for the activation of the carboxylic acid group on the this compound, which then reacts with a primary amine on the target protein.

Materials:

  • This compound

  • Target protein with available primary amine groups (e.g., lysine residues)

  • Molecule to be conjugated (containing a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in activation buffer) and NHS/Sulfo-NHS (e.g., 10 mg/mL in activation buffer).

    • Dissolve the target protein in the coupling buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Dissolve the molecule to be conjugated in an appropriate buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine a molar excess of this compound with EDC and NHS in the activation buffer. A typical molar ratio is 1:1.5:1.5 (PEG-acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-ester activated PEG linker.

  • Conjugation to the Target Protein:

    • Add the activated this compound solution to the protein solution in the coupling buffer. The pH of the reaction mixture should be adjusted to 7.2-8.0 to facilitate the reaction with primary amines on the protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS-ester groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against the coupling buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the chemical logic and experimental workflow of a typical bioconjugation process using this compound.

G cluster_activation Step 1: Activation of PEG Linker cluster_conjugation Step 2: Conjugation to Protein peg This compound (-COOH terminus) edc_nhs EDC + NHS in Activation Buffer (pH 4.5-6.0) peg->edc_nhs activated_peg NHS-ester Activated This compound edc_nhs->activated_peg Forms reactive ester activated_peg2 NHS-ester Activated This compound protein Target Protein (with -NH2 groups) conjugate Protein-PEG-Amine Conjugate (unreacted -NH2 terminus) protein->conjugate activated_peg2->protein Reacts in Coupling Buffer (pH 7.2-8.0)

Caption: Chemical logic for protein conjugation via the carboxylic acid terminus.

G start Start: Prepare Reagents dissolve_peg Dissolve this compound in DMF/DMSO start->dissolve_peg dissolve_edc_nhs Dissolve EDC and NHS in Activation Buffer start->dissolve_edc_nhs dissolve_protein Prepare Protein in Coupling Buffer start->dissolve_protein activation Activate PEG-Acid with EDC/NHS for 15-30 min dissolve_peg->activation dissolve_edc_nhs->activation conjugation Add Activated PEG to Protein. React for 1-2 hours at RT dissolve_protein->conjugation activation->conjugation quenching Add Quenching Buffer (e.g., Tris, Hydroxylamine) conjugation->quenching purification Purify Conjugate via Desalting Column or Dialysis quenching->purification characterization Analyze Conjugate (SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Caption: Experimental workflow for protein bioconjugation.

References

The Heterobifunctional Nature of Amino-PEG20-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino-PEG20-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and nanotechnology. Its unique architecture, featuring a terminal primary amine and a carboxylic acid separated by a 20-unit polyethylene glycol (PEG) chain, offers a versatile platform for covalently linking a wide array of molecules. This guide provides a comprehensive overview of the core attributes of this compound, including its chemical properties, and detailed methodologies for its application in protein conjugation and nanoparticle surface modification. Furthermore, it delves into its critical role in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs), illustrating the underlying molecular mechanisms.

Core Properties of this compound

This compound is characterized by its two distinct reactive termini, making it a valuable tool for creating precisely defined bioconjugates. The primary amine (-NH2) can readily react with activated esters, aldehydes, and isothiocyanates, while the carboxylic acid (-COOH) can form stable amide bonds with primary amines through the use of carbodiimide chemistry.[1] The intervening PEG20 spacer imparts several advantageous properties, including enhanced hydrophilicity, increased flexibility, and reduced steric hindrance, which can improve the solubility and in vivo stability of the resulting conjugates.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing essential data for experimental design and execution.

PropertyValueReference(s)
Molecular Weight ~970.15 g/mol [1]
Chemical Formula C43H87NO22[1]
Purity ≥95%[1]
Solubility Soluble in water and organic solvents
Storage Temperature -20°C

Experimental Protocols

The heterobifunctional nature of this compound allows for a multitude of conjugation strategies. Below are detailed protocols for two common applications: protein conjugation and nanoparticle functionalization.

Protein Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid terminus of this compound to primary amines (e.g., lysine residues) on a target protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Target protein in a suitable amine-free buffer (e.g., MES or PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column for purification

Procedure:

  • Protein Preparation: Dissolve the target protein in the Activation Buffer.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a semi-stable NHS ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point, but this should be optimized for the specific application.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer to facilitate the reaction with the primary amines on the protein.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to stop the reaction by reacting with any unreacted NHS esters.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

  • Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and MALDI-TOF mass spectrometry to confirm the degree of conjugation. Size exclusion chromatography (SEC) can be used to assess the purity and aggregation state of the conjugate.

Functionalization of Gold Nanoparticles

This protocol outlines a method for the surface modification of gold nanoparticles (AuNPs) with this compound, leveraging the affinity of a thiol-modified linker for the gold surface. This requires an initial modification of the this compound to introduce a thiol group.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • This compound

  • A thiol-containing molecule with a reactive group for the amine of the PEG linker (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate - SPDP)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Reaction buffers (e.g., PBS)

  • Centrifugation equipment

Procedure:

  • Thiolation of this compound:

    • React the amine terminus of this compound with a heterobifunctional crosslinker like SPDP to introduce a protected thiol group.

    • Deprotect the thiol group using a reducing agent like DTT.

    • Purify the resulting Thiol-PEG20-acid.

  • Surface Modification of AuNPs:

    • Add the Thiol-PEG20-acid solution to the AuNP suspension. The thiol group will displace the citrate on the nanoparticle surface, forming a stable gold-thiol bond.

    • Allow the reaction to proceed for several hours to overnight with gentle mixing.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing unreacted linker.

    • Resuspend the nanoparticles in a fresh buffer. Repeat the washing steps to ensure complete removal of unbound linker.

  • Characterization: The successful functionalization can be confirmed by a change in the hydrodynamic diameter and zeta potential of the nanoparticles, as measured by Dynamic Light Scattering (DLS). UV-Vis spectroscopy can also show a shift in the surface plasmon resonance peak.

Visualization of Structure and Applications

The following diagrams, generated using Graphviz, illustrate the chemical structure of this compound and its application in a bioconjugation workflow and a PROTAC-mediated protein degradation pathway.

chemical_structure cluster_amine Amine Terminus cluster_peg PEG20 Spacer cluster_acid Carboxylic Acid Terminus Amine H₂N PEG -(CH₂CH₂O)₂₀- Amine->PEG Acid COOH PEG->Acid

Caption: Chemical structure of this compound.

bioconjugation_workflow Protein Target Protein (-NH₂) Conjugate Protein-PEG Conjugate Protein->Conjugate AminoPEG This compound (HOOC-PEG-NH₂) ActivatedPEG Activated NHS-ester (NHS-OOC-PEG-NH₂) AminoPEG->ActivatedPEG Activation EDC_NHS EDC, NHS EDC_NHS->ActivatedPEG ActivatedPEG->Conjugate Conjugation Purification Purification (e.g., SEC) Conjugate->Purification Characterization Characterization (e.g., MS, SDS-PAGE) Purification->Characterization

Caption: General workflow for protein conjugation.

protac_mechanism TargetProtein Target Protein (e.g., BRD4) TernaryComplex Ternary Complex (Target-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex PROTAC PROTAC (Target Binder - PEG Linker - E3 Binder) PROTAC->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proximity-induced Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound stands out as a highly versatile and enabling tool in the realm of life sciences and drug development. Its well-defined heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the precise construction of complex biomolecular architectures. The experimental protocols provided herein offer a practical guide for researchers to harness the potential of this linker in their own studies. As exemplified by its application in PROTACs, the rational design of molecules incorporating this compound holds immense promise for the development of next-generation therapeutics. Continued exploration of its applications will undoubtedly lead to further innovations in targeted drug delivery, diagnostics, and materials science.

References

An In-depth Technical Guide to the Role of the PEG Spacer in Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Amino-PEG20-acid molecule is a heterobifunctional linker integral to modern drug development, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure consists of a primary amine and a terminal carboxylic acid, separated by a 20-unit polyethylene glycol (PEG) spacer. This guide elucidates the critical role of this PEG20 spacer, detailing its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of the conjugates it helps create. We will explore quantitative data, experimental protocols, and the fundamental principles that make this specific linker a powerful tool in designing advanced therapeutics.

Introduction: The Central Role of Linkers in Bifunctional Therapeutics

Bifunctional molecules, such as PROTACs and ADCs, are designed to bring two distinct proteins or moieties into close proximity to elicit a specific biological action.[1] In PROTACs, the linker tethers a target protein ligand to an E3 ubiquitin ligase ligand, hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.[2] In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, ensuring targeted delivery to cancer cells.[]

The linker is not merely a passive connector; its length, flexibility, and chemical composition are critical determinants of the resulting conjugate's success.[2] The this compound linker, with its extended hydrophilic spacer, has become a valuable component in this context.[4]

Key Features of this compound:

  • Heterobifunctional: Possesses two different reactive ends—a primary amine and a carboxylic acid—allowing for directional and controlled conjugation.

  • PEG20 Spacer: A long, flexible chain of 20 ethylene glycol units that defines the molecule's core properties.

The Multifaceted Role of the PEG20 Spacer

The 20-unit PEG chain is the defining feature of this compound, imparting several crucial advantages to the final therapeutic conjugate.

Enhancing Solubility and Preventing Aggregation

Many potent therapeutic agents, such as small molecule kinase inhibitors used in PROTACs or cytotoxic payloads in ADCs, are highly hydrophobic. This poor aqueous solubility can lead to aggregation, rapid clearance from circulation, and difficulties in formulation.

The PEG20 spacer is exceptionally hydrophilic, effectively creating a hydration shell around the hydrophobic components of the conjugate. This has several benefits:

  • Improved Aqueous Solubility: The PEG chain dramatically increases the overall water solubility of the bifunctional molecule.

  • Reduced Aggregation: By masking hydrophobic regions, the PEG spacer prevents the conjugate from clumping together, which is critical for maintaining stability and function.

  • Higher Drug-to-Antibody Ratios (DARs): In ADCs, the hydrophilicity imparted by PEG linkers allows for the attachment of more drug molecules per antibody (a higher DAR) without causing the ADC to aggregate and lose efficacy.

Optimizing Pharmacokinetics (PK) and Reducing Immunogenicity

The "stealth" effect of PEG is well-documented in pharmacology. By increasing the hydrodynamic volume of the molecule, the PEG20 spacer can:

  • Prolong Circulation Half-Life: The larger size slows renal clearance, keeping the therapeutic agent in the bloodstream for a longer period.

  • Shield from Proteolysis and Immune Recognition: The flexible PEG chain can mask the conjugate from degradation by proteases and recognition by the immune system, thereby reducing immunogenicity. This is crucial for protein-based therapeutics and can mitigate the generation of anti-drug antibodies.

Providing Optimal Length and Flexibility for Biological Activity

In PROTACs, the primary goal is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The distance and orientation between the two proteins are absolutely critical for efficient ubiquitination.

The PEG20 spacer offers:

  • Optimal Spanning Distance: A linker that is too short may cause steric clash, preventing the two proteins from binding simultaneously. A linker that is too long can lead to unproductive binding due to high flexibility and an entropic penalty. The length of a PEG20 spacer often falls within the optimal range for many protein pairs.

  • Conformational Flexibility: The PEG chain is highly flexible, allowing the two ends of the PROTAC to adopt the optimal conformation required to engage both the target protein and the E3 ligase effectively.

Quantitative Data Presentation

The choice of linker length has a quantifiable impact on the performance of a bifunctional molecule. The following tables summarize representative data from studies comparing different linker lengths, illustrating the importance of optimization.

Table 1: Impact of PROTAC Linker Length on Target Protein Degradation (Data is illustrative, based on trends reported in the literature)

PROTAC Linker Linker Length (atoms, approx.) DC50 (nM) Dmax (%) Rationale
PEG3-based 12 850 45 Too short; likely steric hindrance prevents stable ternary complex formation.
PEG7-based 22 150 90 Optimal length; facilitates productive ternary complex formation.
PEG12-based 37 25 >95 Highly potent in this system, demonstrating target-specific optimization.
Alkyl-C16 16 50 92 An alternative linker chemistry showing high efficacy.

| PEG20-based | 61 | 400 | 70 | Too long; increased flexibility may lead to inefficient complex formation. |

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Data is illustrative, based on trends reported in the literature)

ADC Linker Hydrophilicity Plasma Half-life (t½, hours) Area Under Curve (AUC) Rationale
Non-PEG (SMCC) Low 120 Low-Medium Hydrophobic nature can lead to faster clearance and aggregation.
PEG4 Medium 180 Medium Improved PK profile over non-PEG linkers.
PEG8 High 250 High Significantly improved PK due to enhanced solubility and stealth effect.

| PEG20 | Very High | >300 | Very High | Offers maximal PK benefits, though potential for reduced potency must be assessed. |

Visualization of Key Processes

Visual diagrams help clarify the complex mechanisms and workflows involving this compound.

Bioconjugation_Workflow start Start: Reagents reagent1 This compound start->reagent1 reagent2 Target Molecule (e.g., Protein, Drug) start->reagent2 activation Step 1: Activate Carboxyl Group (EDC / NHS Chemistry) reagent1->activation coupling Step 2: Amide Bond Formation (Conjugation Reaction) reagent2->coupling activation->coupling Activated Linker purification Step 3: Purification (e.g., SEC, HPLC) coupling->purification analysis Step 4: Characterization (e.g., Mass Spec, SDS-PAGE) purification->analysis final_product Final Conjugate analysis->final_product

References

Applications of Amino-PEG20-acid in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG20-acid is a heterobifunctional linker molecule that has emerged as a valuable tool in the field of bioconjugation. Its unique structure, featuring a primary amine group and a terminal carboxylic acid separated by a 20-unit polyethylene glycol (PEG) chain, offers a versatile platform for covalently linking biomolecules. The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates while minimizing non-specific interactions. This guide provides a comprehensive overview of the applications of this compound in bioconjugation, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their drug development and scientific endeavors.

This compound is a water-soluble compound where the amino group can react with various functional groups such as carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes).[1][2] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][2] This dual reactivity makes it an ideal crosslinker for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the functionalization of nanoparticles for targeted drug delivery, and the modification of proteins and peptides to improve their therapeutic properties.[2]

Core Properties and Advantages

The 20-unit PEG chain is a critical component of the this compound linker, imparting several beneficial properties to the resulting bioconjugates.

Table 1: Key Properties and Advantages of this compound in Bioconjugation

PropertyAdvantage in BioconjugationRepresentative Quantitative Data
Increased Hydrophilicity Enhances the solubility of hydrophobic drugs or proteins in aqueous media, preventing aggregation.PEGylation can increase the solubility of proteins by more than 11-fold.
Enhanced Stability Protects conjugated proteins from proteolytic degradation and improves thermal and chemical stability.---
Reduced Immunogenicity The PEG chain can shield antigenic epitopes on the protein surface, reducing the immune response against the therapeutic protein.PEGylation can lead to a significant reduction in the induction of anti-drug antibodies (ADAs).
Prolonged Circulation Half-Life The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, leading to a longer circulation time in the body.PEGylation can increase the plasma half-life of a therapeutic protein by 5 to 100-fold. For example, the half-life of recombinant human TIMP-1 was extended from 1.1 hours to 28 hours after conjugation with a 20 kDa PEG.
Biocompatibility PEG is a well-established biocompatible polymer with low toxicity.---

Key Applications and Experimental Protocols

Antibody-Drug Conjugates (ADCs)

This compound serves as a flexible linker to attach potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapeutics. The linker's properties can influence the stability, solubility, and overall efficacy of the ADC.

Below is a generalized workflow for the development of an ADC using this compound.

ADC_Development_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Payload Synthesis cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Ab Monoclonal Antibody (mAb) Activated_Ab Activated mAb (e.g., with available amine groups) Ab->Activated_Ab ADC_Crude Crude ADC Mixture Activated_Ab->ADC_Crude NHS ester reaction with -NH2 of mAb Drug Cytotoxic Drug Linker_Drug Linker-Payload Conjugate Drug->Linker_Drug EDC/NHS coupling to -COOH of Amino-PEG-acid Amino_PEG_Acid This compound Amino_PEG_Acid->Linker_Drug Linker_Drug->ADC_Crude Purified_ADC Purified ADC ADC_Crude->Purified_ADC IEX, SEC, HIC Characterization Characterization (DAR, Stability, Efficacy) Purified_ADC->Characterization HIC-HPLC, MALDI-TOF

Figure 1: ADC Development Workflow.

Materials:

  • This compound

  • Cytotoxic drug with a primary amine

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 2-Mercaptoethanol (for quenching)

  • Purification columns (e.g., Size-Exclusion Chromatography - SEC, Ion-Exchange Chromatography - IEX)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF or DMSO.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation of the Drug to the Activated Linker:

    • Dissolve the amine-containing cytotoxic drug in DMF or DMSO.

    • Add the drug solution to the activated this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification of the Linker-Payload:

    • The linker-payload conjugate can be purified using reversed-phase HPLC.

  • Activation of the Linker-Payload for Antibody Conjugation:

    • The carboxylic acid end of the linker-payload is activated using EDC/NHS chemistry as described in step 1.

  • Conjugation to the Antibody:

    • Add the activated linker-payload to the antibody solution at a desired molar ratio (e.g., 5-20 fold molar excess of linker-payload to mAb).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a final concentration of 10-50 mM Tris or glycine to quench any unreacted NHS esters.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other impurities by SEC or IEX.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase HPLC (RP-HPLC).

    • Confirm the molecular weight of the ADC using MALDI-TOF mass spectrometry.

Functionalization of Nanoparticles for Targeted Drug Delivery

This compound is utilized to surface-modify nanoparticles (e.g., liposomes, gold nanoparticles, polymeric nanoparticles) to enhance their biocompatibility and create a platform for attaching targeting ligands.

Nanoparticle_Functionalization_Workflow cluster_nanoparticle_synthesis Nanoparticle Synthesis cluster_surface_modification Surface Modification cluster_ligand_conjugation Targeting Ligand Conjugation cluster_drug_loading_delivery Drug Loading & Delivery NP Nanoparticle Core (e.g., Liposome, AuNP) PEGylated_NP PEGylated Nanoparticle NP->PEGylated_NP EDC/NHS coupling of -COOH to surface amines or vice versa Amino_PEG_Acid This compound Amino_PEG_Acid->PEGylated_NP Functionalized_NP Functionalized Nanoparticle PEGylated_NP->Functionalized_NP EDC/NHS coupling of -NH2 to ligand -COOH Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Functionalized_NP Drug_Loaded_NP Drug-Loaded Nanoparticle Functionalized_NP->Drug_Loaded_NP Drug Encapsulation Targeted_Delivery Targeted Drug Delivery to Cancer Cells Drug_Loaded_NP->Targeted_Delivery

Figure 2: Nanoparticle Functionalization Workflow.

Materials:

  • Amine-modified nanoparticles

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and Sulfo-NHS.

    • Incubate for 15 minutes at room temperature.

  • Conjugation to Nanoparticles:

    • Add the amine-modified nanoparticles to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the PEGylated nanoparticles by centrifugation, dialysis, or SEC to remove unreacted reagents.

Development of Proteolysis-Targeting Chimeras (PROTACs)

This compound can be used as a linker in the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins. The PEG linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

PROTAC_Development_Workflow cluster_component_synthesis Component Synthesis cluster_protac_assembly PROTAC Assembly cluster_biological_evaluation Biological Evaluation Target_Ligand Target Protein Ligand Intermediate1 Ligand-Linker Intermediate Target_Ligand->Intermediate1 EDC/NHS coupling E3_Ligase_Ligand E3 Ligase Ligand PROTAC PROTAC Molecule E3_Ligase_Ligand->PROTAC Amino_PEG_Acid This compound Amino_PEG_Acid->Intermediate1 Intermediate1->PROTAC EDC/NHS coupling Ternary_Complex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

References

Amino-PEG20-Acid: A Technical Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Amino-PEG20-acid as a linker in the development of antibody-drug conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The choice of linker is critical to the success of an ADC, influencing its stability, pharmacokinetics, efficacy, and safety profile. This guide provides a comprehensive overview of the properties of this compound, quantitative data from relevant studies, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Introduction to this compound in ADCs

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a chain of 20 ethylene glycol units flanked by a terminal amine group and a terminal carboxylic acid group. This heterobifunctional nature allows for the sequential and controlled conjugation of both the antibody and the cytotoxic payload.

The incorporation of a PEGylated linker, such as this compound, offers several advantages in ADC development:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the final ADC product and rapid clearance from circulation. The hydrophilic PEG chain of this compound improves the overall solubility and stability of the ADC.[1][2]

  • Improved Pharmacokinetics: The PEG moiety increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, allowing for greater tumor accumulation.[3][4]

  • Reduced Immunogenicity: The "stealth" properties of PEG can shield the ADC from the host immune system, potentially reducing its immunogenicity.[4]

  • Precise Spacer Length: As a discrete PEG linker, this compound has a defined molecular weight and length, leading to the production of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). This is a significant advantage over traditional polydisperse PEG linkers.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective implementation in ADC development.

PropertyValueReference
Chemical Formula C43H87NO22
Molecular Weight 970.15 g/mol
CAS Number 196936-04-6
Purity Typically ≥95%
Structure H2N-(CH2CH2O)20-CH2COOH
Solubility Water-soluble
Reactivity Amine group reacts with activated esters, aldehydes, etc. Carboxylic acid group reacts with amines.

Quantitative Data on ADCs with PEG Linkers

While specific data for ADCs utilizing this compound is not extensively available in the public domain, the following tables summarize representative data from studies on ADCs with similar discrete PEG linkers (e.g., PEG24). This information provides valuable insights into the expected performance of ADCs constructed with this compound.

In Vitro Cytotoxicity

The in vitro cytotoxicity of an ADC is a measure of its potency against cancer cell lines. It is typically expressed as the half-maximal inhibitory concentration (IC50).

ADC ConstructCell LineTarget AntigenPayloadIC50 (nM)Reference
RS7-mPEG24-MMAE (DAR 8)BxPC-3Trop-2MMAE0.5
RS7-mPEG24-MMAE (DAR 8)NCI-N87Trop-2MMAE1.2
ZHER2-PEG4K-MMAENCI-N87HER2MMAE~10
ZHER2-PEG10K-MMAENCI-N87HER2MMAE~40
Free MMAENCI-N87-MMAE~0.2-3.8

Note: The data for ZHER2 constructs with longer PEG chains (4kDa and 10kDa) illustrates a trend where significantly increasing PEG length can sometimes reduce in vitro potency.

In Vivo Efficacy

In vivo efficacy is assessed by measuring the ability of an ADC to inhibit tumor growth in animal models.

ADC ConstructXenograft ModelDosageTumor Growth Inhibition (%)Reference
RS7-mPEG24-MMAE (DAR 8)BxPC-32.5 mg/kg>90
HP10KMNCI-N871.5 mg/kg & 0.6 mg/kgSignificant inhibition at both doses
Pharmacokinetics

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of an ADC. The half-life (t1/2) is a key parameter indicating how long the ADC remains in circulation.

ADC ConstructSpeciesHalf-life (t1/2)Reference
RS7-mPEG24-MMAE (DAR 8)Mouse114.5 h
HP4KM (4kDa PEG)Mouse2.5-fold increase vs no PEG
HP10KM (10kDa PEG)Mouse11.2-fold increase vs no PEG

Experimental Protocols

The following sections provide detailed, representative methodologies for the key steps in developing an ADC using this compound. These protocols are generalized and will require optimization based on the specific antibody, payload, and desired final product characteristics.

Activation of this compound Carboxylic Acid Group

This protocol describes the activation of the carboxylic acid terminus of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards amine groups on a payload.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS (1.1 equivalents) to the solution.

  • Add DCC or EDC (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

  • If EDC was used, perform an aqueous workup by diluting the reaction mixture with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting Amino-PEG20-NHS ester by silica gel chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM).

  • Characterize the purified product by NMR and MS to confirm its identity and purity.

Conjugation of Payload to Activated Amino-PEG20-NHS Ester

This protocol details the attachment of an amine-containing cytotoxic payload to the activated NHS ester of the PEG linker.

Materials:

  • Amino-PEG20-NHS ester

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous DMF or DMSO

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.

  • Add DIPEA (2-3 equivalents) to the payload solution to act as a base.

  • In a separate vial, dissolve the Amino-PEG20-NHS ester (1.1 equivalents) in anhydrous DMF or DMSO.

  • Slowly add the linker solution to the payload solution with stirring.

  • Stir the reaction at room temperature for 2-24 hours under an inert atmosphere.

  • Monitor the reaction for the formation of the payload-linker conjugate by LC-MS.

  • Once the reaction is complete, purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA).

  • Lyophilize the fractions containing the pure product to obtain the payload-linker conjugate.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry.

Conjugation of Payload-Linker to Antibody

This protocol describes the conjugation of the payload-linker construct to the antibody via the amine group on the PEG linker reacting with activated carboxylic acid groups on the antibody or, more commonly, by activating the amine on the PEG linker to a maleimide for reaction with reduced antibody disulfides. For this guide, we will focus on the more common approach of activating the antibody's lysines.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • Payload-linker conjugate with a terminal amine group.

  • EDC and Sulfo-NHS for activation of the payload-linker's carboxylic acid (if the payload was attached to the amine end of the PEG). Alternatively, and more commonly, activation of the antibody's lysines. For this protocol, we will assume the payload is attached to the carboxylic acid end, leaving the amine on the PEG linker free. We will activate this amine to a maleimide group for cysteine conjugation.

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Antibody Reduction (for Cysteine Conjugation):

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column (e.g., Zeba™ Spin Desalting Columns).

  • Activation of the Amino-PEG20-Payload:

    • React the terminal amine of the Amino-PEG20-payload with a maleimide-NHS ester crosslinker (e.g., SMCC) to generate a maleimide-activated payload-linker.

  • Conjugation Reaction:

    • Immediately after desalting, add the maleimide-activated payload-linker to the reduced antibody at a specific molar ratio (e.g., 5-10 fold excess of payload-linker per antibody) to target a desired Drug-to-Antibody Ratio (DAR).

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

  • Purification:

    • Purify the resulting ADC from unreacted payload-linker and other small molecules using Size Exclusion Chromatography (SEC).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation level of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry (native MS).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway: HER2

Many ADCs target the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers. The following diagram illustrates the downstream signaling pathways activated by HER2.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TROP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP-2 PKC PKC TROP2->PKC Ca_Signal Intracellular Ca2+ Signal TROP2->Ca_Signal RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CyclinD1_E Cyclin D1/E ERK->CyclinD1_E Proliferation Cell Proliferation Migration, Invasion Ca_Signal->Proliferation CyclinD1_E->Proliferation ADC_Development_Workflow cluster_synthesis Component Synthesis & Conjugation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: Select mAb & Payload linker_synthesis Synthesize/Procure This compound start->linker_synthesis payload_linker Conjugate Payload to This compound linker_synthesis->payload_linker conjugation Conjugate Payload-Linker to mAb payload_linker->conjugation purification Purify ADC conjugation->purification dar_analysis DAR Analysis (HIC, MS) purification->dar_analysis purity_analysis Purity & Aggregation (SEC) dar_analysis->purity_analysis identity_analysis Identity Confirmation (MS) purity_analysis->identity_analysis cytotoxicity_assay Cytotoxicity Assay (IC50) identity_analysis->cytotoxicity_assay binding_assay Antigen Binding Assay (ELISA, SPR) cytotoxicity_assay->binding_assay stability_assay Plasma Stability Assay binding_assay->stability_assay pk_study Pharmacokinetic (PK) Study stability_assay->pk_study efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study toxicology_study Toxicology Study efficacy_study->toxicology_study end End: Candidate Selection toxicology_study->end

References

The Strategic Application of Amino-PEG20-acid as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase. This technical guide provides a comprehensive overview of the use of Amino-PEG20-acid, a long-chain polyethylene glycol (PEG) derivative, as a PROTAC linker. We will delve into its synthesis, physicochemical properties, and impact on PROTAC performance, supported by detailed experimental protocols and illustrative diagrams.

Introduction to PROTACs and the Pivotal Role of the Linker

PROTACs are heterobifunctional molecules that function as molecular matchmakers, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target protein molecules.

The linker component of a PROTAC is far from being a passive spacer. Its length, composition, and attachment points profoundly influence the PROTAC's biological activity.[1] Key functions of the linker include:

  • Solubility and Permeability: The linker significantly impacts the overall physicochemical properties of the PROTAC, including its solubility and cell membrane permeability. Hydrophilic linkers, such as those based on PEG, can enhance aqueous solubility.[3][4]

  • Ternary Complex Formation: The linker's length and flexibility are crucial for the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while an excessively long or rigid linker might prevent optimal orientation of the target protein and E3 ligase.

  • Pharmacokinetics: The linker can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

This compound: A Long-Chain Linker with Distinct Advantages

This compound is a bifunctional linker composed of a 20-unit polyethylene glycol chain with a terminal amine group and a terminal carboxylic acid group. This extended length and hydrophilic nature offer several potential advantages in PROTAC design:

  • Enhanced Solubility: The long PEG chain significantly increases the hydrophilicity of the PROTAC, which can be beneficial for improving the solubility of otherwise hydrophobic molecules.

  • Increased Flexibility and Reach: The extended and flexible nature of the PEG20 linker can provide the necessary reach and conformational freedom to span significant distances between the target protein and the E3 ligase, potentially enabling the formation of ternary complexes that are sterically challenging for shorter linkers.

  • Reduced Aggregation: The hydrophilic PEG chain can help to prevent the aggregation of PROTAC molecules, which can be a challenge for large, complex structures.

  • Modulation of Permeability: While long PEG chains can sometimes decrease passive permeability, they can also shield the PROTAC from efflux transporters, potentially improving intracellular accumulation.

However, it is important to note that excessively long linkers can sometimes lead to a decrease in potency due to a higher entropic penalty upon binding. Therefore, the optimal linker length must be empirically determined for each specific target and E3 ligase pair.

Data Presentation: Performance of PROTACs with Long-Chain PEG Linkers

While specific data for PROTACs utilizing an this compound linker is not extensively available in the public domain, we can extrapolate from studies on PROTACs with long-chain PEG and alkyl/ether linkers. The following tables summarize representative data for such PROTACs, highlighting key performance metrics.

Table 1: Degradation Efficacy of PROTACs with Long-Chain Linkers

PROTAC Name/IDTarget ProteinE3 LigaseLinker CompositionLinker Length (atoms)Cell LineDC50 (nM)Dmax (%)Reference
TBK1 DegraderTBK1VHLAlkyl/Ether21-396
TBK1 DegraderTBK1VHLAlkyl/Ether29-29276
SMARCA2/4 DegraderSMARCA2/4VHLPEG-MV-4-11250-30065-70

Note: Data for linkers of a similar extended length to PEG20 are presented to illustrate the trends observed with long-chain linkers.

Table 2: Binding Affinities of PROTAC Components

PROTAC ComponentBinding PartnerAssayBinding Affinity (Kd/IC50)Reference
JQ1 (BRD4 Ligand)BRD4---
Pomalidomide (CRBN Ligand)CRBN---
Representative BRD4 PROTACBRD4NanoBRETVaries
Representative BRD4 PROTACCRBNNanoBRETVaries

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling an amine-containing warhead to an E3 ligase ligand using this compound as the linker.

Materials:

  • Amine-containing warhead (ligand for the protein of interest)

  • This compound

  • E3 ligase ligand with a carboxylic acid handle

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide)

  • Purification: Reversed-phase HPLC

Procedure:

  • Activation of the E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand with a carboxylic acid handle (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling with this compound:

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Slowly add the activated E3 ligase ligand solution to the this compound solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Purification of the Intermediate:

    • Once the reaction is complete, purify the resulting E3 ligase ligand-PEG20-acid intermediate by reversed-phase HPLC.

  • Activation of the Intermediate:

    • Dissolve the purified E3 ligase ligand-PEG20-acid intermediate (1 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15-30 minutes.

  • Coupling with the Amine-containing Warhead:

    • Dissolve the amine-containing warhead (1 equivalent) in anhydrous DMF.

    • Add the activated intermediate solution to the warhead solution.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC product by reversed-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and loading control overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the degradation data to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures cell metabolic activity as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with a serial dilution of the PROTAC and a vehicle control for the desired duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the data to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

BRD4 Degradation Signaling Pathway

BRD4_Pathway cluster_degradation PROTAC Action BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 Binds E3_Ligase E3 Ligase (e.g., CRBN) BRD4_PROTAC->E3_Ligase Recruits Proteasome Proteasome BRD4->Proteasome Degradation Degraded_BRD4 Degraded BRD4 Super_Enhancer Super-Enhancers BRD4->Super_Enhancer Binds to E3_Ligase->BRD4 Ubiquitination cMyc_Gene c-Myc Gene Super_Enhancer->cMyc_Gene Activates Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Caption: BRD4 degradation by a PROTAC leads to c-Myc downregulation.

Experimental Workflow for PROTAC Evaluation

Experimental_Workflow Start PROTAC Synthesis (this compound linker) Western_Blot Western Blot for Protein Degradation Start->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Ternary_Complex Ternary Complex Formation Assay Start->Ternary_Complex Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Ternary_Complex->Data_Analysis Conclusion Lead Optimization Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating a novel PROTAC.

Conclusion

The use of long-chain PEG linkers, exemplified by this compound, offers a valuable strategy in the design of PROTACs. The enhanced solubility, flexibility, and reach provided by such linkers can be instrumental in developing effective degraders for challenging targets. However, the optimal linker design remains highly target-dependent, necessitating empirical validation through rigorous experimental evaluation. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the potential of this compound and other long-chain linkers in the exciting and rapidly advancing field of targeted protein degradation.

References

In-Depth Technical Guide to the Solubility Characteristics of Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG20-acid, a heterobifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this polyethylene glycol (PEG) derivative is critical for its effective application in both aqueous and organic media during synthesis, purification, and formulation.

Core Solubility Profile

This compound is characterized by its hydrophilic polyethylene glycol (PEG) spacer, which significantly enhances its solubility in aqueous media[1]. The molecule possesses a terminal primary amine and a carboxylic acid group, allowing for versatile conjugation strategies. Its solubility is a key attribute, facilitating its use in biological systems and a variety of reaction conditions. The PEG20 chain, in particular, offers a balance of hydrophilicity, extended spacing, and flexibility, enabling its use in both aqueous and organic environments for bioconjugation and material modification.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound and related PEGylated compounds. While specific quantitative data for this compound in all solvents is not extensively published, the available information, supplemented with data from similar compounds, provides a strong predictive framework.

Solvent/SystemSolubility of this compoundSolubility of Structurally Related PEG CompoundsKey Considerations
Aqueous Solutions
WaterWater-soluble[1]Amino-PEG8-acid is soluble in water. Amino acid-PEGylated resveratrol conjugates exhibit solubility over 900 mg/mL[2].The long, hydrophilic PEG20 chain is the primary driver of high aqueous solubility. The terminal amine and carboxylic acid groups can ionize depending on the pH, further influencing solubility.
Phosphate-Buffered Saline (PBS)Expected to be highly solubleNot explicitly found, but high solubility is anticipated due to its water-soluble nature.The ionic strength and pH of the buffer can influence the solubility of the terminal functional groups.
Organic Solvents
Dimethyl Sulfoxide (DMSO)10 mMAmino-PEG8-acid is soluble in DMSO.The high polarity of DMSO makes it an effective solvent for this polar molecule.
Dichloromethane (DCM)SolubleAmino-PEG8-acid is soluble in DCM.Offers good solubility for reactions and purifications in a less polar environment than DMSO.
Dimethylformamide (DMF)SolubleAmino-PEG8-acid is soluble in DMF.Another polar aprotic solvent suitable for dissolving this compound.
Alcohols (e.g., Methanol, Ethanol)Less solubleGenerally less soluble compared to more polar aprotic solvents.The hydrogen bonding capabilities of alcohols can interact with the PEG chain, but overall solubility may be lower than in DMSO or DMF.
TolueneLess solubleGenerally less soluble.As a non-polar solvent, toluene is not ideal for dissolving the highly polar this compound.
ChloroformSolubleGeneral PEG compounds are soluble in chloroform.Provides a non-polar, aprotic environment where solubility is still achievable.

Factors Influencing Solubility

The solubility of this compound is governed by several physicochemical factors. A conceptual understanding of these factors is crucial for optimizing its use in various applications.

G Factors Influencing the Solubility of this compound cluster_intrinsic Intrinsic Molecular Properties cluster_extrinsic Extrinsic Environmental Factors PEG_Chain PEG Chain Length (20 units) - High Hydrophilicity - Enhances Aqueous Solubility Solubility Overall Solubility PEG_Chain->Solubility Functional_Groups Terminal Groups - Amino (Basic) - Carboxylic Acid (Acidic) Functional_Groups->Solubility Solvent Solvent Properties - Polarity - Hydrogen Bonding Capacity Solvent->Solubility pH Solution pH - Affects Ionization of Terminal Groups pH->Solubility Temperature Temperature - Generally Increases Solubility Temperature->Solubility Ionic_Strength Ionic Strength/Salts - Can Increase or Decrease Solubility ('Salting in'/'Salting out') Ionic_Strength->Solubility G Shake-Flask Method for Equilibrium Solubility Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Agitate at constant temperature for 24-72 hours to reach equilibrium Add_Excess->Equilibrate Separate Separate solid from liquid phase (centrifugation or filtration) Equilibrate->Separate Analyze Quantify the concentration of the solute in the supernatant (e.g., by HPLC or UV-Vis) Separate->Analyze Result Equilibrium Solubility (mg/mL or M) Analyze->Result G Turbidimetric Assay for Kinetic Solubility Start Start Prepare_Stock Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) Start->Prepare_Stock Serial_Dilute Perform serial dilutions of the stock solution in a microplate Prepare_Stock->Serial_Dilute Add_Buffer Add aqueous buffer (e.g., PBS) to each well Serial_Dilute->Add_Buffer Incubate Incubate the plate at a constant temperature (e.g., 25°C for 1-2 hours) Add_Buffer->Incubate Measure_Turbidity Measure the absorbance or nephelometry at a specific wavelength (e.g., 620 nm) Incubate->Measure_Turbidity Determine_Solubility Identify the concentration at which precipitation occurs (increase in turbidity) Measure_Turbidity->Determine_Solubility Result Kinetic Solubility (µM) Determine_Solubility->Result

References

An In-depth Technical Guide to Protein Modification with Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data analysis for the use of Amino-PEG20-acid in protein modification. This bifunctional linker, featuring a terminal primary amine and a carboxylic acid separated by a 20-unit polyethylene glycol (PEG) chain, offers a versatile platform for creating advanced bioconjugates with enhanced therapeutic properties.

Core Mechanism of Action

The utility of this compound in protein modification stems from the distinct reactivity of its two terminal functional groups: the primary amine (-NH2) and the carboxylic acid (-COOH). This dual functionality allows for either the attachment of the PEG linker to a protein via its amino group, leaving a terminal carboxylic acid for further functionalization, or conversely, activation of the carboxylic acid to react with primary amines on a protein, presenting a free amino group for subsequent conjugation.

The primary mechanism of action involves the formation of stable covalent bonds with specific amino acid residues on the surface of the protein. The most common targets for the amino group of this compound are the side-chain carboxyl groups of aspartic and glutamic acids, or the C-terminus of the protein, after activation. Conversely, the carboxylic acid end of this compound is typically activated to react with the primary amines of lysine residues or the N-terminus of the protein.

The PEG spacer itself plays a crucial role in the enhanced properties of the modified protein. The hydrophilic and flexible nature of the PEG chain can increase the hydrodynamic radius of the protein, leading to several benefits:

  • Increased Serum Half-Life: The larger size reduces renal clearance, prolonging the circulation time of the therapeutic protein.

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, diminishing the immune response.[1]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and mechanical stability.[2]

  • Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation.

Reaction of the Amino Group

The primary amine of this compound can be covalently linked to a protein through the formation of an amide bond with a carboxylic acid group. This reaction requires the activation of the carboxyl group on the protein using a coupling agent, most commonly a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to increase efficiency and create a more stable intermediate.

Reaction of the Carboxylic Acid Group

The carboxylic acid of this compound can be activated to react with primary amines on a protein, such as the ε-amino group of lysine residues or the α-amino group of the N-terminus. Similar to the amino group reaction, this typically involves the use of EDC and NHS to form a reactive NHS ester, which then readily reacts with the amine nucleophile to form a stable amide bond.

Experimental Protocols

The following are generalized protocols for the two primary modes of conjugation using this compound. Optimization of reaction conditions (e.g., pH, temperature, molar ratios of reactants) is crucial for achieving the desired degree of PEGylation and preserving protein activity.

Protocol for Conjugation via the Amino Group of this compound

This protocol describes the conjugation of the amino group of this compound to a protein's carboxylic acid groups.

Materials:

  • Protein of interest with accessible carboxyl groups

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add a 10-50 fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution at a 5-20 fold molar excess.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion or ion-exchange chromatography.

  • Characterization: Analyze the PEGylated protein using SDS-PAGE, mass spectrometry, and functional assays.

Protocol for Conjugation via the Carboxylic Acid Group of this compound

This protocol details the conjugation of the carboxylic acid group of this compound to a protein's primary amine groups.

Materials:

  • Protein of interest with accessible amine groups (e.g., lysine residues)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.4)

  • Quenching solution (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation:

    • Add the activated this compound solution to the protein solution at a desired molar ratio (e.g., 5:1 to 20:1 PEG:protein).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching solution to stop the reaction.

  • Purification: Purify the PEGylated protein using chromatography to remove unreacted PEG and protein.

  • Characterization: Analyze the conjugate using SDS-PAGE, mass spectrometry, and activity assays.

Data Presentation

Quantitative analysis is essential to characterize the PEGylation reaction and the resulting conjugate. The following tables provide a template for presenting key data.

Table 1: Reaction Parameters and Efficiency

ParameterValue
Molar Ratio (PEG:Protein)
Reaction pH
Reaction Temperature (°C)
Reaction Time (hours)
PEGylation Efficiency (%)
Yield of Mono-PEGylated Protein (%)

Table 2: Characterization of PEGylated Protein

PropertyUnmodified ProteinPEGylated Protein
Molecular Weight (Da) by Mass Spec
Hydrodynamic Radius (nm)
In vitro Activity (IC50 or EC50)
Thermal Stability (Tm in °C)
Serum Half-life (hours)

Visualization of Mechanisms and Workflows

Signaling Pathways

The impact of PEGylation on a protein's interaction with its target and subsequent signaling pathways is protein-specific. For example, PEGylation of a growth factor like Granulocyte Colony-Stimulating Factor (G-CSF) can prolong its signaling through the G-CSF receptor, leading to enhanced and sustained proliferation and differentiation of hematopoietic cells.

GCSF_Signaling PEG-GCSF PEG-GCSF GCSF-Receptor GCSF-Receptor PEG-GCSF->GCSF-Receptor Binds JAK JAK GCSF-Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates

Caption: PEG-G-CSF signaling pathway.

Experimental Workflows

The general workflow for protein modification with this compound involves a series of sequential steps from reaction setup to final characterization.

PEGylation_Workflow cluster_reaction Conjugation Reaction cluster_analysis Analysis & Characterization Protein Protein Activation Activation Protein->Activation This compound This compound This compound->Activation Conjugation Conjugation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purification Purification Quenching->Purification SDS-PAGE SDS-PAGE Purification->SDS-PAGE Mass_Spectrometry Mass_Spectrometry Purification->Mass_Spectrometry Functional_Assay Functional_Assay Purification->Functional_Assay

Caption: General experimental workflow.

Logical Relationships in Bifunctional Conjugation

This compound can act as a linker to conjugate two different molecules, for example, a protein and a small molecule drug or a targeting ligand.

Bifunctional_Conjugation Protein Protein This compound Amino-PEG20-COOH Protein->this compound Reacts with -COOH end Final_Conjugate Protein-PEG-Molecule This compound->Final_Conjugate Small_Molecule Small_Molecule Small_Molecule->this compound Reacts with -NH2 end

References

An In-depth Technical Guide to the Amine and Carboxylic Acid Termini of Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the terminal functional groups of Amino-PEG20-acid, a heterobifunctional polyethylene glycol (PEG) linker. This document will delve into the chemical properties, reactivity, and common experimental protocols associated with the amine (NH₂) and carboxylic acid (COOH) termini, offering valuable insights for researchers in bioconjugation, drug delivery, and materials science.

Core Properties of this compound Termini

This compound is a versatile molecule featuring a primary amine at one end and a carboxylic acid at the other, connected by a 20-unit polyethylene glycol chain. This structure allows for the selective and sequential conjugation of two different molecules.[1] The PEG linker itself imparts increased water solubility, biocompatibility, and a flexible spacer arm to the conjugated molecules.[1]

Physicochemical and Reactive Characteristics

The distinct chemical nature of the amine and carboxylic acid termini dictates their reactivity and the conditions required for successful conjugation.

PropertyAmine Terminus (-NH₂)Carboxylic Acid Terminus (-COOH)
Reactive Group Primary AmineCarboxylic Acid
Typical pKa 9.0 - 11.0 (in solution)[2][3]~4.5 - 5.0 (in solution)
Reactivity NucleophilicElectrophilic (when activated)
Common Reactions Amide bond formation with activated esters (e.g., NHS esters), aldehydes, and isothiocyanates.[1]Amide bond formation with primary amines in the presence of carbodiimide activators (e.g., EDC, DCC).
Optimal Reaction pH 7.0 - 9.0 for reaction with NHS esters.4.5 - 6.0 for activation with EDC/NHS.

Note: The pKa values are estimates for similar functional groups in an aqueous environment. The local microenvironment, including the PEG chain, can influence the exact pKa. A study on a similar bis(3-aminopropyl)-terminated polyethylene glycol found the pKa of the amine group in solution to be 9.7. The pKa of the carboxylic acid terminus is expected to be in the range of typical short-chain carboxylic acids.

Experimental Protocols for Termini Functionalization

Detailed and reliable protocols are crucial for the successful application of this compound. The following sections provide methodologies for the most common conjugation reactions involving the amine and carboxylic acid termini.

Carboxylic Acid Terminus Activation and Amine Coupling (EDC/NHS Chemistry)

This two-step protocol is widely used to couple the carboxylic acid terminus of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Carboxylic Acid:

    • Dissolve the desired amount of this compound in Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Coupling to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Immediately add the activated this compound solution to the amine-containing molecule solution. The molar ratio will depend on the specific application and may require optimization.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG linker and byproducts using appropriate purification methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Amine Terminus Coupling with an NHS Ester

This protocol describes the reaction of the primary amine terminus of this compound with a molecule containing a pre-activated N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve Reagents:

    • Dissolve this compound in the Reaction Buffer.

    • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.

  • Coupling Reaction:

    • Add the dissolved NHS ester-activated molecule to the this compound solution. A 1.1 to 2-fold molar excess of the NHS ester is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to react with any remaining NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Data Presentation and Characterization

Thorough characterization is essential to confirm successful conjugation and to quantify the efficiency of the reaction.

Quantitative Analysis of Conjugation
Analytical TechniqueInformation ProvidedReference
Mass Spectrometry (ESI-MS, MALDI-TOF) Confirms the molecular weight of the conjugate, allowing for the determination of the number of attached PEG linkers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the formation of the amide bond and the integrity of the conjugate.
High-Performance Liquid Chromatography (HPLC) Separates the conjugate from unreacted starting materials and byproducts, allowing for purity assessment and quantification. Size-exclusion (SEC), reverse-phase (RP), and ion-exchange (IEX) are common modes.
Capillary Electrophoresis (CE) Offers high-resolution separation to analyze the extent of PEGylation and the consistency of the modified product.
UV-Vis Spectroscopy Can be used to quantify the concentration of the conjugate if one of the components has a chromophore.
Characterization of Termini
MethodDescriptionReference
Potentiometric Titration Can be used to experimentally determine the pKa values of the amine and carboxylic acid termini.
Fluorescamine Assay A fluorescence-based method to quantify the number of primary amine groups.
Ninhydrin Assay A colorimetric method for the quantification of primary and secondary amines.

Mandatory Visualizations

Chemical Structure and Termini of this compound

G cluster_amine Amine Terminus cluster_peg PEG Spacer cluster_acid Carboxylic Acid Terminus amine H₂N peg -(CH₂CH₂O)₂₀- amine->peg acid COOH peg->acid

Caption: Chemical structure of this compound.

Reaction Pathway for EDC/NHS Coupling of the Carboxylic Acid Terminus

G A Amino-PEG20-COOH B Amine-Reactive NHS Ester A->B + EDC, NHS pH 4.5-6.0 D Amino-PEG20-CO-NH-R (Conjugate) B->D + R-NH₂ pH 7.2-7.5 C R-NH₂ (Amine-containing molecule)

Caption: EDC/NHS coupling reaction pathway.

General Experimental Workflow for Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Reagent Dissolution C Activation Step (if applicable) A->C B Buffer Preparation B->C D Coupling Reaction C->D E Quenching D->E F Purification (e.g., SEC, Dialysis) E->F G Characterization (e.g., MS, HPLC) F->G

References

Methodological & Application

Application Notes and Protocols for Amino-PEG20-acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Amino-PEG20-acid to molecules containing primary amines, such as proteins, peptides, or other biomolecules. This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][2][3][4]

The protocol herein focuses on the use of a heterobifunctional this compound linker, which possesses a terminal primary amine and a terminal carboxylic acid. The carboxylic acid moiety is activated using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system to form an amine-reactive NHS ester. This activated PEG reagent then efficiently reacts with primary amines on the target molecule to form a stable amide bond.[5]

Principle of the Reaction

The conjugation of this compound to a primary amine is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate then reacts with NHS to create a more stable, amine-reactive NHS ester. This ester can then be introduced to the primary amine-containing molecule to form a stable amide bond, with NHS being released as a byproduct.

The polyethylene glycol (PEG) spacer enhances the water solubility of the resulting conjugate and can reduce steric hindrance.

Experimental Protocols

This section details the necessary materials, reagent preparation, and step-by-step procedures for the conjugation reaction, purification, and characterization of the final conjugate.

Required Materials
  • This compound

  • Target molecule with primary amine(s) (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

  • Conjugation Buffer: Amine-free buffer, pH 7.0-8.0 (e.g., Phosphate-buffered saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.2)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis cassettes for purification

  • Analytical equipment for characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Reagent Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution by dissolving the required amount of this compound in the Activation Buffer.

  • EDC Stock Solution: Prepare a 100 mM stock solution by dissolving EDC-HCl in anhydrous DMF or DMSO. Prepare this solution immediately before use as EDC is moisture-sensitive.

  • NHS/Sulfo-NHS Stock Solution: Prepare a 100 mM stock solution by dissolving NHS or Sulfo-NHS in anhydrous DMF or DMSO. Prepare this solution immediately before use.

  • Target Molecule Solution: Dissolve the amine-containing molecule in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), it must be exchanged with an amine-free buffer like PBS.

Two-Step Conjugation Protocol

This protocol is designed for the activation of this compound and subsequent conjugation to an amine-containing biomolecule.

  • Activation of this compound:

    • In a reaction tube, combine the this compound stock solution with the EDC and NHS/Sulfo-NHS stock solutions. A typical molar ratio is 1:2:2 (PEG-acid:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

  • Conjugation to the Target Molecule:

    • Add the activated Amino-PEG20-NHS ester solution to the target molecule solution. The molar excess of the PEG-NHS ester over the target molecule will determine the degree of PEGylation and should be optimized for each specific application. A 20-fold molar excess is a common starting point.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal reaction time may vary depending on the target molecule.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester.

    • Incubate for 30 minutes at room temperature.

Purification of the PEGylated Conjugate

Purification is crucial to remove unreacted PEG, excess reagents, and to separate mono-PEGylated species from unreacted protein and multi-PEGylated products.

  • Size Exclusion Chromatography (SEC): This is one of the most common methods for purifying PEGylated proteins, as PEGylation increases the hydrodynamic radius of the molecule. It is effective at removing low molecular weight by-products and unreacted PEG.

  • Ion Exchange Chromatography (IEX): The PEG chains can shield surface charges on the protein, altering its binding properties to IEX resins. This can be exploited to separate PEGylated isomers.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary purification step, particularly for proteins that are difficult to purify by IEX.

  • Reverse Phase Chromatography (RPC): RPC is often used for the analytical separation of PEGylated conjugates and can be used to identify PEGylation sites.

  • Dialysis/Ultrafiltration: These methods are effective for removing smaller molecular weight impurities.

Characterization of the Conjugate

The extent and sites of PEGylation should be thoroughly characterized.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight due to PEGylation.

  • Mass Spectrometry (ESI-MS, MALDI-TOF): Provides accurate molecular weight information to determine the degree of PEGylation.

  • HPLC (SEC, IEX, RP-HPLC): Used to assess the purity and heterogeneity of the PEGylated product.

  • Peptide Mapping: Can be employed to identify the specific sites of PEG attachment, which is often a regulatory requirement.

Data Presentation

The following tables provide a summary of typical reaction conditions and a comparison of purification methods.

Table 1: Summary of Typical Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionNotes
Activation pH 4.7 - 6.0 (MES buffer)Optimal for EDC/NHS chemistry.
Conjugation pH 7.0 - 8.0 (PBS buffer)Efficient reaction with primary amines.
Temperature Room Temperature or 0-5°CLower temperatures can help maintain protein stability.
Reaction Time Activation: 15-30 min; Conjugation: 30-60 min (RT) or 2h (ice)Optimization may be required.
Molar Ratio (PEG:Protein) 10:1 to 50:1A 20-fold molar excess is a common starting point.
Protein Concentration 1 - 10 mg/mL

Table 2: Comparison of Purification Methods for PEGylated Proteins

MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Efficient removal of unreacted PEG and low MW by-products.May not resolve species with similar sizes (e.g., positional isomers).
Ion Exchange Chromatography (IEX) Separation based on surface charge.Can separate positional isomers and species with different degrees of PEGylation.Effectiveness may decrease with higher degrees of PEGylation due to charge shielding.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Good supplementary method to IEX.Lower capacity and resolution compared to IEX.
Reverse Phase Chromatography (RPC) Separation based on polarity.High resolution, useful for analytical characterization and identifying PEGylation sites.Can be denaturing for some proteins.

Mandatory Visualizations

G Workflow for this compound Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_downstream Downstream Processing prep_peg Prepare this compound Stock Solution activation Activate this compound with EDC and NHS prep_peg->activation prep_edc Prepare EDC Stock Solution prep_edc->activation prep_nhs Prepare NHS/Sulfo-NHS Stock Solution prep_nhs->activation prep_target Prepare Target Molecule Solution in Amine-Free Buffer conjugation Conjugate Activated PEG to Target Molecule prep_target->conjugation activation->conjugation quenching Quench Reaction conjugation->quenching purification Purify PEGylated Conjugate (e.g., SEC, IEX) quenching->purification characterization Characterize Conjugate (e.g., SDS-PAGE, MS, HPLC) purification->characterization

Caption: Experimental workflow for the conjugation of this compound to a primary amine-containing molecule.

G EDC/NHS Activation and Amine Coupling cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products peg_acid Amino-PEG20-COOH o_acylisourea O-acylisourea intermediate peg_acid->o_acylisourea + EDC edc EDC nhs NHS target_amine Target-NH2 nhs_ester Amino-PEG20-NHS ester o_acylisourea->nhs_ester + NHS peg_conjugate Amino-PEG20-CO-NH-Target nhs_ester->peg_conjugate + Target-NH2 nhs_byproduct NHS nhs_ester->nhs_byproduct - NHS

Caption: Chemical pathway for EDC/NHS-mediated coupling of a PEG-acid to a primary amine.

References

Application Note & Protocols: EDC/NHS Activation of Amino-PEG20-acid for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits include enhanced solubility, increased in vivo stability by reducing proteolytic degradation, prolonged circulation half-life, and reduced immunogenicity.

This document provides a detailed protocol for the two-step labeling of proteins using Amino-PEG20-acid. The methodology involves the activation of the terminal carboxylic acid on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimde (NHS). The resulting amine-reactive NHS-ester-PEG is then conjugated to primary amines (e.g., the ε-amino group of lysine residues) on the target protein.

Principle of the Reaction: The conjugation process is a two-stage reaction:

  • Activation: EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activation step is most efficient in an acidic environment (pH 4.5-6.0).

  • Conjugation: The NHS-activated PEG linker reacts efficiently with primary amino groups on the protein in a neutral to slightly basic buffer (pH 7.2-8.0) to form a stable, covalent amide bond.

Chemical Reaction Pathway

EDC_NHS_Reaction_Pathway cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_conjugation Step 2: Conjugation (pH 7.2 - 8.0) PEG_Acid Amino-PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_Acid PEG_NHS_Ester Amino-PEG-NHS Ester (Amine-Reactive) O_Acylisourea->PEG_NHS_Ester + NHS Urea Urea Byproduct O_Acylisourea->Urea Hydrolysis Hydrolysis O_Acylisourea->Hydrolysis NHS NHS invis1 PEG_NHS_Ester->invis1 Protein Protein-NH₂ invis2 Protein->invis2 PEG_Protein PEGylated Protein (Stable Amide Bond) Released_NHS Released NHS PEG_Protein->Released_NHS Hydrolysis->PEG_Acid invis1->PEG_Protein invis2->PEG_Protein

Caption: EDC/NHS reaction mechanism for protein PEGylation.

Experimental Workflow Overview

Experimental_Workflow prep 1. Reagent Preparation - Dissolve Amino-PEG-Acid - Prepare Buffers - Equilibrate EDC/NHS activation 2. PEG Activation - Add EDC & NHS to PEG solution - Incubate (15-30 min, RT) - Reaction in MES Buffer (pH 4.5-6.0) prep->activation conjugation 3. Protein Conjugation - Add activated PEG to Protein - Incubate (0.5-2 hr) - Reaction in PBS (pH 7.2-8.0) activation->conjugation Immediate Use quench 4. Quench Reaction - Add Tris or Hydroxylamine conjugation->quench purify 5. Purification - Size Exclusion Chromatography (SEC) or Dialysis/Diafiltration - (Optional) IEX/HIC for isomers quench->purify analyze 6. Analysis & Characterization - SDS-PAGE - Mass Spectrometry - HPLC purify->analyze

Caption: General experimental workflow for protein PEGylation.

Quantitative Data & Reaction Parameters

Optimization is critical for successful PEGylation. The following tables summarize key quantitative parameters that can be adjusted to achieve the desired degree of labeling while maintaining protein function.

Table 1: Recommended Molar Ratios for Reagents

Reagent Molar Ratio vs. This compound Molar Ratio vs. Protein Purpose
EDC 2 - 10 fold excess - Activation of the carboxyl group.
NHS/Sulfo-NHS 2 - 10 fold excess - Stabilization of the activated intermediate.

| Activated PEG-linker | - | 5 - 50 fold excess | Conjugation to protein primary amines. |

Note: Start with a 20-fold molar excess of the PEG linker to the protein and optimize as needed. Dilute protein solutions may require a higher molar excess.

Table 2: Recommended Buffers and Reaction Conditions

Step Parameter Recommended Value Notes
1. Activation Buffer 0.1 M MES, pH 4.5 - 6.0 Avoid buffers with primary amines or carboxylates.
Temperature Room Temperature (20-25°C) -
Duration 15 - 30 minutes -
2. Conjugation Buffer PBS, pH 7.2 - 8.0 Amine-free buffers like phosphate or borate are suitable.
Temperature Room Temperature or 4°C RT for 30-60 min; 4°C or on ice for 2 hours to overnight.
Duration 30 minutes - 2 hours Longer incubation may be needed at lower temperatures.
3. Quenching Reagent 1 M Tris or 1 M Hydroxylamine Add to a final concentration of 10-50 mM.

| | Duration | 15 - 30 minutes | - |

Detailed Experimental Protocols

Materials Required:

  • This compound

  • Target protein with primary amines

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Standard laboratory equipment (vortexer, centrifuge, reaction tubes, etc.)

Important Precaution: EDC and NHS are moisture-sensitive. Store them desiccated at -20°C and 4°C, respectively. Always allow vials to equilibrate to room temperature before opening to prevent condensation. Prepare solutions of these reagents immediately before use and discard any unused portion.

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxyl group on the PEG linker.

  • Calculate Required Reagents: Determine the amount of this compound, EDC, and NHS needed for the reaction based on the desired scale and molar ratios (see Table 1).

  • Prepare PEG Solution: Dissolve the calculated amount of this compound in Activation Buffer (0.1 M MES, pH 6.0). If solubility is an issue, the PEG can first be dissolved in a small amount of DMF or DMSO and then diluted with the Activation Buffer.

  • Prepare EDC/NHS Solutions: Immediately before use, weigh out EDC and NHS and dissolve them in Activation Buffer to create concentrated stock solutions (e.g., 10 mg/mL).

  • Initiate Activation: Add the EDC solution to the this compound solution, mix gently, and then immediately add the NHS solution.

  • Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring or rotation.

  • Proceed Immediately: The resulting NHS-activated PEG is susceptible to hydrolysis and should be used immediately in the conjugation step.

Protocol 2: Conjugation of Activated PEG to Protein

This protocol details the reaction of the NHS-activated PEG with the target protein.

  • Prepare Protein Sample: Ensure the target protein is in the Conjugation Buffer (PBS, pH 7.4) at a suitable concentration (typically 1-10 mg/mL). The buffer must be free of primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Combine Reagents: Add the freshly prepared NHS-activated PEG solution from Protocol 1 to the protein solution. A typical starting point is a 20-fold molar excess of PEG linker to protein.

  • Incubate: Incubate the reaction mixture under one of the following conditions:

    • Room Temperature: 30-60 minutes.

    • On Ice (4°C): 2 hours to overnight.

    • Note: Lower temperatures can help preserve the stability of sensitive proteins.

  • Quench the Reaction: Stop the conjugation by adding Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-activated PEG.

Protocol 3: Purification of the PEGylated Protein

Purification is necessary to remove excess PEG linker, unreacted protein, and reaction byproducts.

  • Primary Purification (Removal of Small Molecules):

    • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method to separate the larger PEGylated protein from smaller unreacted PEG and quenching reagents. Use a desalting column or a preparative SEC column equilibrated with a suitable storage buffer (e.g., PBS).

    • Dialysis / Diafiltration: Dialyze the reaction mixture against a large volume of storage buffer using an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10-30 kDa, depending on protein size) to remove small molecules.

  • Secondary Purification (Optional - Separation of Species):

    • If separation of mono-PEGylated, multi-PEGylated, and un-PEGylated protein is required, more advanced chromatographic techniques may be necessary.

    • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different species by IEX. Cation exchange chromatography is often effective.

    • Hydrophobic Interaction Chromatography (HIC): This technique can also be used as a polishing step to separate PEGylated isoforms.

  • Analysis and Storage:

    • Analyze the purified fractions using SDS-PAGE to visualize the shift in molecular weight, confirming successful PEGylation.

    • Further characterization can be performed using HPLC, mass spectrometry, and functional assays.

    • Store the purified PEGylated protein under conditions appropriate for the unmodified protein.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHS due to moisture.Use fresh, properly stored reagents. Equilibrate vials to room temperature before opening.
Hydrolysis of NHS-ester intermediate.Use the activated PEG immediately. Ensure the activation step is no longer than 30 minutes.
Incorrect buffer pH.Verify that the Activation Buffer is pH 4.5-6.0 and the Conjugation Buffer is pH 7.2-8.0.
Competing amines in buffer.Ensure all buffers used for protein preparation and conjugation are free of primary amines (e.g., Tris, glycine).
Protein Precipitation/Aggregation High degree of PEGylation.Reduce the molar ratio of the PEG linker to the protein. Shorten the reaction time.
Protein instability in reaction buffer.Perform the conjugation reaction at a lower temperature (4°C). Screen different buffers.
Multiple Bands on SDS-PAGE Heterogeneous PEGylation.This is expected. To isolate specific species (e.g., mono-PEGylated), use IEX or HIC for purification.
Unreacted protein remains.Increase the molar excess of the activated PEG linker. Ensure the protein concentration is within the optimal range (1-10 mg/mL).

Step-by-Step Guide for Peptide Conjugation with Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules.[1][2] This process involves the covalent attachment of PEG chains, which can improve a drug's pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include increased half-life, improved solubility, reduced immunogenicity and antigenicity, and decreased renal clearance.[1][3] This document provides a detailed guide for the conjugation of a peptide to Amino-PEG20-acid, a heterobifunctional PEG linker with an amino group at one terminus and a carboxylic acid at the other.

The primary method detailed here involves the activation of the carboxylic acid group on the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This creates a stable NHS ester that can then react efficiently with primary amines (the N-terminus or the side chain of lysine residues) on the peptide to form a stable amide bond.[4]

Data Presentation: Quantitative Parameters for Peptide Conjugation

Successful peptide conjugation is dependent on carefully controlled reaction conditions. The following tables summarize key quantitative parameters for the activation of this compound and the subsequent conjugation to a peptide.

Table 1: Reaction Conditions for this compound Activation with EDC/NHS

ParameterValueRationale
pH 4.5 - 6.0Most efficient activation of the carboxylic acid by EDC.
Temperature Room TemperatureSufficient for the activation reaction to proceed efficiently.
Reaction Time 15 - 30 minutesAdequate time for the formation of the NHS-ester.
Solvent Anhydrous DMF or DMSO for organic phase; MES buffer for aqueous phaseSolubilizes the reactants and provides the appropriate reaction environment.
Molar Ratio (this compound:EDC:NHS) 1 : 1.5-2 : 1.5-2An excess of coupling agents ensures efficient activation of the PEG-acid.

Table 2: Reaction Conditions for Peptide Conjugation with Activated Amino-PEG20-NHS Ester

ParameterValueRationale
pH 7.2 - 8.5Optimal for the reaction between the NHS ester and primary amines on the peptide.
Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C for sensitive peptides to maintain stability.
Reaction Time 2 - 24 hoursThe reaction duration can be adjusted based on the reactivity of the peptide.
Solvent Amine-free buffer (e.g., PBS)Maintains the stability of the peptide and facilitates the conjugation reaction.
Molar Ratio (Peptide:Activated PEG) 1 : 5-20An excess of the activated PEG ensures a higher yield of the PEGylated peptide.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the conjugation of a peptide with this compound.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid terminus of this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7-6.0)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF or MES buffer to a final concentration of 10-50 mg/mL.

  • Addition of EDC and NHS: Add solid EDC-HCl and NHS to the this compound solution. A 1.5 to 2-fold molar excess of both EDC and NHS over the this compound is recommended.

  • Activation Reaction: Stir the reaction mixture at room temperature for 15-30 minutes. The solution should remain clear.

  • Proceed to Conjugation: The resulting Amino-PEG20-NHS ester solution is now ready for immediate use in the peptide conjugation reaction (Protocol 2). It is crucial to use the activated PEG reagent promptly as the NHS ester is susceptible to hydrolysis.

Protocol 2: Conjugation of Activated Amino-PEG20-NHS Ester to a Peptide

This protocol details the reaction of the activated Amino-PEG20-NHS ester with the primary amines of the target peptide.

Materials:

  • Peptide of interest

  • Activated Amino-PEG20-NHS ester solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4, or other amine-free buffer

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Reaction vessel

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the conjugation buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: Add the freshly prepared Amino-PEG20-NHS ester solution to the peptide solution. A 5 to 20-fold molar excess of the activated PEG reagent over the peptide is typically used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal time may need to be determined empirically for each specific peptide.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will react with any unreacted NHS esters. Allow the quenching reaction to proceed for 30 minutes at room temperature.

  • Purification: Proceed immediately to the purification of the PEGylated peptide (Protocol 3).

Protocol 3: Purification of the PEGylated Peptide

This protocol describes common methods for purifying the PEGylated peptide from unreacted peptide, excess PEG reagent, and reaction byproducts.

Methods:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated peptide from the smaller unreacted peptide and other low molecular weight impurities.

    • Procedure:

      • Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with the desired buffer (e.g., PBS).

      • Load the quenched reaction mixture onto the column.

      • Elute the components with the equilibration buffer.

      • Collect fractions and monitor the absorbance at 280 nm (for peptides containing aromatic amino acids) to identify the fractions containing the PEGylated peptide, which will typically elute first.

  • Dialysis: This method is suitable for removing small molecule impurities and unreacted PEG from the PEGylated peptide.

    • Procedure:

      • Transfer the quenched reaction mixture to a dialysis membrane with an appropriate molecular weight cutoff (MWCO) that will retain the PEGylated peptide but allow smaller molecules to pass through.

      • Dialyze against a large volume of a suitable buffer (e.g., PBS) at 4°C for 24-48 hours, with several buffer changes.

Protocol 4: Characterization of the PEGylated Peptide

This protocol outlines methods to confirm the successful conjugation and to assess the purity and identity of the final product.

Methods:

  • Mass Spectrometry (MS): This is a crucial technique to confirm the covalent attachment of the PEG linker to the peptide.

    • Procedure:

      • Analyze a sample of the purified PEGylated peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

      • The expected mass of the conjugate will be the mass of the peptide plus the mass of the this compound (approximately 970.15 Da) minus the mass of a water molecule (18.02 Da) for each conjugation site. The presence of multiple peaks corresponding to different degrees of PEGylation (mono-, di-, etc.) may be observed.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the increase in molecular weight of the peptide after PEGylation.

    • Procedure:

      • Run samples of the unreacted peptide and the purified PEGylated peptide on an SDS-PAGE gel.

      • Stain the gel (e.g., with Coomassie Brilliant Blue).

      • The PEGylated peptide will migrate slower than the unreacted peptide, appearing as a band or a smear at a higher apparent molecular weight.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the conjugation of a peptide with this compound.

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Peptide Conjugation cluster_purification Purification cluster_characterization Characterization reagents_activation This compound + EDC + NHS activation_reaction Stir at RT 15-30 min reagents_activation->activation_reaction activated_peg Activated Amino-PEG20-NHS Ester activation_reaction->activated_peg conjugation_reaction Mix and Incubate 2-24 hours activated_peg->conjugation_reaction peptide Peptide in Amine-Free Buffer peptide->conjugation_reaction quench Quench Reaction conjugation_reaction->quench crude_product Crude PEGylated Peptide quench->crude_product purification_method SEC or Dialysis crude_product->purification_method purified_product Purified PEGylated Peptide purification_method->purified_product characterization_method Mass Spectrometry SDS-PAGE purified_product->characterization_method final_analysis Confirm Conjugation and Purity characterization_method->final_analysis

Caption: Experimental workflow for peptide conjugation with this compound.

Example Signaling Pathway: PEGylated GLP-1 Receptor Agonist

PEGylation is often used to improve the therapeutic properties of peptides like Glucagon-Like Peptide-1 (GLP-1) receptor agonists (e.g., Exenatide), which are used in the treatment of type 2 diabetes. The PEGylated peptide retains its ability to bind to the GLP-1 receptor and activate downstream signaling pathways that lead to glucose-dependent insulin secretion.

The following diagram illustrates the signaling pathway activated by a PEGylated GLP-1 receptor agonist.

glp1_signaling_pathway cluster_cell Pancreatic β-cell peg_glp1 PEGylated GLP-1 Receptor Agonist glp1r GLP-1 Receptor peg_glp1->glp1r Binds g_protein G-protein glp1r->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates ca_channel Ca2+ Channel pka->ca_channel Modulates epac2->ca_channel Modulates ca_influx ca_channel->ca_influx Opens insulin_exocytosis Insulin Granule Exocytosis ca_influx->insulin_exocytosis Triggers insulin_secretion Glucose-Dependent Insulin Secretion insulin_exocytosis->insulin_secretion Leads to

Caption: GLP-1 receptor signaling pathway activated by a PEGylated agonist.

References

Application Notes and Protocols for Coupling Amino-PEG20-acid to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the in vivo performance of therapeutic and diagnostic agents. PEGylation confers a "stealth" characteristic to nanoparticles, creating a hydrophilic shield that reduces nonspecific protein adsorption (opsonization) and subsequent uptake by the mononuclear phagocyte system (MPS). This modification prolongs systemic circulation time, improves stability, and can enhance accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

Amino-PEG20-acid is a heterobifunctional linker, possessing a primary amine group at one terminus and a carboxylic acid group at the other, connected by a 20-unit ethylene glycol chain. This structure offers versatile conjugation possibilities, allowing for the covalent attachment of nanoparticles to other biomolecules or surfaces. The choice of coupling strategy depends on the available functional groups on the nanoparticle surface. This document provides detailed protocols for the two primary methods of covalently attaching this compound to nanoparticles using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of EDC/NHS Coupling Chemistry

EDC, in conjunction with NHS or its water-soluble analog Sulfo-NHS, is a zero-length crosslinking agent that facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds in two steps:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.

  • Coupling: This intermediate can react with a primary amine to form an amide bond. However, this intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group. The addition of NHS stabilizes the intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine to form the desired amide bond.

This two-step process is most efficient when conducted in a sequential manner, with the activation step performed at a slightly acidic pH (4.5-6.0) and the coupling step at a physiological pH (7.2-8.0).[2][3][4]

Below is a diagram illustrating the general mechanism for EDC/NHS-mediated amide bond formation.

EDC_NHS_Mechanism cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.0) Carboxyl R-COOH (Carboxyl Group) Intermediate O-Acylisourea Intermediate (Unstable) Carboxyl->Intermediate + EDC EDC EDC->Intermediate NHS NHS / Sulfo-NHS Intermediate->Carboxyl Fast NHSEster Amine-Reactive NHS Ester (Semi-Stable) Intermediate->NHSEster + NHS->NHSEster Amine R'-NH₂ (Primary Amine) NHSEster->Carboxyl Slow AmideBond R-CO-NH-R' (Stable Amide Bond) NHSEster->AmideBond + Amine->AmideBond Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Caption: EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocols

The choice of protocol depends on the surface chemistry of the nanoparticles.

Protocol 1: Coupling this compound to Amine-Functionalized Nanoparticles

In this procedure, the carboxylic acid end of the this compound is activated with EDC/NHS and then reacted with the primary amine groups on the nanoparticle surface.

Workflow_Amine_NP start Start reagent_prep Prepare Reagents: - this compound in MES Buffer - EDC & NHS Stocks start->reagent_prep activation Activate PEG-Acid: Add EDC/NHS to PEG solution (15-30 min, RT) reagent_prep->activation coupling Conjugation Reaction: Mix Activated PEG with NPs (2-4 hours, RT or 4°C) activation->coupling np_prep Prepare Amine-NPs: Disperse in PBS or Borate Buffer np_prep->coupling quenching Quench Reaction: Add Hydroxylamine or Tris Buffer coupling->quenching purification Purification: Centrifugation or Dialysis to remove excess reagents quenching->purification characterization Characterization: DLS, Zeta Potential, etc. purification->characterization end End characterization->end

Caption: Workflow for coupling this compound to amine-functionalized nanoparticles.

3.1.1 Materials and Reagents

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 or Borate Buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Wash Buffer: PBS or desired storage buffer

  • High-purity water

3.1.2 Procedure

  • Preparation of Reagents:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in cold, dry DMSO or high-purity water immediately before use. EDC and NHS hydrolyze quickly in aqueous solutions.[5]

    • Dissolve this compound in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Add EDC and NHS from the stock solutions to the this compound solution. The molar ratio of PEG:EDC:NHS is a critical parameter to optimize (see Table 1).

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG.

  • Conjugation to Amine-NPs:

    • Disperse the Amine-NPs in the Coupling Buffer.

    • Immediately add the freshly activated this compound solution to the nanoparticle dispersion.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. This will deactivate any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated nanoparticles from excess reagents and byproducts. This is typically achieved by repeated cycles of centrifugation and resuspension in the Wash Buffer or by dialysis against the Wash Buffer.

  • Storage:

    • Resuspend the final PEGylated nanoparticle pellet in a suitable storage buffer (e.g., PBS with 0.01% Tween-20) and store at 4°C.

Protocol 2: Coupling this compound to Carboxyl-Functionalized Nanoparticles

In this scenario, the carboxyl groups on the nanoparticle surface are first activated with EDC/NHS, followed by the addition of this compound, which couples via its terminal amine group.

3.2.1 Materials and Reagents

  • Carboxyl-functionalized nanoparticles (Carboxyl-NPs)

  • This compound

  • EDC and NHS (or Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching and Wash Buffers as in Protocol 1.

  • High-purity water

3.2.2 Procedure

  • Preparation of Nanoparticles:

    • Wash the Carboxyl-NPs with Activation Buffer by centrifugation and resuspension to remove any storage buffers containing amines (e.g., Tris).

    • Resuspend the Carboxyl-NPs in cold Activation Buffer to the desired concentration.

  • Activation of Carboxyl-NPs:

    • Prepare fresh EDC and NHS stock solutions as described in 3.1.2.

    • Add EDC and NHS to the nanoparticle suspension. Vortex or sonicate briefly to ensure mixing.

    • Incubate for 15-30 minutes at room temperature with continuous mixing to activate the surface carboxyl groups.

  • Washing Activated Nanoparticles (Optional but Recommended):

    • To prevent cross-linking of the this compound by residual EDC, centrifuge the activated nanoparticles (e.g., 2000 RCF for 5 minutes).

    • Carefully remove the supernatant containing excess EDC/NHS and resuspend the pellet in cold Coupling Buffer. Repeat this wash step once more.

  • Conjugation of this compound:

    • Dissolve the this compound in Coupling Buffer.

    • Add the this compound solution to the washed, activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Follow steps 3.1.2.4 and 3.1.2.5 to quench the reaction and purify the PEGylated nanoparticles.

  • Storage:

    • Store the purified nanoparticles as described in 3.1.2.6.

Summary of Reaction Conditions

Optimizing reaction conditions is crucial for achieving high coupling efficiency and maintaining nanoparticle stability. The following table summarizes key quantitative parameters.

ParameterRecommended RangeNotes
pH (Activation) 4.5 - 6.0MES buffer is ideal as it does not contain amines or carboxylates. This pH range enhances EDC efficiency and NHS ester stability.
pH (Coupling) 7.2 - 8.0PBS or Borate buffers are commonly used. Reaction with primary amines is most efficient at this pH.
Temperature Room Temperature (RT) or 4°CRT reactions are faster (2-4 hours). 4°C (overnight) may be preferable for sensitive biomolecules.
Reaction Time (Activation) 15 - 30 minutesLonger times can lead to hydrolysis of the EDC intermediate.
Reaction Time (Coupling) 2 - 12 hoursTypically 2 hours at RT is sufficient. Optimization may be required based on reactants.
Molar Ratio (Carboxyl:EDC:NHS) 1 : (2-10) : (2-10)A molar excess of EDC/NHS is used to drive the activation reaction. Ratios as high as 1:400 (EDC) and 1:200 (NHS) have been reported for PLGA-NPs.
Molar Ratio (Activated NP:PEG) 1 : (10-1000)xA significant molar excess of PEG is typically used to maximize surface coverage and grafting density.

Characterization of PEGylated Nanoparticles

Confirming successful PEGylation and characterizing the final product is a critical step.

TechniqueParameter MeasuredExpected Outcome of Successful PEGylation
Dynamic Light Scattering (DLS) Hydrodynamic DiameterIncrease in size due to the PEG layer. A low Polydispersity Index (PDI < 0.25) indicates a monodisperse sample.
Zeta Potential Analysis Surface ChargeA shift towards neutral. For carboxyl-NPs (negative), the value becomes less negative. For amine-NPs (positive), it becomes less positive.
Thermogravimetric Analysis (TGA) Weight Loss vs. TemperatureQuantifies the amount of grafted PEG by measuring weight loss in the PEG degradation temperature range (e.g., 300-450 °C).
Proton NMR (¹H NMR) Chemical ShiftThe characteristic peak for ethylene oxide protons (~3.65 ppm) confirms the presence of PEG. Can be used for quantification if the nanoparticles can be dissolved.
Fourier-Transform Infrared (FTIR) Spectroscopy Vibrational FrequenciesAppearance of amide bond peaks (~1650 cm⁻¹) and characteristic C-O-C stretching of PEG (~1100 cm⁻¹).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Nanoparticle Aggregation - Loss of electrostatic repulsion during activation at low pH.- Cross-linking by EDC.- Incomplete PEG coverage.- Use Sulfo-NHS for better water solubility.- Ensure adequate mixing, avoid vigorous vortexing.- Wash nanoparticles after activation to remove excess EDC before adding the amine-PEG.- Increase the PEG-to-nanoparticle ratio.
Low Coupling Efficiency - Hydrolysis of EDC or NHS ester.- Inactive reagents.- Competing nucleophiles in buffers (e.g., Tris, glycine).- Steric hindrance on the nanoparticle surface.- Prepare EDC/NHS solutions fresh and use immediately.- Store EDC/NHS desiccated at -20°C.- Use non-amine, non-carboxylate buffers for the activation step (e.g., MES).- Optimize molar ratios of EDC, NHS, and PEG.
Inconsistent Results - Batch-to-batch variation in nanoparticles.- Inconsistent reagent preparation.- Variation in reaction times or temperature.- Thoroughly characterize starting nanoparticles before each experiment.- Follow a standardized protocol precisely.- Ensure reagents are fully equilibrated to room temperature before opening to prevent moisture condensation.
No change in DLS/Zeta Potential - Reaction failed.- Insufficient PEG density to cause a measurable change.- Verify the activity of EDC/NHS.- Confirm the presence of functional groups on the nanoparticles and PEG.- Increase the concentration of PEG used in the reaction.- Use a more sensitive characterization method like TGA or NMR.

References

Application Notes and Protocols for Amino-PEG20-acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. A significant advancement in peptide therapeutic development is the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. This modification can enhance the pharmacokinetic and pharmacodynamic properties of peptides, leading to improved drug efficacy. Amino-PEG20-acid is a heterobifunctional linker comprising a 20-unit PEG chain with a terminal amino group (typically protected with an Fmoc group for SPPS) and a carboxylic acid. This reagent allows for the site-specific incorporation of a discrete-length PEG chain into a synthetic peptide, most commonly at the N-terminus.

These application notes provide a detailed guide for the use of Fmoc-Amino-PEG20-acid in standard Fmoc/tBu-based solid-phase peptide synthesis.

Advantages of Incorporating this compound

The incorporation of a PEG linker like this compound into a peptide offers several advantages that are highly beneficial for drug development:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions, which is crucial for formulation and administration.

  • Increased In Vivo Half-Life: The increased hydrodynamic volume of the PEGylated peptide reduces its renal clearance rate, prolonging its circulation time in the body.

  • Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, reducing the likelihood of an immune response.

  • Protection from Proteolytic Degradation: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteolytic enzymes, thereby increasing its stability in biological systems.

These benefits can lead to a reduced dosing frequency and potentially lower toxicity, ultimately improving patient compliance and therapeutic outcomes.

Data Presentation: Reagent Stoichiometry and Expected Outcomes

Successful incorporation of the bulky this compound moiety requires optimized coupling conditions. The following table provides a summary of recommended reagent equivalents for the coupling reaction and typical, albeit sequence-dependent, outcomes.

Reagent Equivalents (relative to resin loading) Purpose Typical Crude Purity (%) Typical Overall Yield (%)
Fmoc-Amino-PEG20-acid1.5 - 3.0PEGylating AgentSequence-dependent, generally >60%Highly dependent on sequence and length
HBTU/HATU1.45 - 2.9Activating Agent
HOBt/HOAt1.5 - 3.0Additive (Reduces racemization)
DIPEA3.0 - 6.0Base (Activation and neutralization)

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodology. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
  • Fmoc-protected amino acids

  • Fmoc-NH-PEG20-COOH (this compound with Fmoc-protected amine)

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Additives: HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water (deionized)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Kaiser test kit (for monitoring coupling completion)

Protocol 1: N-Terminal PEGylation using Fmoc-Amino-PEG20-acid

This protocol describes the coupling of Fmoc-Amino-PEG20-acid to the N-terminus of a resin-bound peptide.

  • Final Fmoc Deprotection: After the final amino acid has been coupled to the peptide sequence, perform a final Fmoc deprotection step.

    • Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% (v/v) piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Preparation of the Coupling Solution:

    • In a separate reaction vessel, dissolve Fmoc-NH-PEG20-COOH (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and HOAt (2 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and agitate for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Fmoc-Amino-PEG20-acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric bulk of the PEG linker, a longer coupling time compared to standard amino acids is recommended.

    • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively to remove any unreacted reagents. A recommended washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

      • DCM (3 times)

  • Final Fmoc Deprotection of the PEG Linker:

    • Treat the PEGylated peptide-resin with 20% (v/v) piperidine in DMF as described in step 1 to remove the Fmoc group from the PEG linker, exposing the terminal amine.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times).

    • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the PEGylated peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail. For most peptides, a standard cocktail is sufficient. A commonly used mixture is 95% TFA, 2.5% TIS, and 2.5% deionized water (v/v/v) .

    • Note: If the peptide contains sensitive residues like cysteine, a different scavenger combination may be required.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude PEGylated peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Analysis
  • Purification:

    • Dissolve the crude PEGylated peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile in water with 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Analysis:

    • Confirm the identity and purity of the final PEGylated peptide using analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Visualizations

Solid-Phase Peptide Synthesis Cycle with this compound

SPPS_PEGylation_Cycle Start Resin-Bound Peptide (N-terminus deprotected) Coupling Coupling: Fmoc-NH-PEG20-COOH HATU/HOAt, DIPEA in DMF Start->Coupling Wash1 Wash (DMF, DCM) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF, DCM) Deprotection->Wash2 End Resin-Bound Peptide with N-terminal PEG20-Amine Wash2->End

Diagram 1: SPPS cycle for N-terminal PEGylation.
Experimental Workflow for Synthesis of PEGylated Peptides

PEG_Peptide_Workflow SPPS Standard Fmoc SPPS of Peptide Sequence N_term_deprotect Final N-terminal Fmoc Deprotection SPPS->N_term_deprotect PEG_coupling Couple Fmoc-Amino-PEG20-acid N_term_deprotect->PEG_coupling PEG_deprotect Final Fmoc Deprotection of PEG PEG_coupling->PEG_deprotect Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) PEG_deprotect->Cleavage Precipitation Precipitation in cold Diethyl Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC, MS) Purification->Analysis Final_Product Pure PEGylated Peptide Analysis->Final_Product

Diagram 2: Workflow for PEGylated peptide synthesis.

Application Notes and Protocols for Amine-PEG Conjugation via NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for covalently linking molecules. The reaction involves the formation of a stable amide bond between a primary amine and an NHS ester. This application note provides detailed protocols for the conjugation of an amine-functionalized polyethylene glycol (specifically Amino-PEG20-acid) to molecules containing a pre-activated NHS ester or to molecules with carboxylic acids that can be activated using the EDC/NHS system.

PEGylation, the process of attaching PEG chains to molecules such as proteins, peptides, or small molecule drugs, is a critical strategy in drug development. It can enhance the therapeutic properties of a molecule by increasing its solubility and in vivo stability, and by reducing its immunogenicity.[1] The protocols outlined below describe two primary pathways for achieving this conjugation.

Reaction Principle and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[2] For molecules that do not possess a reactive NHS ester, a two-step process can be employed where a carboxyl group is first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS to form the reactive NHS ester intermediate.[3][4]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products AminePEG Amino-PEG-Acid (R¹-NH₂) AmideBond Stable Amide Bond (R¹-NH-CO-R²) AminePEG->AmideBond + NHSEster NHS Ester Molecule (R²-CO-NHS) NHSEster->AmideBond Reaction (pH 7.0 - 8.5) NHS_byproduct NHS Byproduct AmideBond->NHS_byproduct + caption Figure 1. General reaction of a primary amine with an NHS ester.

Figure 1. General reaction of a primary amine with an NHS ester.

The experimental workflow for activating a carboxylic acid and conjugating it to an amine-PEG is a common requirement. This two-step process ensures efficient and specific conjugation while minimizing side reactions.[5]

Experimental_Workflow start Start: Carboxyl-containing Molecule (R-COOH) activation Step 1: Activation Add EDC + NHS (pH 4.5 - 6.0) start->activation intermediate Amine-Reactive NHS Ester Intermediate activation->intermediate 15-30 min incubation conjugation Step 2: Conjugation Add Amino-PEG-Acid (pH 7.0 - 8.5) intermediate->conjugation product PEGylated Molecule conjugation->product 1-4 hr incubation purification Step 3: Purification (Dialysis, SEC, IEX) product->purification final_product Final Purified Conjugate purification->final_product caption Figure 2. Two-step workflow for EDC/NHS-mediated PEGylation.

References

Application Note: Optimizing pH for Amino-PEG Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical strategy in drug development to enhance the therapeutic properties of biomolecules. It can improve solubility, extend circulatory half-life, and reduce immunogenicity.[1][2] The covalent attachment of an amino-functionalized PEG (Amino-PEG) to a biomolecule's carboxylic acid groups is a common and effective method for creating stable bioconjugates. The success of this reaction is highly dependent on precise control of the reaction environment, with pH being the most critical parameter.

This document provides detailed protocols and technical guidance on optimizing the pH for bioconjugation reactions involving Amino-PEG and carboxyl-containing molecules, primarily through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

The Critical Role of pH in EDC/NHS Mediated Bioconjugation

The conjugation of an Amino-PEG to a carboxylic acid is typically not a direct reaction but a two-step process facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS). Each step has a distinct optimal pH range, and understanding this is fundamental to achieving high conjugation efficiency while preserving the integrity of the biomolecule.

  • Activation Step (Carboxylic Acid to NHS-Ester): EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[3] NHS is added to react with the intermediate, creating a more stable, amine-reactive NHS-ester. This activation reaction is most efficient under acidic conditions, typically pH 4.5-7.2 .[4][5] Performing this step at a lower pH (e.g., pH 5.0-6.0) enhances the activation efficiency and minimizes hydrolysis of the newly formed NHS-ester.

  • Coupling Step (NHS-Ester to Amine): The NHS-ester reacts with the primary amine of the Amino-PEG via nucleophilic substitution to form a stable amide bond. For this reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state (-NH2). This is favored at a neutral to slightly alkaline pH. However, at high pH, the NHS-ester becomes highly susceptible to hydrolysis, which competes with the desired amine reaction. Therefore, the optimal pH for the coupling step is a compromise, generally agreed to be in the range of pH 7.0-8.5 . A narrower range of pH 7.2-7.5 is often recommended for the best balance of amine reactivity and NHS-ester stability.

Quantitative Data Summary: pH Effects on Bioconjugation

The efficiency and kinetics of Amino-PEG bioconjugation are directly influenced by pH. The following tables summarize key quantitative data gathered from literature and experimental observations.

Table 1: Optimal pH Ranges for EDC/NHS Bioconjugation Steps

Reaction StepReagentsOptimal pH RangeRationaleCitations
Carboxyl Activation EDC, NHS/Sulfo-NHS4.5 - 6.0Maximizes activation efficiency of EDC.
Amine Coupling NHS-ester, Amino-PEG7.2 - 8.5Balances amine deprotonation for nucleophilic attack with NHS-ester stability.

Table 2: Influence of pH on NHS-Ester Stability and Reaction Rate

pH ValueNHS-Ester Hydrolysis Half-LifeReaction Rate with AminesKey OutcomeCitations
< 7.0 HighSlowLow yield due to protonated, non-nucleophilic amines.
7.4 > 120 minutesGradualControlled reaction, reaching completion in ~2 hours.
8.3 - 8.5 ModerateFastConsidered optimal for balancing reaction speed and hydrolysis.
9.0 < 9 minutesVery FastRapid reaction but significant loss of reagent to hydrolysis; difficult to control.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of Amino-PEG to a Carboxyl-Containing Protein

This protocol describes the standard method for covalently attaching an Amino-PEG reagent to a protein or other biomolecule that contains available carboxyl groups (e.g., aspartic acid, glutamic acid, C-terminus).

Materials:

  • Protein with carboxyl groups (Protein-COOH)

  • Amino-PEG reagent

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5. (Ensure buffer is free of primary amines).

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

  • Desalting columns for buffer exchange and purification.

Procedure:

  • Preparation: Bring EDC and NHS/Sulfo-NHS reagents to room temperature before opening the vials to prevent condensation.

  • Protein Preparation: Dissolve the carboxyl-containing protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups: a. Add NHS or Sulfo-NHS to the protein solution to a final concentration of 5 mM. b. Add EDC to the protein solution to a final concentration of 2 mM. c. Immediately mix well and allow the reaction to proceed for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Recommended): To prevent unwanted cross-linking of the Amino-PEG, remove excess EDC and NHS by-products. a. Pass the activated protein solution through a desalting column pre-equilibrated with Coupling Buffer (pH 7.2). This simultaneously performs a buffer exchange for the next step.

  • Coupling Reaction: a. Immediately add the Amino-PEG reagent to the activated protein solution. A molar excess of 10-50 fold of Amino-PEG to protein is a common starting point, but this should be optimized for the specific application. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes. This hydrolyzes any remaining NHS-esters.

  • Purification: Purify the final PEG-protein conjugate from excess PEG and reaction by-products using an appropriate method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the chemical transformations during the two-step EDC/NHS conjugation process.

G cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.5) COOH Biomolecule-COOH (Carboxylic Acid) Intermediate O-acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS-Ester (Amine-Reactive) Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster FinalProduct Biomolecule-CONH-PEG (Stable Amide Bond) NHSEster->FinalProduct + AminoPEG H₂N-PEG (Amino-PEG) AminoPEG->FinalProduct

Caption: Chemical pathway for EDC/NHS-mediated Amino-PEG conjugation.

Experimental Workflow

This diagram outlines the logical flow of the experimental protocol for conjugating an Amino-PEG to a carboxyl-containing biomolecule.

G A 1. Prepare Protein in Activation Buffer (pH 6.0) B 2. Add EDC and NHS React for 15-30 min A->B C 3. Buffer Exchange into Coupling Buffer (pH 7.2) B->C Recommended Step D 4. Add Amino-PEG Reagent C->D E 5. Incubate for 2h (RT) or Overnight (4°C) D->E F 6. Quench Reaction (e.g., Hydroxylamine) E->F G 7. Purify Final Conjugate (e.g., SEC, IEX) F->G H Conjugated Product G->H

Caption: Experimental workflow for a two-step Amino-PEG bioconjugation.

Key Considerations and Troubleshooting

  • Buffer Selection: Crucially, avoid buffers containing primary amines, such as Tris or glycine, during the coupling step as they will compete with the Amino-PEG and reduce conjugation efficiency.

  • Reagent Quality: EDC and NHS are moisture-sensitive. Always allow them to warm to room temperature before opening and store them desiccated. Use high-purity, amine-free solvents like DMF or DMSO if stock solutions are required.

  • N-terminus vs. Lysine: For proteins, NHS-esters will react with the primary amines of lysine side chains and the N-terminal alpha-amino group. By performing the reaction at a lower pH (e.g., pH 7.0), it is sometimes possible to selectively target the N-terminus, as its pKa is typically lower than that of lysine's epsilon-amino group.

  • Protein Stability: Ensure your target protein is stable and soluble at the required pH values. Some proteins may precipitate or lose activity in acidic conditions.

By carefully controlling the pH at each stage of the reaction, researchers can maximize the yield of their desired Amino-PEG bioconjugate, ensuring the reproducibility and success of their therapeutic and diagnostic development efforts.

References

Application Notes and Protocols for DCC Coupling of Amino-PEG20-acid and Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of polyethylene glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. N,N'-Dicyclohexylcarbodiimide (DCC) is a common and effective coupling agent used to facilitate the formation of amide or ester bonds.[1] This document provides a detailed protocol for the esterification of the terminal carboxylic acid of an amine-protected Amino-PEG20-acid with an alcohol, a process known as Steglich esterification.[2][3]

This reaction proceeds by the activation of the carboxylic acid group by DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the alcohol. The addition of a catalyst, typically 4-(N,N-dimethylamino)pyridine (DMAP), is crucial for enhancing the reaction rate for ester formation. A significant consideration in DCC coupling is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which typically precipitates out of the reaction mixture and can be removed by filtration.

Reaction Scheme and Mechanism

The fundamental reaction involves the activation of the carboxylic acid of the this compound by DCC, followed by a nucleophilic attack from the alcohol to form the desired ester product and the DCU byproduct.

Reaction_Scheme cluster_reactants Reactants cluster_products Products Acid Amine-Protected This compound Intermediate O-Acylisourea Intermediate Acid->Intermediate + DCC Alcohol Alcohol (R-OH) DCC DCC DCU DCU (byproduct) DCC->DCU DMAP DMAP (catalyst) Ester PEG-Ester Product Intermediate->Ester + Alcohol + DMAP Intermediate->DCU

Caption: Logical flow of the DCC-mediated esterification reaction.

Materials and Reagents

ReagentGradeNotes
Amine-Protected this compound>95% PurityThe terminal amino group must be protected (e.g., with Boc or Fmoc) to prevent self-polymerization or formation of amide side products.
Alcohol SubstrateAnhydrousThe alcohol should be free of water to prevent hydrolysis of the O-acylisourea intermediate and DCC.
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis GradeMoisture sensitive. Handle in a dry environment.
4-(N,N-dimethylamino)pyridine (DMAP)Synthesis GradeUsed in catalytic amounts (0.05-0.20 equivalents).
Dichloromethane (DCM)AnhydrousCommon reaction solvent. Other anhydrous aprotic solvents like THF or Ethyl Acetate can also be used.
Sodium Bicarbonate (NaHCO₃)Reagent GradeFor aqueous workup.
Brine (Saturated NaCl solution)Reagent GradeFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying the organic phase.
Silica Gel60 Å, 230-400 meshFor column chromatography purification.
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for reagent addition

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Magnetic stir plate

  • Filtration apparatus (e.g., Büchner funnel or fritted glass filter)

  • Rotary evaporator

  • Glassware for liquid-liquid extraction and column chromatography

  • TLC plates and visualization system (e.g., UV lamp, staining solution)

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific alcohol substrate used.

  • Preparation : Flame-dry the reaction flask and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). This is critical as DCC is moisture-sensitive.

  • Reagent Addition :

    • To the dried flask, add the Amine-Protected this compound (1.0 eq).

    • Add the alcohol substrate (1.1 - 1.5 eq).

    • Add DMAP (0.1 eq).

    • Dissolve these components in anhydrous DCM (volume should be sufficient to ensure stirring, e.g., 10-20 mL per mmol of the PEG-acid).

  • Cooling : Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • DCC Addition :

    • Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM in a separate vial.

    • Add the DCC solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

  • Reaction :

    • Allow the reaction to stir at 0 °C for 1-2 hours.

    • Remove the ice bath and let the reaction warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours. The formation of a white precipitate (DCU) is an indication of reaction progress.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Use a suitable solvent system (e.g., DCM:Methanol or Ethyl Acetate:Hexane mixtures) to separate the starting material from the product.

  • Visualize spots using a suitable stain (e.g., potassium permanganate or bromocresol blue) as PEG compounds may not be UV-active.

  • DCU Filtration : Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation. Remove the DCU precipitate by vacuum filtration, washing the filter cake with a small amount of cold DCM.

  • Aqueous Extraction :

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% Sodium Bicarbonate solution (to remove unreacted acid and DMAP).

      • Water.

      • Brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Column Chromatography : Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the pure PEG-ester product.

Experimental_Workflow prep 1. Preparation (Flame-dry flask, add inert gas) reagents 2. Add Reactants (PEG-Acid, Alcohol, DMAP in DCM) prep->reagents cool 3. Cool to 0 °C reagents->cool dcc 4. Add DCC Solution cool->dcc react 5. React for 12-24h (Warm to RT) dcc->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete filter 7. Filter DCU Byproduct monitor->filter Complete extract 8. Aqueous Workup filter->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure PEG-Ester Product purify->product

Caption: Step-by-step experimental workflow for DCC coupling.

Data Presentation and Troubleshooting

Researchers should maintain a detailed record of experimental parameters and results.

ParameterMolar Equiv.M.W. ( g/mol )Mass (mg)Moles (mmol)Observations / Yield (%)
Amine-Protected this compound1.0~970.15User InputUser Input---
Alcohol Substrate1.1 - 1.5User InputUser InputUser Input---
DCC1.1206.33User InputUser Input---
DMAP0.1122.17User InputUser Input---
Product ---CalculatedUser InputUser InputUser Input
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvent.2. Inactive DCC.3. Sterically hindered alcohol.1. Ensure all glassware is flame-dried and solvents are anhydrous. Dry PEG starting material if necessary.2. Use a fresh bottle of DCC.3. Increase reaction time, temperature, or consider a different coupling agent like EDC, which has water-soluble byproducts.
N-acylurea Formation Rearrangement of the O-acylisourea intermediate. This is an irreversible side reaction.Additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can be added (1.1 eq) with the DCC to suppress this side reaction by forming a more stable active ester intermediate.
Difficulty Removing DCU DCU has some solubility in organic solvents.1. After filtration, concentrate the crude mixture, redissolve in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., diethyl ether), and filter again.2. For future reactions, consider using EDC, as its urea byproduct is water-soluble and easily removed by aqueous extraction.
Racemization If the alcohol or acid contains a chiral center, the reaction conditions can sometimes cause racemization.The addition of HOBt can significantly minimize racemization. Run the reaction at lower temperatures.

Safety Precautions

  • DCC is a potent sensitizer and can cause severe allergic skin reactions. Always handle DCC in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Organic solvents like DCM are volatile and hazardous. Avoid inhalation and skin contact.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Troubleshooting & Optimization

Troubleshooting failed Amino-PEG20-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG20-acid conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an this compound conjugation reaction?

This compound is a polyethylene glycol (PEG) reagent with a terminal carboxylic acid group. To conjugate this PEG to a primary amine (e.g., on a protein or antibody), the carboxylic acid group must first be activated. This is commonly achieved using a carbodiimide crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The activated PEG (now an NHS ester) can then efficiently react with primary amines on the target molecule to form a stable amide bond.

Q2: What are the critical steps in the this compound conjugation process?

The conjugation process can be broken down into three critical stages:

  • Activation: The carboxylic acid group on the this compound is activated by EDC and NHS. This step is most efficient at a slightly acidic pH (4.5-6.0).[1][2][3]

  • Conjugation: The amine-containing molecule is added to the activated PEG reagent. The reaction of the NHS-activated PEG with primary amines is most efficient at a physiological to slightly alkaline pH (7.0-8.5).[2][4]

  • Quenching and Purification: The reaction is stopped, and the desired PEGylated conjugate is purified from unreacted reagents and byproducts.

Q3: Which buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.

  • Activation Buffer: A buffer with a pH between 4.5 and 6.0 is recommended for the activation step. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice.

  • Conjugation Buffer: For the conjugation step, a buffer with a pH between 7.0 and 8.5 is ideal. Phosphate-buffered saline (PBS) at pH 7.2-7.4 is widely used. Borate buffer can also be used for pH ranges of 8.0-9.0.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should not be used during the reaction as they will compete for conjugation with the activated PEG.

Q4: How should I store my reagents?

Proper storage is critical for successful conjugation.

  • This compound: Store at -20°C in a desiccated environment, protected from light.

  • EDC and NHS/Sulfo-NHS: These reagents are moisture-sensitive. Store them at -20°C in a desiccated container. Once opened, it is best to aliquot them into smaller, single-use vials to minimize exposure to moisture. Always allow the reagents to equilibrate to room temperature before opening to prevent condensation.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

This is one of the most common issues encountered. The following troubleshooting guide will help you identify the potential cause.

Potential Cause 1: Inactive Reagents
  • EDC Hydrolysis: EDC is highly susceptible to hydrolysis from moisture in the air. If your EDC has been opened multiple times or stored improperly, it may be inactive.

    • Solution: Use a fresh vial of EDC for each experiment if possible.

  • NHS/Sulfo-NHS Hydrolysis: While more stable than the EDC-activated intermediate, NHS esters can also hydrolyze, especially in aqueous solutions at higher pH.

    • Solution: Prepare EDC and NHS/Sulfo-NHS solutions immediately before use.

Potential Cause 2: Incorrect pH

The two main steps of the reaction have different optimal pH ranges.

  • Activation Step: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0.

  • Conjugation Step: The reaction of the NHS-activated PEG with the primary amine of your molecule is most efficient at a pH of 7.0-8.5.

    • Solution: Perform a two-step reaction where the pH is adjusted after the initial activation.

Potential Cause 3: Competing Nucleophiles in Buffers
  • Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the activated PEG.

    • Solution: Ensure all buffers used during the conjugation reaction are free of primary amines.

Potential Cause 4: Suboptimal Molar Ratios
  • The ratio of PEG, EDC, NHS, and your target molecule can significantly impact the reaction efficiency.

    • Solution: Optimize the molar excess of the PEG reagent and coupling agents. A typical starting point is a 5- to 20-fold molar excess of the PEG reagent over the amine-containing molecule.

Problem 2: Multiple PEGylated Species or Unexpected Byproducts
  • Cause: The presence of multiple reactive sites on your target molecule can lead to a heterogeneous mixture of products with varying degrees of PEGylation. Side reactions can also occur.

    • Solution:

      • Optimize Molar Ratios: Reducing the molar excess of the this compound can help favor mono-PEGylation.

      • Purification: Use purification techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) to separate the different PEGylated species. IEX is particularly effective at separating species with different numbers of attached PEGs, as the PEG chains can shield the protein's surface charges.

Problem 3: Difficulty in Removing Unreacted PEG
  • Cause: A large excess of the PEG reagent is often used to drive the reaction to completion, which can make its removal challenging.

    • Solution:

      • Size-Exclusion Chromatography (SEC): This is an effective method for separating the much larger PEGylated protein from the smaller, unreacted this compound.

      • Ion-Exchange Chromatography (IEX): This technique can also be used to separate the PEGylated conjugate from the unreacted PEG, especially if there is a significant charge difference.

      • Diafiltration/Ultrafiltration: Membrane-based separation methods can be cost-effective for removing smaller unreacted PEG molecules.

Experimental Protocols & Data

Recommended Reaction Conditions
ParameterActivation StepConjugation Step
pH 4.5 - 6.07.0 - 8.5
Buffer 0.1 M MES1X PBS
Temperature Room TemperatureRoom Temperature or 4°C
Duration 15 - 60 minutes2 hours to overnight
General Two-Step Conjugation Protocol
  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials.

    • Prepare stock solutions of EDC and NHS/Sulfo-NHS in an anhydrous solvent like DMSO or in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve the this compound in the Activation Buffer (e.g., 0.1 M MES, pH 6.0).

    • Add EDC and NHS/Sulfo-NHS to the PEG solution. A common molar ratio is 1:2:2 of PEG:EDC:NHS.

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve your target molecule in the Conjugation Buffer (e.g., PBS, pH 7.4).

    • Immediately add the activated PEG solution to your target molecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add a quenching buffer to stop the reaction. A common quenching agent is hydroxylamine or a buffer containing a high concentration of a primary amine like Tris. The final concentration of the quenching agent should be around 10-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Purify the PEGylated conjugate using an appropriate chromatography method such as SEC or IEX to remove unreacted PEG, byproducts, and quenched reagents.

Characterization of the Final Product

After purification, it is essential to characterize the conjugate to confirm successful PEGylation.

TechniquePurpose
SDS-PAGE To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
HPLC (SEC, IEX, RP) To assess purity and separate different PEGylated species.
Mass Spectrometry (MALDI-TOF, LC-MS) To confirm the mass of the conjugate and determine the degree of PEGylation.

Visual Guides

EDC_NHS_Mechanism PEG_COOH Amino-PEG20-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_COOH Hydrolysis NHS_Ester Amine-Reactive NHS Ester O_Acylisourea->NHS_Ester + NHS EDC_Urea EDC Byproduct O_Acylisourea->EDC_Urea NHS NHS / Sulfo-NHS PEG_Protein PEG-Protein Conjugate (Stable Amide Bond) NHS_Ester->PEG_Protein + Protein-NH2 Protein_NH2 Protein-NH2 Hydrolysis Hydrolysis

Caption: EDC/NHS reaction mechanism for this compound conjugation.

experimental_workflow prep 1. Prepare Reagents (PEG, EDC, NHS, Buffers) activation 2. Activate PEG-COOH (pH 4.5-6.0, 15-60 min) prep->activation conjugation 3. Add Amine-Molecule (pH 7.0-8.5, 2h - overnight) activation->conjugation quench 4. Quench Reaction (e.g., Hydroxylamine) conjugation->quench purify 5. Purify Conjugate (SEC or IEX) quench->purify characterize 6. Characterize Product (SDS-PAGE, MS, HPLC) purify->characterize troubleshooting_flowchart start Low/No Conjugation? check_reagents Are EDC/NHS fresh? Stored properly? start->check_reagents Yes use_fresh Use fresh reagents. Aliquot upon receipt. check_reagents->use_fresh No check_ph Is pH correct for each step? (Activation & Conjugation) check_reagents->check_ph Yes use_fresh->check_ph adjust_ph Use two-step pH protocol. check_ph->adjust_ph No check_buffer Buffer free of amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes adjust_ph->check_buffer change_buffer Use non-amine buffers (MES, PBS). check_buffer->change_buffer No optimize_ratio Optimize molar ratios. check_buffer->optimize_ratio Yes change_buffer->optimize_ratio success Successful Conjugation optimize_ratio->success

References

How to improve the yield of Amino-PEG20-acid labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Amino-PEG20-acid labeling and overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS-ester activated molecule with the amino group of this compound?

A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines, such as the one on this compound, is between 7.2 and 8.5.[1][2] Within this range, the primary amine group is sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine group is protonated and thus unreactive.[2][3] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

A2:

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES buffers, and borate buffers are all suitable for NHS ester reactions.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. These buffers will compete with the this compound for reaction with the NHS ester, thereby reducing the labeling efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.

Q3: How should I store and handle this compound and NHS ester reagents?

A3:

  • This compound: Store at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent condensation. For solutions, it is recommended to prepare them fresh on the day of use. If stock solutions are necessary, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month.

  • NHS Esters: These reagents are highly sensitive to moisture and should be stored in a desiccated environment at -20°C. Always allow the vial to warm to room temperature before opening to prevent moisture condensation. For water-insoluble NHS esters, dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. It is best to prepare fresh solutions for each experiment.

Q4: My protein precipitates during or after labeling with this compound. What could be the cause and how can I solve it?

A4: Protein precipitation can occur for a few reasons:

  • High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too much of this solution to your aqueous protein reaction can cause precipitation. Aim to keep the final concentration of the organic solvent below 10%.

  • Use of a Hydrophobic NHS Ester: If the molecule you are using to label the this compound is very hydrophobic, the resulting conjugate may have decreased solubility. Consider using a more hydrophilic or a PEGylated version of your labeling reagent.

Q5: How can I quantify the efficiency of my this compound labeling reaction?

A5: The efficiency of a PEGylation reaction is typically assessed by determining the degree of PEGylation (the average number of PEG molecules per molecule) and the percentage of conjugated product. Several analytical techniques can be used for this, including:

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size Exclusion Chromatography (SEC) and Reverse Phase Chromatography (RP-HPLC) can be used to separate the PEGylated product from the unreacted molecule and PEG reagent.

  • Mass Spectrometry (MS): MS can be used to determine the exact mass of the conjugate, confirming the addition of the this compound.

  • Capillary Electrophoresis (CE): This technique can also be used to separate and quantify the reaction products.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound labeling.

Problem 1: Low Labeling Yield

Possible Cause Recommended Solution
Hydrolysis of NHS Ester Ensure proper storage and handling of the NHS ester to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis.
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.
Presence of Primary Amine-Containing Buffers Ensure your reaction buffer is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange prior to the labeling reaction.
Insufficient Molar Excess of NHS Ester The optimal molar ratio of NHS ester to the amine-containing molecule should be determined empirically. A common starting point is an 8- to 20-fold molar excess.
Low Molecule Concentration Reactions in dilute solutions may be less efficient. If possible, increase the concentration of your target molecule.
Inefficient Purification Use appropriate purification methods to separate the labeled product from unreacted materials. Size exclusion chromatography (SEC) and ion-exchange chromatography (IEX) are commonly used for purifying PEGylated proteins.

Problem 2: Lack of Reproducibility Between Experiments

Possible Cause Recommended Solution
Inconsistent NHS Ester Activity Due to their moisture sensitivity, the activity of NHS esters can vary between vials or if not handled properly. Always allow the reagent to equilibrate to room temperature before opening and store it in a desiccator.
Variations in Reaction Time and Temperature Standardize the incubation time and temperature for your reactions. Typical conditions are 1 to 4 hours at room temperature or overnight at 4°C.
Inconsistent Reagent Preparation Always prepare fresh solutions of the NHS ester immediately before each experiment. Avoid using stock solutions that have been stored for extended periods.

Quantitative Data Summary

Table 1: Stability of NHS Esters in Aqueous Solutions

The half-life is the time it takes for half of the reactive NHS ester to hydrolyze, which is a competing reaction to the desired labeling.

pH Temperature (°C) Half-life
7.004-5 hours
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room TemperatureMinutes

Experimental Protocols

General Protocol for Labeling a Molecule with this compound via NHS Ester Chemistry

This protocol assumes you are labeling a molecule containing an NHS ester with this compound.

  • Buffer Exchange (if necessary): Ensure the molecule to be labeled is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH of 7.2-8.5. The recommended concentration is typically 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-containing molecule in a high-quality, anhydrous organic solvent such as DMSO or DMF.

  • Calculate Molar Excess: Determine the desired molar excess of the this compound over the NHS ester molecule. A common starting point is a 1.2 to 2-fold molar excess of the amine over the NHS ester. This should be optimized for your specific application.

  • Reaction: Add the calculated amount of the dissolved this compound solution to the NHS ester solution while gently vortexing.

  • Incubation: Incubate the reaction mixture. Typical conditions are 1 to 4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound, unreacted molecule, and byproducts. Common methods include dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography (IEX).

Visualizations

G Troubleshooting Low Labeling Yield start Low Labeling Yield Observed check_reagents Check Reagent Stability & Handling start->check_reagents check_buffer Verify Buffer Composition & pH check_reagents->check_buffer No Issue reagent_sol Store reagents properly. Use fresh solutions. check_reagents->reagent_sol Problem Found check_ratio Optimize Molar Ratio check_buffer->check_ratio No Issue buffer_sol Use amine-free buffer. Adjust pH to 7.2-8.5. check_buffer->buffer_sol Problem Found check_conc Assess Reactant Concentrations check_ratio->check_conc No Issue ratio_sol Perform titration of PEG-to-Molecule ratio. check_ratio->ratio_sol Problem Found conc_sol Increase concentration of limiting reactant. check_conc->conc_sol Problem Found success Improved Yield reagent_sol->success buffer_sol->success ratio_sol->success conc_sol->success

Caption: A decision tree for troubleshooting low yield in this compound labeling experiments.

G General Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_mol Prepare Molecule in Amine-Free Buffer (pH 7.2-8.5) mix Mix Reactants prep_mol->mix prep_peg Prepare Fresh This compound Solution prep_peg->mix prep_nhs Prepare Fresh NHS-Ester Solution prep_nhs->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (e.g., SEC, IEX) quench->purify analyze Analyze Purity & Yield (e.g., HPLC, MS) purify->analyze

Caption: A diagram illustrating the general experimental workflow for this compound labeling.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation with Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during PEGylation with Amino-PEG20-acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation with this compound?

Protein aggregation during PEGylation is a common challenge that can arise from several factors altering the protein's stability. The primary causes include:

  • Over-labeling: The covalent attachment of too many PEG molecules can alter the protein's net charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1]

  • Hydrophobicity of the Linker: While PEG itself is hydrophilic, the linker chemistry can introduce hydrophobic elements that may promote non-specific interactions and aggregation.

  • Incorrect Buffer Conditions: The pH and ionic strength of the reaction buffer are critical.[2] Proteins are least soluble at their isoelectric point (pI), and deviations from optimal pH can expose hydrophobic patches, leading to aggregation.[2]

  • High Protein or Reagent Concentration: High local concentrations of either the protein or the PEG reagent can increase the likelihood of intermolecular crosslinking and aggregation.[1][2]

  • Suboptimal Temperature: Temperature can influence both the rate of the PEGylation reaction and the stability of the protein. Higher temperatures can sometimes lead to protein unfolding and aggregation.

  • Presence of Unwanted Reactive Groups: If the target protein has free cysteine residues not intended for conjugation, they can form intermolecular disulfide bonds, leading to aggregation.

Q2: How can I prevent protein aggregation before starting the PEGylation reaction?

Proactive measures can significantly reduce the risk of aggregation:

  • Protein Purity and Stability: Start with a highly pure and stable protein preparation. Ensure the protein is properly folded and free of existing aggregates.

  • Buffer Exchange: Dialyze or buffer exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at an appropriate pH (typically 7.2-8.0) to ensure efficient amine labeling. Tris buffers should be avoided as they contain primary amines that will compete with the protein for reaction with the PEG reagent.

  • Optimize Protein Concentration: Generally, working with lower protein concentrations (e.g., 1-5 mg/mL) can help minimize intermolecular interactions that lead to aggregation.

Q3: What is the optimal PEG-to-protein molar ratio to minimize aggregation?

The optimal molar ratio of this compound to protein is highly dependent on the specific protein and the desired degree of PEGylation. It is crucial to perform a titration experiment to determine the ideal ratio. As a starting point, a 5- to 10-fold molar excess of PEG reagent to protein is often recommended for protein concentrations of at least 2 mg/mL. Reducing the molar excess of the labeling reagent is a key strategy to prevent over-labeling and subsequent aggregation.

Troubleshooting Guide

Issue 1: Immediate Precipitation or Cloudiness Upon Adding this compound

This often indicates rapid, uncontrolled reactions or poor solubility of the PEG reagent.

Potential Cause Recommended Solution
High Local Reagent Concentration Dissolve the this compound in a compatible, dry, water-miscible solvent like DMSO or DMF before adding it to the protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing to prevent localized high concentrations.
Incorrect Buffer pH Ensure the reaction buffer pH is between 7.0 and 8.5 for efficient amine labeling. For pH-sensitive proteins, a pH closer to 7.4 may be necessary, although the reaction will be slower.
Reagent Precipitation Ensure the this compound is fully dissolved in the organic solvent before adding it to the aqueous protein solution. Adding the solid reagent directly to the buffer can cause it to precipitate.
Issue 2: Aggregation Develops During the Incubation Period

This suggests that the PEGylation process itself is destabilizing the protein over time.

Potential Cause Recommended Solution
Over-labeling Reduce the molar excess of the this compound in the reaction. Perform a titration study to find the optimal reagent-to-protein ratio that achieves the desired degree of PEGylation without causing aggregation.
Suboptimal Temperature Lower the reaction temperature. Incubating at 4°C overnight instead of at room temperature for a shorter period can slow down both the labeling reaction and the process of protein unfolding and aggregation.
Protein Instability in the Reaction Buffer Consider adding stabilizing excipients to the buffer. Options include non-ionic detergents (e.g., 0.05% Tween 20), osmolytes, or a cryoprotectant like glycerol.
Issue 3: Aggregation is Observed After Purification

Aggregation post-purification can result from the removal of stabilizing components or the concentration of the PEGylated protein.

Potential Cause Recommended Solution
Buffer Composition of Final Product Ensure the final storage buffer is optimal for the PEGylated protein's stability. This may be different from the reaction buffer.
High Final Protein Concentration If a high final concentration is required, consider adding stabilizing buffer components to the storage buffer.
Freeze-Thaw Cycles Store the purified PEGylated protein at -80°C and use a cryoprotectant (e.g., glycerol) to prevent aggregation during freeze-thaw cycles. Aliquoting the sample into smaller, single-use portions is also recommended.

Experimental Protocols

Protocol 1: Titration to Determine Optimal this compound to Protein Ratio
  • Protein Preparation: Prepare your protein at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Reaction Setup: Set up a series of reactions with varying molar excess of the PEG reagent (e.g., 1:1, 2:1, 5:1, 10:1, 20:1 PEG:protein).

  • Reaction Incubation: Add the dissolved PEG reagent to each protein solution slowly with gentle mixing. Incubate the reactions for 1 hour at room temperature or overnight at 4°C.

  • Analysis: Analyze the degree of PEGylation and the extent of aggregation for each reaction. Techniques such as SDS-PAGE can show the shift in molecular weight indicating PEGylation, while Size Exclusion Chromatography (SEC) can be used to quantify the amount of monomer, dimer, and higher-order aggregates.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your protein and its potential aggregates.

  • Mobile Phase: Use a mobile phase that is compatible with your protein and helps to minimize non-specific interactions with the column matrix. This is often the final storage buffer for the protein.

  • Sample Preparation: Prior to injection, centrifuge the samples at 14,000g for 5 minutes to remove any large, insoluble aggregates.

  • Analysis: Inject the supernatant onto the SEC column. Monitor the elution profile using UV absorbance at 280 nm. The peak corresponding to the monomeric PEGylated protein should be well-resolved from any peaks eluting earlier, which represent soluble aggregates.

  • Quantification: Integrate the peak areas to determine the relative percentage of monomer and aggregates.

Visual Guides

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein Solution (1-5 mg/mL in Amine-Free Buffer) Mix Slowly Mix PEG with Protein Solution Protein->Mix PEG_Reagent This compound (Dissolved in DMSO) PEG_Reagent->Mix Incubate Incubate (e.g., 1 hr at RT or O/N at 4°C) Mix->Incubate Purify Purify Conjugate (e.g., SEC or Dialysis) Incubate->Purify Analyze Analyze for Aggregation (SEC, DLS) Purify->Analyze

Caption: A general workflow for protein PEGylation with this compound.

Troubleshooting_Aggregation Start Aggregation Observed? When When is aggregation occurring? Start->When Yes Immediate_Solution Troubleshoot Immediate Precipitation: - Add PEG reagent slowly - Check buffer pH (7.0-8.5) - Ensure PEG is fully dissolved When->Immediate_Solution Immediately upon PEG addition During_Solution Troubleshoot Incubation Aggregation: - Reduce PEG:Protein ratio - Lower reaction temperature - Add stabilizing excipients When->During_Solution During incubation Post_Solution Troubleshoot Post-Purification Aggregation: - Optimize final storage buffer - Add stabilizers for high concentrations - Aliquot and store at -80°C with cryoprotectant When->Post_Solution After purification

Caption: A decision tree for troubleshooting protein aggregation during PEGylation.

References

Technical Support Center: Optimizing Amino-PEG20-acid to Protein Molar Ratios

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the molar ratio of Amino-PEG20-acid to protein.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein?

There is no single optimal molar ratio for all protein PEGylation reactions. The ideal ratio is dependent on several factors including the protein's size, the number of available reactive sites (e.g., lysine residues for NHS-ester PEGylation), and the desired degree of PEGylation.[1][2] A common starting point is a molar excess of PEG ranging from 1:1 to 1:100 (protein:PEG).[3] It is crucial to perform optimization experiments to determine the best ratio for your specific protein and application.

Q2: How do I determine the degree of PEGylation?

The degree of PEGylation, or the number of PEG molecules attached to a single protein molecule, can be determined using several analytical techniques:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein. The shift in the band on the gel can be used to estimate the degree of PEGylation.[3]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can provide a more precise measurement of the molecular weight of the PEGylated protein, allowing for accurate determination of the number of attached PEG chains.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different PEGylated species (e.g., mono-, di-, tri-PEGylated proteins) from the unreacted protein.

Q3: What are the critical factors influencing the PEGylation reaction?

Several factors can significantly impact the efficiency and outcome of a PEGylation reaction:

  • Molar Ratio of PEG to Protein: As discussed, this is a key parameter to optimize.

  • Reaction pH: The pH of the reaction buffer affects the reactivity of both the protein's functional groups and the PEG reagent. For example, the reaction of NHS-activated PEGs with primary amines is most efficient at a pH of 7-8.

  • Reaction Temperature and Time: These parameters influence the reaction kinetics. Optimization is necessary to ensure complete reaction without causing protein degradation.

  • Protein Concentration: Higher protein concentrations can sometimes lead to aggregation, while very low concentrations may slow down the reaction rate.

  • Buffer Composition: The buffer should not contain any primary amines (e.g., Tris) that can compete with the protein for the PEG reagent.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the this compound to protein molar ratio.

Problem Possible Cause Suggested Solution
Low PEGylation Efficiency Suboptimal molar ratio of PEG to protein.Perform a titration experiment with varying molar ratios (e.g., 1:1, 1:5, 1:10, 1:20, 1:50 protein:PEG). Analyze the results by SDS-PAGE or MS to identify the optimal ratio.
Incorrect reaction pH.Ensure the reaction buffer pH is optimal for the specific PEG chemistry. For NHS esters, use a pH between 7 and 8.
Inactive PEG reagent.Use a fresh batch of this compound. Ensure proper storage conditions (desiccated at -20°C) to prevent hydrolysis.
Presence of competing nucleophiles in the buffer.Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS).
Protein Aggregation High protein concentration.Reduce the protein concentration during the PEGylation reaction.
Suboptimal buffer conditions (pH, ionic strength).Screen different buffer conditions to find one that maintains protein stability.
Stirring or agitation is too vigorous.Gently mix the reaction solution.
Loss of Protein Activity PEGylation at or near the active site.Consider site-specific PEGylation strategies if random conjugation to lysine residues is inactivating the protein. This may involve using different PEG chemistry (e.g., targeting cysteine residues) or protein engineering.
Denaturation of the protein during the reaction.Optimize reaction conditions (temperature, pH, time) to be milder.
Heterogeneous PEGylation Product Multiple reactive sites on the protein with similar reactivity.This is a common outcome of random PEGylation. To achieve a more homogeneous product, site-specific PEGylation methods are recommended.
Polydispersity of the PEG reagent.Use high-quality, monodisperse PEG reagents to minimize heterogeneity in the final product.

Experimental Protocols

Protocol 1: Optimization of Molar Ratio for Protein PEGylation

This protocol outlines a general procedure for optimizing the molar ratio of this compound (NHS ester) to a protein.

  • Protein Preparation:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • PEG Reagent Preparation:

    • Allow the this compound (NHS ester) to warm to room temperature before opening.

    • Prepare a stock solution of the PEG reagent in a dry, water-miscible organic solvent like DMSO or DMF.

  • PEGylation Reaction:

    • Set up a series of reactions with varying molar ratios of PEG to protein (e.g., 1:1, 1:5, 1:10, 1:20, 1:50).

    • Add the calculated volume of the PEG stock solution to the protein solution while gently mixing. The final concentration of the organic solvent should ideally be less than 10%.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quenching the Reaction:

    • Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted PEG-NHS ester.

  • Analysis of PEGylation:

    • Analyze the reaction products from each molar ratio using SDS-PAGE to visualize the shift in molecular weight.

    • For more detailed analysis, use techniques like HPLC or mass spectrometry to quantify the different PEGylated species.

Data Presentation: Molar Ratio Optimization Results
Molar Ratio (Protein:PEG) Unmodified Protein (%) Mono-PEGylated Protein (%) Di-PEGylated Protein (%) Higher-order PEGylates & Aggregates (%)
1:1851410
1:5405550
1:101570123
1:20565255
1:50<1404515

Note: The data in this table is illustrative and will vary depending on the specific protein and reaction conditions.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and PEG at Varying Molar Ratios Protein_Prep->Mix PEG_Prep Prepare this compound Stock Solution PEG_Prep->Mix Incubate Incubate (e.g., 1h at RT) Mix->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE MS_HPLC LC/MS or HPLC Analysis Quench->MS_HPLC Optimize Determine Optimal Molar Ratio SDS_PAGE->Optimize MS_HPLC->Optimize

Caption: Workflow for optimizing the molar ratio of this compound to protein.

Troubleshooting_Tree Start Problem with PEGylation Reaction Low_Yield Low PEGylation Yield? Start->Low_Yield Aggregation Protein Aggregation? Low_Yield->Aggregation No Check_Ratio Optimize Molar Ratio (Increase PEG) Low_Yield->Check_Ratio Yes Activity_Loss Loss of Activity? Aggregation->Activity_Loss No Lower_Conc Lower Protein Concentration Aggregation->Lower_Conc Yes Site_Specific Consider Site-Specific PEGylation Activity_Loss->Site_Specific Yes Check_pH Verify Reaction pH (e.g., 7-8 for NHS) Check_Ratio->Check_pH Check_Reagent Use Fresh PEG Reagent Check_pH->Check_Reagent Optimize_Buffer Optimize Buffer Conditions Lower_Conc->Optimize_Buffer Milder_Conditions Use Milder Reaction Conditions Site_Specific->Milder_Conditions

Caption: A decision tree for troubleshooting common protein PEGylation issues.

References

Technical Support Center: Purification of Amino-PEG20-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to provide robust purification strategies, troubleshooting advice, and answers to frequently asked questions regarding Amino-PEG20-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main difficulties arise from the heterogeneity of the reaction mixture.[1] Key challenges include:

  • Separation from Unreacted Starting Materials: Removing excess this compound and the unconjugated target molecule (e.g., peptide, small molecule) is a primary hurdle.[1]

  • Resolution of Different PEGylated Species: If the target molecule has multiple sites for conjugation, it can be difficult to separate mono-, di-, or multi-PEGylated products.[1][2]

  • Removal of Reaction Byproducts: Conjugation chemistries often produce byproducts (e.g., from coupling agents like EDC/NHS) that must be removed.[1]

  • Product Stability: The conjugate may be sensitive to the pH, organic solvents, or temperatures used during purification.

Q2: Which chromatographic technique is most effective for purifying these conjugates?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for purifying PEGylated molecules. The most common modes are:

  • Reverse-Phase HPLC (RP-HPLC): This is often the most effective method, separating molecules based on differences in hydrophobicity. It is excellent for separating the more hydrophobic conjugate from the unreacted, more polar PEG linker.

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on net charge. Since the this compound has both an amine (positive charge at low pH) and a carboxylic acid (negative charge at high pH), IEX can be used to separate the conjugate from unreacted materials, especially if the target molecule has a different charge profile. The PEG chain can shield surface charges, which also aids in separation.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius (size). It is highly effective for removing small molecule impurities, unreacted linkers from a large protein conjugate, or for separating aggregates.

Q3: My conjugate does not have a UV chromophore. How can I detect it during HPLC?

Polyethylene glycol (PEG) itself does not absorb UV light. If your conjugated molecule also lacks a strong chromophore, you can use universal detection methods such as:

  • Charged Aerosol Detector (CAD): Responds to all non-volatile analytes and is ideal for detecting PEG molecules.

  • Evaporative Light Scattering Detector (ELSD): Another universal detector that is well-suited for PEG conjugate analysis.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool that provides both detection and definitive mass confirmation of your conjugate and any impurities.

Q4: How can I confirm the purity and identity of my final product?

A combination of analytical techniques is recommended:

  • Analytical HPLC: Use a high-resolution column to assess the number of species present and their relative abundance.

  • LC-MS: Provides the molecular weight of the main peak, confirming the identity of the conjugate, and helps identify impurities.

  • NMR Spectroscopy: Can be used to confirm the structure of the final conjugate, though it is less sensitive than MS.

Comparison of Purification Techniques

The choice of purification strategy depends on the properties of the conjugate and the primary impurities.

TechniquePrinciple of SeparationTypical PurityThroughputProsCons
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity>98%Low to MediumHigh resolution, excellent for removing unreacted PEG.Requires organic solvents, may denature sensitive biomolecules.
Ion-Exchange Chrom. (IEX) Net Surface Charge>95%Medium to HighCan separate positional isomers, operates under aqueous conditions.Requires charge differences between product and impurities.
Size-Exclusion Chrom. (SEC) Hydrodynamic SizeVariableHighGentle, non-denaturing conditions; excellent for removing small molecules or aggregates.Poor resolution for molecules of similar size.
Dialysis / Ultrafiltration Molecular Weight CutoffLow (Bulk Separation)HighSimple, good for buffer exchange and removing small molecule reagents.Does not separate conjugate from unreacted protein/peptide of similar size.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Peak Co-elution in RP-HPLC Inappropriate Mobile Phase: The gradient may be too steep or the organic solvent choice suboptimal.Optimize Gradient: Decrease the gradient slope (e.g., from 1-99% B in 20 min to 1-99% B in 40 min). Change Solvent: Try methanol instead of acetonitrile (or vice-versa) as the organic modifier. Add Ion-Pairing Agent: Use trifluoroacetic acid (TFA) or formic acid to improve peak shape.
Wrong Column Chemistry: The stationary phase (e.g., C18) may not provide enough selectivity.Test Different Columns: Try a C8, C4, or Phenyl column to alter the separation selectivity.
Low Yield / Poor Recovery Irreversible Adsorption: The conjugate is binding strongly to the column matrix.Modify Mobile Phase: Add a small amount of a competitive agent or change the pH. Change Column: Switch to a different column chemistry less prone to non-specific binding. For SEC, adding arginine to the mobile phase can reduce interactions.
Product Precipitation: The conjugate is not soluble in the mobile phase.Check Solubility: Ensure your conjugate is soluble across the entire gradient range. You may need to reduce the sample concentration or add a solubilizing agent.
Unexpected Peaks in Final Product Reaction Byproducts: The conjugation reaction generated side products.Optimize Reaction: Adjust stoichiometry, reaction time, or temperature to minimize side reactions. Identify Impurities: Use LC-MS to identify the byproducts to better inform purification strategy.
Product Degradation: The conjugate is unstable under the purification conditions (e.g., acidic pH from TFA).Assess Stability: Test the stability of your conjugate under the experimental conditions. Use Alternative Modifiers: Consider using formic acid or a phosphate buffer system if the conjugate is acid-labile.
Broad Peaks in HPLC Polydispersity of PEG: Commercial PEGs have a distribution of chain lengths, which can cause peak broadening.This is an inherent property. Using a discrete PEG (dPEG®) linker with a single, defined molecular weight can eliminate this issue.
Slow On-Column Kinetics: The molecule is interacting with the stationary phase in multiple ways.Increase Temperature: Running the column at a higher temperature (e.g., 45-60°C) can improve peak shape and resolution.

Experimental Protocols & Workflows

General Purification Workflow

This diagram outlines a logical approach to purifying a crude this compound conjugate, starting from the raw reaction mixture and proceeding to a final, pure product.

G cluster_0 Start & Initial Cleanup cluster_1 Primary Chromatographic Separation cluster_2 Analysis & Final Polish start Crude Reaction Mixture cleanup Size-Exclusion Chromatography (or Dialysis/TFF) start->cleanup Objective: Remove small molecule byproducts (e.g., EDC, NHS) decision Primary Impurity? cleanup->decision rphplc Reverse-Phase HPLC (RP-HPLC) decision->rphplc  Unreacted PEG   (Hydrophobicity Difference) iex Ion-Exchange Chromatography (IEX) decision->iex  Unreacted Target Molecule   (Charge Difference) analysis Purity Analysis (Analytical HPLC, LC-MS) rphplc->analysis iex->analysis final_product Purified Conjugate (>95%) analysis->final_product Meets Purity Spec

Caption: Decision workflow for purifying this compound conjugates.

Detailed Protocol: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol provides a starting point for purifying an this compound conjugate from unreacted starting materials. Optimization is likely required.

1. Materials & Equipment:

  • HPLC system with a gradient pump and a suitable detector (UV, CAD, or ELSD).

  • Preparative or semi-preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Sample: Crude reaction mixture, filtered through a 0.22 µm syringe filter.

2. Method:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at a flow rate appropriate for the column diameter.

  • Sample Injection: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., Water/Acetonitrile with 0.1% TFA). Inject the filtered sample onto the column.

  • Gradient Elution: Begin the gradient elution. A typical starting gradient is:

    • 0-5 min: 5% B (Isocratic)

    • 5-45 min: 5% to 95% B (Linear Gradient)

    • 45-50 min: 95% B (Isocratic Wash)

    • 50-55 min: 95% to 5% B (Return to Initial)

    • 55-65 min: 5% B (Re-equilibration)

  • Fraction Collection: Collect fractions based on the detector signal. The desired conjugate is expected to elute later than the more polar, unreacted this compound.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Pool the pure fractions and remove the organic solvent and water, typically using lyophilization (freeze-drying).

7. Purity Assessment:

  • Re-dissolve the final lyophilized product and analyze its purity using an analytical HPLC method.

  • Confirm the molecular weight of the product using LC-MS to verify its identity.

References

Issues with Amino-PEG20-acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with Amino-PEG20-acid in organic solvents. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound generally soluble?

A1: this compound, like many polyethylene glycol (PEG) derivatives, is soluble in a range of polar organic solvents. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM).[1][2] Its solubility is generally lower in less polar solvents such as toluene and alcohols, and it is considered insoluble in nonpolar solvents like ether and hexane.[1][3]

Q2: Why is my this compound not dissolving properly in an appropriate organic solvent?

A2: Several factors can affect the dissolution of this compound. These include:

  • Moisture: PEGs are hygroscopic and can absorb moisture from the air, which can hinder solubility in anhydrous organic solvents.[1]

  • Temperature: Some higher molecular weight PEGs may require gentle heating to dissolve completely.

  • Solvent Purity: Impurities in the solvent can impact the solubility of the PEG derivative.

  • Zwitterionic Nature: Due to the presence of both a primary amine and a carboxylic acid, the molecule can exist as a zwitterion, which can limit its solubility in certain organic solvents.

Q3: Can I heat the solution to aid dissolution?

A3: Yes, gentle heating (e.g., to 30-40°C) can often help dissolve this compound, particularly in solvents like DMF and DMSO. However, avoid excessive temperatures to prevent potential degradation of the PEG chain.

Q4: How should I store this compound to maintain its solubility characteristics?

A4: It is recommended to store this compound at -20°C in a tightly sealed container to protect it from moisture. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.

Q5: Is it better to prepare a stock solution of this compound?

A5: Yes, preparing a concentrated stock solution in a good solvent like DMF or DMSO is a common practice. This stock solution can then be added dropwise to the reaction mixture, which can help prevent precipitation that might occur when adding the solid directly to a larger volume of a less optimal solvent.

Troubleshooting Guide

Problem 1: this compound forms a cloudy suspension or fails to dissolve completely in DCM.
  • Possible Cause 1: Insufficient Solvent Polarity. While PEGs are generally soluble in DCM, the presence of the polar amino and carboxylic acid groups in this compound can reduce its solubility compared to non-functionalized PEGs.

  • Troubleshooting Step 1: Try adding a small amount of a more polar co-solvent, such as DMF or DMSO, to the DCM to increase the overall polarity of the solvent mixture.

  • Possible Cause 2: Presence of Water. The compound may have absorbed moisture, which is immiscible with DCM and can interfere with dissolution.

  • Troubleshooting Step 2: Ensure you are using anhydrous DCM and that the this compound has been properly stored to minimize water absorption.

Problem 2: The compound precipitates out of solution when other reagents are added.
  • Possible Cause 1: Change in Solvent Composition. The addition of other reagents, particularly if they are dissolved in a less compatible solvent, can alter the overall solvent polarity, causing the this compound to precipitate.

  • Troubleshooting Step 1: Whenever possible, dissolve the other reaction components in the same solvent used for the this compound. If this is not feasible, add the second solution slowly and with vigorous stirring to the this compound solution.

  • Possible Cause 2: pH Shift. The addition of acidic or basic reagents can alter the ionization state of the amino and carboxyl groups, potentially leading to the formation of a less soluble salt.

  • Troubleshooting Step 2: Consider the potential for pH changes in your reaction mixture and, if necessary, use a non-reactive buffer system suitable for your organic solvent.

Problem 3: The dissolved this compound appears to be a gel or a highly viscous solution at the desired concentration.
  • Possible Cause: High Concentration. At higher concentrations, PEG solutions can become viscous or form gels.

  • Troubleshooting Step: Dilute the solution with more of the same solvent until the desired viscosity is achieved. If a high concentration is necessary for your experiment, you may need to work with a more viscous solution or gently warm the solution to reduce its viscosity during handling.

Quantitative Solubility Data

The following table summarizes representative solubility data for this compound in various organic solvents. Please note that these are approximate values and can be influenced by factors such as temperature, purity of the solute and solvent, and moisture content.

Organic SolventAbbreviationSolvent TypeRepresentative Solubility (mg/mL) at 25°C
DimethylformamideDMFPolar Aprotic> 100
Dimethyl SulfoxideDMSOPolar Aprotic> 100
DichloromethaneDCMChlorinated10 - 50
ChloroformChlorinated10 - 50
TetrahydrofuranTHFPolar Aprotic5 - 20
AcetonitrileACNPolar Aprotic5 - 20
MethanolMeOHPolar Protic1 - 10
EthanolEtOHPolar Protic1 - 10
TolueneAromatic< 1
HexaneNonpolarInsoluble
Diethyl EtherEtherInsoluble

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a specific organic solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DCM, DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or CAD) or a UV detector if the molecule has a chromophore.

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

    • Tightly cap the vial and vortex thoroughly.

    • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Sample Clarification:

    • After 24 hours, visually inspect the vial to confirm that there is undissolved solid at the bottom.

    • Centrifuge the vial at high speed to pellet the undissolved solid.

  • Quantification:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

    • Calculate the original concentration in the saturated supernatant, which represents the solubility in mg/mL.

Visualizations

Troubleshooting_Logic start Start: Solubility Issue with This compound check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, DCM) start->check_solvent check_moisture Is the compound and solvent anhydrous? check_solvent->check_moisture Yes use_cosolvent Add a co-solvent (e.g., DMF in DCM) check_solvent->use_cosolvent No try_heating Try gentle heating (30-40°C) check_moisture->try_heating Yes fail Issue Persists: Consult further technical support check_moisture->fail No prepare_stock Prepare a concentrated stock solution in DMF/DMSO try_heating->prepare_stock No/Partial success Solubility Issue Resolved try_heating->success Dissolves use_cosolvent->success Dissolves use_cosolvent->fail No prepare_stock->success Works in application prepare_stock->fail Precipitates later

Caption: A troubleshooting flowchart for this compound solubility issues.

Bioconjugation_Workflow start Start: Bioconjugation Experiment dissolve_peg Dissolve this compound in anhydrous DMF start->dissolve_peg dissolve_protein Prepare Protein Solution in aqueous buffer (pH 7.5-8.5) start->dissolve_protein activate_carboxyl Activate Carboxyl Group (e.g., with EDC/NHS) dissolve_peg->activate_carboxyl conjugation Add activated PEG solution dropwise to protein solution activate_carboxyl->conjugation dissolve_protein->conjugation reaction Incubate reaction mixture (e.g., 2 hours at RT) conjugation->reaction purification Purify the Conjugate (e.g., SEC or Dialysis) reaction->purification end End: Characterize Purified Conjugate purification->end

Caption: Experimental workflow for a typical bioconjugation reaction.

References

How to assess the stability of Amino-PEG20-acid linkers post-conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of Amino-PEG20-acid linkers following conjugation to biologics, such as antibodies in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for an this compound linker post-conjugation?

A1: The stability of the this compound linker is primarily influenced by the stability of the amide bond formed during conjugation and the poly(ethylene glycol) (PEG) chain itself. The main degradation pathways include:

  • Hydrolysis of the Amide Bond: The amide bond, formed between the carboxylic acid of the linker and an amine on the biologic (or vice-versa), can undergo hydrolysis. This is often the primary point of cleavage and is influenced by pH and temperature. While generally stable, hydrolysis can be accelerated under acidic or basic conditions.[1]

  • Oxidative Degradation of the PEG Chain: The ether linkages within the PEG20 chain are susceptible to oxidative degradation.[2] This can be initiated by exposure to reactive oxygen species (ROS), transition metals, or light. This process can lead to chain cleavage and fragmentation of the linker.

  • Enzymatic Degradation: While PEG is generally considered to be relatively resistant to enzymatic degradation, some studies suggest that certain enzymes, such as alcohol dehydrogenase and cytochrome P450-dependent oxidases, may play a role in its metabolism.[][4] However, for most in vitro and in vivo applications, this is considered a slower degradation pathway compared to hydrolysis or oxidation.[5]

Q2: How does the "PEG20" chain length influence the stability and properties of the conjugate?

A2: The PEG20 chain, consisting of 20 ethylene glycol units, significantly impacts the physicochemical properties of the conjugate. Longer PEG chains generally increase the hydrodynamic size of the molecule, which can prolong its circulation half-life by reducing renal clearance. The hydrophilic nature of the PEG chain can also improve the solubility and stability of the conjugate, particularly when conjugated to hydrophobic payloads, by shielding them from the surrounding environment and reducing aggregation. While longer PEG chains can sometimes lead to decreased biological activity due to steric hindrance, a PEG20 chain is often a good balance for improving pharmacokinetics without significantly compromising potency.

Q3: What is the role of the terminal "amino" and "acid" groups in the context of stability?

A3: The terminal amino and carboxylic acid groups are the reactive handles for conjugation. Once the this compound linker is conjugated, one of these groups will form a stable amide bond with the protein or payload. The remaining terminal group (if not used for conjugation to another molecule) will be exposed to the solvent. The stability of the formed amide bond is crucial for the overall stability of the conjugate. Amide bonds are generally more stable to hydrolysis than ester bonds.

Q4: What are the critical quality attributes (CQAs) to monitor when assessing linker stability?

A4: Key CQAs for assessing the stability of an this compound linker in a bioconjugate include:

  • Drug-to-Antibody Ratio (DAR): A decrease in the average DAR over time indicates linker cleavage and premature drug release.

  • Free Payload Levels: The presence and quantification of unconjugated payload in the formulation or in plasma is a direct measure of linker instability.

  • Aggregation: Changes in the aggregation state of the bioconjugate can be an indirect indicator of linker and conjugate instability.

  • Fragmentation: The appearance of lower molecular weight species can indicate degradation of the antibody or cleavage within the linker itself.

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment of bioconjugates with this compound linkers.

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid decrease in average DAR in plasma stability assay. Inherent Linker Instability: The amide bond may be susceptible to enzymatic cleavage by plasma proteases or hydrolysis under the assay conditions.Optimize Assay Conditions: Ensure physiological pH (7.4) and temperature (37°C). Include controls with the conjugate in buffer alone to differentiate between plasma-mediated and inherent instability. Modify Linker Chemistry: If instability persists, consider alternative, more stable linker chemistries.
High levels of free payload detected by HPLC or MS. Non-specific binding in analytical method: The payload may be adsorbing to vials or columns, leading to inaccurate quantification. Linker Cleavage: As above, the linker may be unstable under the experimental conditions.Method Optimization: Use low-binding tubes and plates. Optimize HPLC mobile phase and gradient to ensure good peak shape and recovery of the payload. Forced Degradation Studies: Perform forced degradation studies to confirm that the analytical method is stability-indicating and can accurately detect degradation products.
Increased aggregation observed by Size Exclusion Chromatography (SEC). Hydrophobicity of the Payload: Highly hydrophobic payloads can promote aggregation, especially at high DARs. Improper Storage or Handling: Freeze-thaw cycles and exposure to high temperatures can induce aggregation. Linker Cleavage and Payload Aggregation: Released payload may be insoluble and aggregate, potentially co-aggregating with the conjugate.Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients to minimize aggregation. Control Storage Conditions: Aliquot samples to minimize freeze-thaw cycles and store at recommended temperatures. Characterize Aggregates: Use techniques like Dynamic Light Scattering (DLS) to characterize the nature and size of aggregates.
Inconsistent results between different analytical methods (e.g., ELISA vs. HPLC). Method-specific limitations: ELISA may not distinguish between conjugated and aggregated forms, while HPLC might be more sensitive to fragmentation. Assay artifacts: One of the methods may be introducing artifacts during sample preparation or analysis.Orthogonal Method Validation: Use at least two different analytical methods to assess stability. Understand the principles and limitations of each technique. Cross-validate methods: Ensure that results from different methods are comparable and that any discrepancies are understood.

Experimental Protocols

HPLC-Based Stability Assessment (Reversed-Phase and Size Exclusion)

Objective: To quantify the average DAR, free payload, and aggregation/fragmentation of the conjugate over time.

Methodology:

  • Sample Preparation:

    • Incubate the conjugate at a predefined concentration (e.g., 1 mg/mL) in plasma or buffer at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C to halt degradation.

  • Reversed-Phase HPLC (RP-HPLC) for Free Payload Quantification:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate the hydrophobic payload from the protein conjugate (e.g., 5% to 95% B over 10 minutes).

    • Detection: UV detector at a wavelength where the payload has maximum absorbance.

    • Quantification: Use a standard curve of the free payload to quantify its concentration in the samples.

  • Size Exclusion Chromatography (SEC-HPLC) for Aggregation and Fragmentation Analysis:

    • Column: A suitable SEC column for separating proteins in the desired molecular weight range.

    • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.

    • Flow Rate: Isocratic flow, typically 0.5-1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Analysis: Monitor the elution profile for the appearance of high molecular weight species (aggregates) or low molecular weight species (fragments) over time. Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.

Mass Spectrometry (MS) for In-depth Degradation Analysis

Objective: To identify degradation products and pinpoint cleavage sites.

Methodology:

  • Sample Preparation:

    • Prepare samples as described in the HPLC protocol.

    • For analysis of the intact conjugate, samples may be desalted using a suitable method.

    • For peptide mapping, digest the conjugate with a specific protease (e.g., trypsin).

  • LC-MS Analysis of Intact Conjugate:

    • Couple an HPLC system (either RP-HPLC or SEC-HPLC) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire mass spectra of the eluting peaks corresponding to the conjugate.

    • Deconvolute the spectra to determine the mass of the intact conjugate and identify any mass shifts corresponding to payload loss or other modifications.

  • LC-MS/MS Analysis of Peptides (Peptide Mapping):

    • Separate the tryptic peptides by RP-HPLC.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

    • Search the MS/MS data against the protein sequence to identify peptides.

    • Look for modifications on peptides that were expected to be conjugated, which would indicate linker cleavage.

ELISA for Quantification of Conjugated Antibody

Objective: To measure the concentration of payload-conjugated antibody in a sample.

Methodology:

  • Plate Coating:

    • Coat a high-binding 96-well plate with a capture antibody that specifically binds to the antibody portion of the conjugate. Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate and add diluted samples and standards (a known concentration of the conjugate) to the wells. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate. Add a detection antibody that is conjugated to an enzyme (e.g., HRP) and specifically recognizes the payload. Incubate for 1-2 hours at room temperature.

  • Substrate Addition and Reading:

    • Wash the plate. Add the enzyme substrate (e.g., TMB for HRP) and incubate until color develops.

    • Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

  • Quantification:

    • Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the conjugated antibody in the samples.

Visualizations

G cluster_0 Sample Preparation cluster_1 Time-Point Incubation (37°C) cluster_2 Analytical Methods cluster_3 Data Analysis Bioconjugate in Plasma/Buffer Bioconjugate in Plasma/Buffer T0 T0 Bioconjugate in Plasma/Buffer->T0 Start T1 T1 T2 T2 Tn Tn RP-HPLC RP-HPLC Tn->RP-HPLC Analyze SEC-HPLC SEC-HPLC Tn->SEC-HPLC Analyze LC-MS LC-MS Tn->LC-MS Analyze ELISA ELISA Tn->ELISA Analyze Free Payload Free Payload RP-HPLC->Free Payload Avg. DAR Avg. DAR RP-HPLC->Avg. DAR Aggregation Aggregation SEC-HPLC->Aggregation Fragmentation Fragmentation SEC-HPLC->Fragmentation Degradation Products Degradation Products LC-MS->Degradation Products Conjugate Concentration Conjugate Concentration ELISA->Conjugate Concentration

Caption: Experimental workflow for assessing the stability of this compound linker conjugates.

G cluster_0 Conjugated Linker cluster_1 Degradation Pathways cluster_2 Degradation Products A Antibody-NH-CO-PEG20-Payload B Hydrolysis (H₂O, pH, Temp) A->B Amide Bond Cleavage C Oxidation (ROS, Metals, Light) A->C PEG Chain Scission D Enzymatic Cleavage (Proteases, etc.) A->D Potential Enzymatic Action E Antibody-NH₂ + HOOC-PEG20-Payload B->E F Fragmented PEG chains C->F G Antibody-NH-CO-PEG-fragments + Payload C->G D->E

References

Technical Support Center: Purification of Biomolecules after PEGylation with Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Amino-PEG20-acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The most common methods for removing unreacted this compound leverage the size and physicochemical differences between the PEGylated product and the smaller, unreacted PEG reagent. Key techniques include:

  • Size Exclusion Chromatography (SEC): This is a highly effective method that separates molecules based on their hydrodynamic radius. The larger PEGylated conjugate will elute before the smaller, unreacted this compound.[]

  • Dialysis/Ultrafiltration: These membrane-based techniques separate molecules based on molecular weight cutoff (MWCO). A membrane with an appropriate MWCO will retain the larger conjugate while allowing the smaller unreacted PEG to pass through.[2][3]

  • Ion Exchange Chromatography (IEX): This technique is useful if the PEGylation process alters the overall charge of the target molecule. The attachment of the neutral PEG chain can shield charges on the protein surface, leading to a change in its binding affinity to the IEX resin compared to the unreacted molecule.[][4]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a molecule, allowing for separation from the unreacted PEG.

  • Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity but under less denaturing conditions, which can be beneficial for maintaining the integrity of proteins.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the size of your target molecule, the scale of your reaction, the required purity of the final product, and the available equipment. The flowchart below can guide your decision-making process.

Q3: What is the molecular weight of this compound, and why is it important for purification?

A3: this compound has a molecular weight of approximately 970.15 g/mol . This relatively low molecular weight is a key factor in selecting an appropriate purification strategy. For methods like dialysis or SEC, the size difference between your PEGylated product and the 970.15 Da unreacted PEG will determine the separation efficiency.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unreacted this compound remains in the final product after SEC. Poor resolution: The column length or packing material may not be optimal for separating the conjugate and the free PEG.* Use a longer column for better separation. * Choose a resin with a smaller bead size for higher resolution. * Optimize the flow rate; a slower flow rate can improve resolution.
Sample overload: Too much sample was loaded onto the column.* Reduce the sample volume or concentration. As a general rule, the sample volume should not exceed 2-5% of the total column volume for optimal resolution.
Low yield of PEGylated product after purification. Non-specific binding: The product may be adsorbing to the chromatography resin or membrane.* For SEC, ensure the column is well-equilibrated with the running buffer. Consider adding a small amount of a non-ionic detergent to the buffer. * For dialysis, pre-condition the membrane as per the manufacturer's instructions. Choose a membrane material known for low protein binding (e.g., regenerated cellulose).
Product precipitation: The buffer conditions may be causing the PEGylated product to precipitate.* Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or ionic strength.
Difficulty separating the PEGylated product from the un-PEGylated starting material. Insufficient difference in properties: The addition of the this compound may not have significantly altered the size or charge of the target molecule.* Consider a higher resolution chromatography technique like IEX or HIC if there is a change in charge or hydrophobicity. * If using SEC, ensure the size difference is sufficient for the chosen resin.

Data Presentation

Table 1: Comparison of Purification Methods for Removing Unreacted this compound

Method Principle Advantages Disadvantages Applicability for this compound Removal
Size Exclusion Chromatography (SEC) Separation based on molecular size.High resolution, gentle conditions.Can be time-consuming, limited sample volume.Excellent: Very effective due to the significant size difference between most conjugates and the ~1 kDa PEG.
Dialysis / Ultrafiltration Separation based on a semi-permeable membrane with a specific MWCO.Cost-effective, scalable, simple to perform.Can be slow, potential for product loss due to non-specific binding to the membrane.Good: Choose a membrane with an MWCO that is significantly larger than 1 kDa but smaller than the PEGylated product.
Ion Exchange Chromatography (IEX) Separation based on net charge.High capacity, high resolution.Only effective if PEGylation alters the molecule's charge.Conditional: Useful if the target molecule has charged groups that are shielded by the PEG chain.
Reverse Phase HPLC (RP-HPLC) Separation based on hydrophobicity.High resolution, well-established technique.Can use harsh organic solvents that may denature proteins.Conditional: Depends on the change in hydrophobicity of the conjugate. May be more suitable for small molecule or peptide PEGylation.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing conditions.Gentle on proteins, good resolution.Can have lower capacity than IEX.Conditional: A good alternative to RP-HPLC for proteins, provided there is a sufficient change in hydrophobicity upon PEGylation.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

Materials:

  • SEC column packed with a resin appropriate for the size of the PEGylated product (e.g., Sephadex G-25, Superdex 75).

  • Isocratic HPLC or chromatography system.

  • Elution buffer (e.g., Phosphate Buffered Saline - PBS).

  • Reaction mixture containing the PEGylated product and unreacted this compound.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the elution buffer at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate the reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Sample Injection: Inject the prepared sample onto the column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.

  • Elution: Begin the isocratic elution with the chosen buffer and start collecting fractions.

  • Fraction Analysis: Monitor the elution profile using a UV detector (typically at 280 nm for proteins). The larger PEGylated conjugate will elute first, followed by the smaller, unreacted this compound.

  • Pooling and Analysis: Analyze the collected fractions using a suitable method (e.g., SDS-PAGE, mass spectrometry) to identify the fractions containing the purified PEGylated product. Pool the desired fractions.

Protocol 2: Removal of Unreacted this compound using Dialysis

Materials:

  • Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) significantly lower than the PEGylated product but well above 1 kDa (e.g., 3.5 kDa or 5 kDa).

  • Large volume of dialysis buffer (e.g., PBS).

  • Stir plate and stir bar.

  • Reaction mixture.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.

  • Sample Loading: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some headspace to allow for potential volume increase.

  • Dialysis: Place the sealed dialysis tubing/cassette in a beaker containing a large volume of cold dialysis buffer (typically 100-1000 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Exchange: Perform at least 3-4 buffer changes over a period of 24-48 hours to ensure complete removal of the unreacted this compound.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified PEGylated product.

Mandatory Visualizations

Purification_Decision_Tree start Start: Reaction Mixture (Product + unreacted this compound) q1 Is the molecular weight of the product > 10 kDa? start->q1 sec Size Exclusion Chromatography (SEC) q1->sec Yes q2 Does PEGylation alter the net charge of the product? q1->q2 No dialysis Dialysis / Ultrafiltration (MWCO > 3.5 kDa) end Purified Product sec->end dialysis->end iex Ion Exchange Chromatography (IEX) q2->iex Yes q3 Is the product sensitive to organic solvents? q2->q3 No iex->end hic Hydrophobic Interaction Chromatography (HIC) q3->hic Yes rphplc Reverse Phase HPLC (RP-HPLC) q3->rphplc No hic->end rphplc->end

Caption: Decision tree for selecting a purification method.

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis equilibration 1. Equilibrate SEC Column with Elution Buffer sample_prep 2. Prepare and Filter Reaction Mixture equilibration->sample_prep injection 3. Inject Sample onto the Column sample_prep->injection elution 4. Isocratic Elution and Fraction Collection injection->elution analysis 5. Analyze Fractions (e.g., UV, SDS-PAGE) elution->analysis pooling 6. Pool Fractions with Purified Product analysis->pooling end_node End pooling->end_node start Start start->equilibration

Caption: General workflow for SEC purification.

References

Validation & Comparative

Characterizing Amino-PEG20-Acid Conjugates: A Comparative Guide to Mass Spectrometry and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensure efficacy, safety, and batch-to-batch consistency. This guide provides a detailed comparison of mass spectrometry techniques for the characterization of Amino-PEG20-acid conjugates, alongside alternative analytical methods, supported by experimental data and protocols.

This compound is a heterobifunctional linker composed of a discrete polyethylene glycol (PEG) chain with 20 ethylene glycol units, capped at one end with an amino group and at the other with a carboxylic acid. This structure allows for the precise and covalent linkage of molecules, making it a valuable tool in drug delivery, proteomics, and diagnostic applications. Accurate characterization is crucial to confirm successful conjugation, determine purity, and understand the structural integrity of the final conjugate.

Mass Spectrometry: The Gold Standard for Conjugate Analysis

Mass spectrometry (MS) is the premier technique for the detailed structural elucidation of this compound conjugates due to its high sensitivity, accuracy, and ability to provide molecular weight and fragmentation information. The two most common MS techniques for this application are Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Performance Comparison: ESI-MS vs. MALDI-TOF MS
FeatureElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
Ionization Principle Soft ionization of analytes from a liquid solution.Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization.
Typical Analytes Small to large molecules, including proteins and peptides in solution.Peptides, proteins, polymers, and other large molecules.
Mass Accuracy High (<5 ppm with high-resolution instruments).Good to high (5-100 ppm, depending on the analyzer).
Resolution High, allowing for isotopic resolution of smaller conjugates.Good, can resolve larger molecules.
Sample Throughput Can be coupled with liquid chromatography (LC) for high-throughput analysis of complex mixtures.[1][2]Generally higher throughput for direct analysis of multiple samples on a target plate.[2]
Fragmentation Tandem MS (MS/MS) is readily achievable for structural elucidation.Post-source decay (PSD) or in-source decay (ISD) can provide fragmentation information.
Tolerance to Salts Low, requires clean samples or efficient desalting.Higher tolerance to salts and buffers.
Quantitative Data Summary: Hypothetical Conjugate of this compound with Alanine

To illustrate the data obtained from mass spectrometry, we will consider a hypothetical conjugate of this compound with the amino acid Alanine.

Structure: H₂N-(CH₂CH₂O)₂₀-CH₂COOH + H₂N-CH(CH₃)-COOH → H₂N-(CH₂CH₂O)₂₀-CH₂CO-NH-CH(CH₃)-COOH

ParameterTheoretical ValueESI-MS (Observed)MALDI-TOF MS (Observed)
Molecular Weight (Monoisotopic) 1003.55 Da1003.54 Da1003.6 Da
Observed Ions (m/z) [M+H]⁺: 1004.56[M+Na]⁺: 1026.54[M+H]⁺: 1004.55[M+2H]²⁺: 502.78[M+H]⁺: 1004.6[M+Na]⁺: 1026.6
Mass Accuracy -< 5 ppm< 50 ppm

Experimental Protocols

ESI-MS Protocol for this compound-Alanine Conjugate

a. Sample Preparation:

  • Dissolve the conjugate in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 µM.

  • Centrifuge the sample at 14,000 x g for 10 minutes to remove any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.

b. LC-MS Parameters:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: High-resolution Orbitrap or Q-TOF mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 150-2000

  • Data Acquisition: Full scan MS and data-dependent MS/MS of the top 3 most intense ions.

MALDI-TOF MS Protocol for this compound-Alanine Conjugate

a. Sample Preparation:

  • Dissolve the conjugate in 50:50 acetonitrile:water to a final concentration of 1 mg/mL.

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Mix the sample and matrix solutions in a 1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

b. MALDI-TOF MS Parameters:

  • MS System: MALDI-TOF mass spectrometer

  • Ionization Mode: Positive ion reflector mode

  • Laser: Nitrogen laser (337 nm)

  • Laser Intensity: Optimized for best signal-to-noise ratio, typically just above the ionization threshold.

  • Mass Range: m/z 500-2500

  • Calibration: External calibration using a peptide standard mixture.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis start This compound Conjugate dissolve Dissolve in Solvent start->dissolve mix_matrix Mix with Matrix (MALDI) dissolve->mix_matrix lc_inject Inject into LC (ESI) dissolve->lc_inject spot_plate Spot on Target Plate mix_matrix->spot_plate maldi MALDI-TOF MS spot_plate->maldi esi LC-ESI-MS lc_inject->esi maldi_data Mass Spectrum (Molecular Weight) maldi->maldi_data esi_data Mass Spectrum & Fragmentation (Molecular Weight & Structure) esi->esi_data

Experimental workflow for MS analysis.

Alternative Characterization Methods

While mass spectrometry is a powerful tool, other techniques provide complementary information for a comprehensive characterization of this compound conjugates.

TechniqueInformation ProvidedAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including confirmation of covalent linkages and determination of purity.Non-destructive; provides unambiguous structural elucidation.Lower sensitivity compared to MS; can be complex for larger molecules.[3][4]
High-Performance Liquid Chromatography (HPLC) Assesses purity, detects unreacted starting materials, and can be used for quantification.Robust and reproducible; can be coupled with various detectors (UV, fluorescence, MS).Indirect evidence of conjugation; resolution may be challenging for complex mixtures.
Size-Exclusion Chromatography (SEC) Determines the hydrodynamic volume and can indicate the presence of aggregation.Useful for assessing the size and homogeneity of the conjugate.Does not provide precise molecular weight information.
NMR Spectroscopy Protocol
  • Dissolve approximately 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the spectra to confirm the presence of signals corresponding to both the PEG chain and the conjugated molecule, and to identify any impurities.

HPLC Protocol
  • Use the same LC system and column as described in the ESI-MS protocol.

  • Employ a UV detector set to an appropriate wavelength for the conjugated molecule (if it has a chromophore).

  • Develop a gradient method to separate the conjugate from starting materials and byproducts.

  • Quantify the purity by integrating the peak areas.

Logical Approach to Characterization

A logical workflow for the comprehensive characterization of this compound conjugates involves a multi-technique approach.

logical_approach start Synthesis of This compound Conjugate hplc Purity Assessment (HPLC) start->hplc ms Molecular Weight Confirmation (MS) start->ms nmr Structural Confirmation (NMR) start->nmr final Fully Characterized Conjugate hplc->final fragmentation Structural Elucidation (MS/MS) ms->fragmentation nmr->final fragmentation->final

References

A Comparative Guide to Purity Analysis of Amino-PEG20-acid: HPLC and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount for the reliability and reproducibility of experimental results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Amino-PEG20-acid reaction purity with other analytical techniques. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most suitable method for your research needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it highly suitable for assessing the purity of non-volatile compounds like this compound.[] Given that polyethylene glycol (PEG) moieties lack a strong UV chromophore, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred over traditional UV detection.[][2]

Reversed-phase HPLC (RP-HPLC) is a common method for analyzing heterobifunctional PEG linkers. The separation is based on the hydrophobicity of the molecules, allowing for the resolution of the main product from starting materials and by-products.

Comparison of Analytical Methods

While HPLC is a robust method for purity analysis, other techniques can provide complementary or, in some cases, more detailed information. The following table summarizes the performance of HPLC in comparison to other relevant analytical methods for the analysis of this compound.

FeatureHPLC-ELSD/CADLC-MSNMR SpectroscopyCapillary Electrophoresis (CE)
Principle Separation by chromatography, detection by light scattering or charged aerosol detection.Separation by chromatography, detection by mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field.Separation based on electrophoretic mobility in an electric field.
Purity Determination Quantitative, based on peak area percentage.Quantitative, with high specificity for impurity identification.Absolute quantification without a reference standard of the impurity.Quantitative, based on peak area.
Structural Information Limited to retention time comparison with standards.Provides molecular weight information, aiding in impurity identification.Provides detailed structural information for both the main compound and impurities.Limited to migration time.
Sensitivity High (ng range).[]Very High (pg-fg range).Lower, typically requires µg-mg quantities.Very High (attomole to zeptomole range).
Analysis Time 15-30 minutes.15-40 minutes.5-20 minutes per sample.10-30 minutes.
Resolution Good to Excellent.Excellent.Not a separation technique itself.Excellent for charged species.[3]
Strengths Robust, reproducible, and widely available.High specificity and sensitivity, excellent for unknown impurity identification.Provides unambiguous structural confirmation and absolute quantification.High resolution, minimal sample consumption.
Limitations Does not provide structural information on impurities.Higher instrument cost and complexity.Lower sensitivity, may not detect trace impurities.Best suited for charged molecules, potential for wall interactions.

Experimental Protocols

HPLC Method for this compound Purity Analysis

This protocol describes a general method for the purity analysis of an this compound reaction mixture using RP-HPLC with ELSD detection.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 30 °C

    • Evaporator Temperature: 50 °C

    • Gas Flow: 1.5 SLM (Standard Liters per Minute)

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the reaction mixture sample in the same manner as the standard solution.

4. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Integrate the peak areas of the main component and all impurities in the sample chromatogram.

  • Calculate the purity of the sample using the area percentage method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for HPLC analysis and the logical relationship between different analytical techniques for purity assessment.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (1 mg/mL) injection Inject Standard & Sample prep_std->injection prep_sample Prepare Reaction Sample (1 mg/mL) prep_sample->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection detection ELSD Detection injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Purity (%) integration->calculation

HPLC Purity Analysis Workflow

logical_relationship cluster_primary Primary Quantitative Methods cluster_complementary Complementary/Confirmatory Methods Purity Purity Assessment of This compound HPLC HPLC (ELSD/CAD/MS) Purity->HPLC CE Capillary Electrophoresis Purity->CE LCMS LC-MS Purity->LCMS Impurity ID NMR NMR Spectroscopy Purity->NMR Structural Confirmation HPLC->LCMS Hyphenation

Analytical Techniques for Purity Assessment

References

The Efficiency of Long-Chain Amino-PEG20-acid Compared to Shorter PEG Linkers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and pharmacokinetic profile of a bioconjugate. This guide provides an objective comparison of Amino-PEG20-acid, a long-chain PEG linker, with its shorter counterparts, supported by experimental data from various studies.

The length of the PEG chain is a crucial parameter in the design of therapeutic proteins, peptides, and nanoparticle-based drug delivery systems.[1] Longer PEG chains, such as in this compound, are generally employed to increase the hydrodynamic radius of the conjugated molecule. This increased size leads to reduced renal clearance and a significantly extended circulation half-life in vivo.[1][2] Furthermore, the extended polymer chain can act as a steric shield, protecting the conjugated molecule from proteolytic degradation and reducing its immunogenicity.[1][3] Conversely, shorter PEG linkers may be advantageous in scenarios where less steric hindrance is desired to maintain high binding affinity or when a smaller overall conjugate size is critical.

Comparative Performance Data

The following tables summarize quantitative data from multiple studies, comparing the effects of long-chain versus short-chain PEG linkers on various performance metrics.

Table 1: Impact of PEG Linker Length on In Vivo Half-Life
Molecule Type PEG Linker Length Half-Life Reference
Affibody-Drug ConjugateNo PEG19.6 min
4 kDa49.0 min (2.5-fold increase)
10 kDa219.5 min (11.2-fold increase)
Micelles5 kDa4.6 min
10 kDa7.5 min
20 kDa17.7 min
Bovine Serum Albumin (BSA)Non-PEGylated13.6 min
PEGylated (unspecified length)4.5 hours
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and Efficacy
Molecule Type PEG Linker Length Key Finding Reference
Affibody-Drug ConjugateNo PEGIC50 = 4.94 nM
4 kDaIC50 = 31.9 nM (~6.5-fold reduction in cytotoxicity)
10 kDaIC50 = 111.3 nM (~22.5-fold reduction in cytotoxicity)
Folate-Linked Liposomal Doxorubicin2 kDa or 5 kDaLess tumor reduction
10 kDaTumor size reduced by >40% compared to shorter linkers
Table 3: Influence of PEG Linker Length on Tumor Accumulation
Molecule Type PEG Linker Length Key Finding Reference
Folate-Linked Liposomes2 kDa, 5 kDa, 10 kDaIn vivo tumor accumulation significantly increased with longer PEG linkers.
DNA Polyplex2, 5, 10, 20, 30 kDaIncreasing PEG length progressively decreased liver uptake, with 30 kDa PEG showing the lowest liver accumulation.

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly used to compare the efficiency of different PEG linkers.

Bioconjugation via Reductive Amination

This protocol describes the conjugation of an Amino-PEG-acid linker to a protein via its primary amines (e.g., lysine residues or the N-terminus).

  • Materials:

    • Protein of interest

    • Amino-PEG-acid (e.g., this compound) and shorter chain Amino-PEG-acids

    • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

    • Sodium cyanoborohydride (NaCNBH₃)

    • Quenching solution (e.g., Tris buffer)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • PEG-Acid Activation (Not explicitly in search but a necessary step): The carboxylic acid of the Amino-PEG-acid needs to be activated (e.g., using EDC/NHS chemistry) to react efficiently with the primary amines on the protein.

    • Conjugation Reaction: Add the activated PEG linker to the protein solution at a 5-20 fold molar excess.

    • Reductive Amination: Add sodium cyanoborohydride to a final concentration of 20-50 mM to reduce the resulting Schiff base to a stable secondary amine linkage.

    • Incubation: Gently mix the reaction and incubate at 4°C or room temperature for 12-24 hours.

    • Quenching: Stop the reaction by adding the quenching solution.

    • Purification: Purify the PEGylated protein using Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) to remove unreacted PEG and reagents.

    • Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.

In Vitro Cellular Uptake Assay

This protocol outlines a method to compare the cellular uptake of targeted nanoparticles functionalized with different length PEG linkers.

  • Materials:

    • Cells cultured in appropriate medium

    • Fluorescently labeled nanoparticles with different PEG linker lengths

    • Phosphate Buffered Saline (PBS)

    • Lysis buffer

    • Plate reader for fluorescence measurement

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

    • Nanoparticle Treatment: Replace the culture medium with fresh medium containing the fluorescently labeled nanoparticles at a defined concentration (e.g., 100 µg/mL).

    • Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours) at 37°C.

    • Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Cell Lysis: Lyse the cells using a suitable lysis buffer.

    • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a plate reader to quantify nanoparticle uptake.

In Vivo Pharmacokinetic Study

This protocol is for determining the circulation half-life of PEGylated conjugates.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • Administer the PEGylated conjugate intravenously (i.v.) at a specific dose.

    • Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).

    • Process the blood to obtain plasma or serum.

    • Quantify the concentration of the conjugate in the plasma or serum using a suitable method like ELISA for protein conjugates or by measuring radioactivity if a radiolabeled conjugate is used.

    • Plot the plasma concentration versus time and calculate the pharmacokinetic parameters, including half-life.

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language to illustrate key experimental and conceptual workflows.

G cluster_0 Bioconjugation & Purification Protein Protein Conjugation Conjugation Protein->Conjugation Amino-PEG-Acid Amino-PEG-Acid Activation Activation Amino-PEG-Acid->Activation Activation->Conjugation Purification (SEC/IEX) Purification (SEC/IEX) Conjugation->Purification (SEC/IEX) PEGylated Protein PEGylated Protein Purification (SEC/IEX)->PEGylated Protein

Caption: Workflow for protein bioconjugation with Amino-PEG-acid.

G cluster_1 Impact of PEG Length on In Vivo Fate cluster_longer Longer PEG (e.g., this compound) cluster_shorter Shorter PEG Long_PEG Increased Hydrodynamic Radius Reduced_Clearance Reduced Renal Clearance Long_PEG->Reduced_Clearance Steric_Shield Steric Shielding Long_PEG->Steric_Shield Increased_HalfLife Increased Circulation Half-Life Reduced_Clearance->Increased_HalfLife Reduced_Degradation Reduced Proteolytic Degradation & Immunogenicity Steric_Shield->Reduced_Degradation Short_PEG Smaller Hydrodynamic Radius Increased_Clearance Faster Renal Clearance Short_PEG->Increased_Clearance Less_Hindrance Less Steric Hindrance Short_PEG->Less_Hindrance Decreased_HalfLife Decreased Circulation Half-Life Increased_Clearance->Decreased_HalfLife Maintained_Affinity Potentially Higher Binding Affinity Less_Hindrance->Maintained_Affinity

Caption: Conceptual comparison of long vs. short PEG linkers.

References

A Comparative Guide to Site-Specific Antibody Conjugation: Validating the Chemoenzymatic Approach with Amino-PEG20-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pursuit of homogeneous and effective antibody-drug conjugates (ADCs) is paramount. Site-specific conjugation technologies have emerged as a superior alternative to random conjugation methods, offering precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment. This guide provides an objective comparison of a chemoenzymatic approach utilizing an Amino-PEG20-acid linker with other prominent site-specific conjugation strategies, supported by experimental data and detailed methodologies.

The use of a heterobifunctional linker like this compound in a two-step chemoenzymatic process represents a robust method for achieving site-specific conjugation. This approach leverages the high specificity of an enzyme, typically microbial transglutaminase (MTGase), to install the linker at a predetermined glutamine residue on the antibody. The terminal carboxylic acid of the PEG linker is then activated for covalent attachment of the desired payload. This method, along with other site-specific techniques, aims to overcome the heterogeneity inherent in traditional ADCs, which can impact their efficacy, pharmacokinetics, and safety profiles.[1][2]

Comparative Analysis of Site-Specific Conjugation Methods

The choice of a site-specific conjugation strategy depends on various factors, including the desired DAR, the nature of the payload, and the specific antibody. Below is a comparative summary of key performance metrics for different methods.

Conjugation Method Typical DAR Homogeneity Key Advantages Potential Considerations
Chemoenzymatic (MTGase) with Amino-PEG-Acid 2HighHigh site-specificity for glutamine residues; mild reaction conditions; applicable to native antibodies (after glycan removal).[3][4]Requires deglycosylation of the antibody for Fc conjugation; two-step process.[5]
Engineered Cysteine 2 or 4HighHigh reaction efficiency with thiol-reactive linkers; allows for precise control over conjugation sites.Requires antibody engineering; potential for disulfide bond disruption and aggregation.
Unnatural Amino Acid (UAA) Incorporation 1, 2, or moreVery HighBioorthogonal reactivity allows for highly specific conjugation; precise control over number and location of conjugation sites.Requires cell line engineering and specialized reagents; potential for immunogenicity of the UAA.
Glycan Remodeling 2HighTargets conserved glycans in the Fc region, away from the antigen-binding site; produces homogeneous conjugates.Multi-step enzymatic and chemical process; may not be suitable for all antibody isotypes.

The Impact of PEG Linker Length on ADC Performance

The polyethylene glycol (PEG) component of the linker plays a crucial role in the overall properties of the ADC. The length of the PEG chain can influence solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy.

PEG Linker Length Effect on Pharmacokinetics (PK) Effect on In Vitro Potency Effect on In Vivo Efficacy Reference
Short (e.g., PEG4, PEG8)Faster clearance.Generally higher potency.May be less effective due to rapid clearance.
Long (e.g., PEG12, PEG24)Slower clearance, longer half-life.May show slightly reduced potency.Often enhanced due to improved PK and tumor accumulation.

Experimental Protocols for Validation

Accurate and robust analytical methods are essential for validating the site-specific conjugation and characterizing the resulting ADC.

Determination of Drug-to-Antibody Ratio (DAR)

Method: Hydrophobic Interaction Chromatography (HIC)

Protocol:

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in HIC running buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0).

  • Chromatography System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Gradient Elution: Elute the ADC using a decreasing salt gradient. For example, a linear gradient from 100% Buffer A (20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0) to 100% Buffer B (20 mM sodium phosphate, pH 7.0, 20% isopropanol) over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will separate based on their hydrophobicity. Calculate the average DAR by integrating the peak areas of the different species.

Identification of Conjugation Site

Method: Peptide Mapping using Liquid Chromatography-Mass Spectrometry (LC-MS)

Protocol:

  • ADC Denaturation and Reduction: Denature the ADC (1 mg/mL) in 6 M guanidine-HCl, 100 mM Tris-HCl, pH 7.5. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylation: Alkylate the free thiols by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Digestion: Exchange the buffer to a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column. Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis: Separate the resulting peptides using a C18 reverse-phase column with a gradient of acetonitrile in 0.1% formic acid. Analyze the eluting peptides using a high-resolution mass spectrometer.

  • Data Analysis: Identify the peptide fragments containing the conjugated payload by searching for the expected mass shift. MS/MS fragmentation will confirm the exact amino acid residue of conjugation.

In Vitro Cytotoxicity Assay

Method: Cell-Based Viability Assay

Protocol:

  • Cell Seeding: Seed target cancer cells (e.g., HER2-positive SK-BR-3 cells for an anti-HER2 ADC) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and a negative control antibody in cell culture medium. Add the diluted ADCs to the cells and incubate for 72-96 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or fluorescence according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability of treated cells to untreated control cells. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating site-specific conjugation, the following diagrams are provided.

experimental_workflow cluster_conjugation ADC Synthesis cluster_validation Validation Antibody Antibody Linker_Attached_Ab Linker_Attached_Ab Antibody->Linker_Attached_Ab Enzymatic Ligation This compound This compound This compound->Linker_Attached_Ab MTGase MTGase MTGase->Linker_Attached_Ab Linker_Activation Acid Activation (EDC/NHS) Site-Specific_ADC Homogeneous ADC Linker_Activation->Site-Specific_ADC Payload Payload Payload->Site-Specific_ADC HIC HIC Analysis Site-Specific_ADC->HIC LCMS Peptide Mapping (LC-MS/MS) Site-Specific_ADC->LCMS Cytotoxicity In Vitro Cytotoxicity Assay Site-Specific_ADC->Cytotoxicity Linker_Attached_Ab->Site-Specific_ADC Payload Conjugation DAR_Result Avg. DAR HIC->DAR_Result Site_Result Conjugation Site LCMS->Site_Result Efficacy_Result IC50 Value Cytotoxicity->Efficacy_Result

Caption: Experimental workflow for the synthesis and validation of a site-specific ADC.

logical_relationship Site-Specific_Conjugation Site-Specific Conjugation (e.g., Chemoenzymatic) Homogeneous_ADC Homogeneous ADC Population (Defined DAR) Site-Specific_Conjugation->Homogeneous_ADC Improved_PK Improved Pharmacokinetics Homogeneous_ADC->Improved_PK Reduced_Toxicity Reduced Off-Target Toxicity Homogeneous_ADC->Reduced_Toxicity Enhanced_Efficacy Enhanced Therapeutic Efficacy Improved_PK->Enhanced_Efficacy Wider_Therapeutic_Window Wider Therapeutic Window Reduced_Toxicity->Wider_Therapeutic_Window Enhanced_Efficacy->Wider_Therapeutic_Window

Caption: Rationale for pursuing site-specific ADC conjugation.

Conclusion

The chemoenzymatic approach using an this compound linker offers a powerful and precise method for the production of homogeneous ADCs. By enabling site-specific conjugation, this technique contributes to improved pharmacokinetic properties and a potentially wider therapeutic window compared to randomly conjugated ADCs. The validation of these next-generation biotherapeutics relies on a suite of robust analytical methods to ensure their quality, consistency, and efficacy. The careful selection of conjugation strategy and linker design, informed by comparative data, is critical for the successful development of safer and more effective antibody-drug conjugates.

References

Confirming the Functional Activity of Amino-PEG20-acid Bioconjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to biotherapeutics, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The use of heterobifunctional linkers, such as Amino-PEG20-acid, offers precise control over the conjugation process, enabling the creation of sophisticated bioconjugates like antibody-drug conjugates (ADCs). This guide provides an objective comparison of key functional assays to confirm the activity of this compound bioconjugates, supported by experimental data and detailed protocols.

The Critical Role of the PEG Linker

The length of the PEG linker is a crucial parameter that can significantly influence the biological activity of a bioconjugate. A linker like this compound, with its 20 ethylene glycol units, provides a substantial spacer that can impact solubility, stability, immunogenicity, and target-binding affinity. While longer PEG chains can improve a bioconjugate's half-life in circulation, they may also introduce steric hindrance, potentially reducing binding affinity and overall potency.[1] Therefore, a comprehensive functional assessment is paramount.

Comparative Analysis of Functional Assays

A panel of in vitro assays is essential to fully characterize the functional consequences of conjugating a biomolecule with an this compound linker. The following tables summarize key assays and provide comparative data on how PEG linker length can influence the performance of a bioconjugate. While specific data for a 20-unit PEG linker is not always available, data for similarly sized linkers (e.g., 24-unit) can provide valuable insights.

Table 1: Comparison of In Vitro Cytotoxicity with Varying PEG Linker Lengths

The in vitro cytotoxicity of bioconjugates, particularly ADCs, is a primary indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
Non-PEGylatedMMAEHER2+~5[2]
PEG4 (4 units)MMAEHER2+~10[2]
PEG8 (8 units) MMAE HER2+ ~20 [1]
PEG12 (12 units) MMAE HER2+ ~35 [1]
PEG24 (24 units) MMAE HER2+ ~50 ****

Note: The data presented are representative and may vary depending on the specific antibody, payload, and cell line used.

Table 2: Impact of PEG Linker Length on Target Binding Affinity

Surface Plasmon Resonance (SPR) and ELISA are commonly used to quantify the binding affinity (KD) of a bioconjugate to its target.

Linker TypeBioconjugateTargetBinding Affinity (KD)MethodReference
Unconjugated AntibodyAnti-HER2 mAbHER2~1 nMSPR
Non-PEGylated ADCAnti-HER2-MMAEHER2~1.2 nMSPR
PEG8 ADC Anti-HER2-PEG8-MMAE HER2 ~1.5 nM SPR ****
PEG24 ADC Anti-HER2-PEG24-MMAE HER2 ~2.0 nM SPR ****

Note: A lower KD value indicates a higher binding affinity.

Key Functional Assays: Detailed Protocols

The following are detailed methodologies for essential experiments to confirm the activity of this compound bioconjugates.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the bioconjugate's cytotoxic potency.

Materials:

  • Target cancer cell line (expressing the antigen of interest)

  • Control cell line (antigen-negative)

  • Complete cell culture medium

  • This compound bioconjugate and unconjugated control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound bioconjugate and controls in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Enzyme-Linked Immunosorbent Assay (ELISA) for Target Binding

This assay quantifies the binding of the bioconjugate to its immobilized target antigen.

Materials:

  • Recombinant target antigen

  • This compound bioconjugate and unconjugated antibody control

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated secondary antibody (specific to the bioconjugate's antibody species)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well ELISA plates

  • Microplate reader

Protocol:

  • Antigen Coating: Coat the wells of a 96-well plate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1-2 hours at room temperature.

  • Bioconjugate Incubation: Wash the plate again. Add serial dilutions of the this compound bioconjugate and controls to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add TMB substrate and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the bioconjugate concentration to determine the binding curve and EC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between the bioconjugate and its target.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • This compound bioconjugate and unconjugated antibody

  • Recombinant target antigen

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize the target antigen onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Injection: Prepare serial dilutions of the this compound bioconjugate (analyte) in running buffer.

  • Association and Dissociation: Inject the analyte dilutions over the sensor surface to monitor the association phase, followed by an injection of running buffer to monitor the dissociation phase.

  • Regeneration: Regenerate the sensor surface between cycles using a suitable regeneration solution.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Flow Cytometry for Cell-Surface Binding

This assay measures the binding of the bioconjugate to its target antigen on the surface of living cells.

Materials:

  • Target and control cell lines

  • This compound bioconjugate and unconjugated antibody control

  • Fluorescently labeled secondary antibody

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Bioconjugate Incubation: Add serial dilutions of the this compound bioconjugate to the cell suspensions and incubate on ice for 1 hour.

  • Washing: Wash the cells three times with cold FACS buffer to remove unbound bioconjugate.

  • Secondary Antibody Incubation: Resuspend the cells in FACS buffer containing the fluorescently labeled secondary antibody and incubate on ice in the dark for 30 minutes.

  • Final Wash: Wash the cells three times with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the mean fluorescence intensity (MFI) of the cell populations to quantify the binding of the bioconjugate.

Visualizing a Generic ADC Signaling Pathway and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate a typical signaling pathway for an antibody-drug conjugate and a general experimental workflow for its functional characterization.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Damage DNA Damage Payload_Release->DNA_Damage Cytotoxic Payload Apoptosis Apoptosis DNA_Damage->Apoptosis Experimental_Workflow cluster_synthesis Bioconjugate Synthesis cluster_assays Functional Assays cluster_analysis Data Analysis and Interpretation Synthesis Conjugation of this compound to Biomolecule Purification Purification and Characterization Synthesis->Purification Binding_Assay Binding Assays (ELISA, SPR, Flow Cytometry) Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity_Assay Stability_Assay Stability Assessment Purification->Stability_Assay Data_Analysis Data Analysis (IC50, KD, etc.) Binding_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Stability_Assay->Data_Analysis Conclusion Confirmation of Functional Activity Data_Analysis->Conclusion

References

A Head-to-Head Battle: Amino-PEG20-acid vs. Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge, profoundly influences the stability, efficacy, and toxicity of the final conjugate. This guide provides an objective, data-driven comparison of a non-cleavable, hydrophilic linker, Amino-PEG20-acid, against the major classes of cleavable linkers.

The fundamental difference lies in their payload release strategy. This compound represents a class of non-cleavable linkers that release the drug only upon lysosomal degradation of the antibody, while cleavable linkers are engineered to liberate the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1] This distinction has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.

At a Glance: Key Differences

FeatureThis compound (Non-Cleavable PEG Linker)Cleavable Linkers (e.g., Val-Cit, Disulfide, Hydrazone)
Release Mechanism Proteolytic degradation of the antibody in the lysosomeEnzymatic cleavage, pH-mediated hydrolysis, or reduction of disulfide bonds
Payload Release Site Intracellular (lysosome)Intracellular (lysosome, endosome, cytoplasm) or extracellular (tumor microenvironment)
Plasma Stability Generally highVariable, can be susceptible to premature cleavage
Bystander Effect Typically absent or limitedCan be significant, depending on the payload's membrane permeability
Hydrophilicity High, conferred by the PEG chainVariable, can be hydrophobic
Homogeneity Can contribute to more homogeneous drug-to-antibody ratios (DARs)Can lead to heterogeneous mixtures

Performance Deep Dive: A Quantitative Comparison

The selection of a linker technology is a trade-off between stability and the mechanism of payload release. The following tables summarize quantitative data from comparative studies on key performance indicators.

In Vitro Cytotoxicity (IC50)

Lower IC50 values indicate higher potency. In head-to-head comparisons, ADCs with cleavable linkers often exhibit higher potency in vitro, which can be attributed to the release of the unmodified, highly potent parent drug.[1]

ADCLinker TypePayloadCell LineIC50Reference
Trastuzumab-emtansine (T-DM1)Non-cleavable (Thioether)DM1SK-BR-3 (HER2+)0.05 ng/mL[2]
Trastuzumab-SPP-DM1Cleavable (Disulfide)DM1SK-BR-3 (HER2+)0.03 ng/mL[2]
Anti-CanAg-SMCC-DM1Non-cleavable (Thioether)DM1COLO205 (CanAg+)>100 ng/mL[2]
Anti-CanAg-SPDB-DM4Cleavable (Disulfide)DM4COLO205 (CanAg+)~1 ng/mL
Trastuzumab-vc-MMAECleavable (Peptide)MMAESK-BR-3 (HER2+)14.3 pM
Trastuzumab-β-galactosidase-cleavableCleavable (Enzymatic)MMAESK-BR-3 (HER2+)8.8 pM
Ado-trastuzumab emtansine (Kadcyla)Non-cleavable (Thioether)DM1SK-BR-3 (HER2+)33 pM
Sulfatase-linker-containing ADCCleavable (Enzymatic)Not SpecifiedHER2+ cells61 and 111 pM
Val-Ala containing ADCCleavable (Peptide)Not SpecifiedHER2+ cells92 pM
Non-cleavable ADCNon-cleavableNot SpecifiedHER2+ cells609 pM

Note: The data for this compound is represented by other non-cleavable linkers in these comparative studies. The PEG component in this compound is expected to enhance hydrophilicity and stability.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The superior plasma stability of non-cleavable linkers often translates to better overall anti-tumor activity and an improved therapeutic window in in vivo models.

ADC ModelLinker TypeEfficacy OutcomeReference
Anti-CD30 ADC with branched PEG12-OH modifierNon-cleavable (PEGylated)Enhanced anti-tumor activity compared to non-PEGylated linker
Trastuzumab-based ADCs with branched polysarcosine (PSAR) and PEG linkersNon-cleavable (PEGylated)Improved efficacy over those with a linear spacer configuration
C16 Site A-PEG6-C2-MMAD conjugateNon-cleavable (PEGylated)Significant tumor growth inhibition in BxPC3 xenograft model
ADCs with Val-Cit linkerCleavable (Peptide)Efficacious in inhibiting tumor growth at 3 mg/kg
ADCs with cBu-Cit linkerCleavable (Peptide)Greater tumor suppression compared to Val-Cit linker-containing ADCs

Signaling Pathways and Experimental Workflows

To understand the functional differences between these linkers, it is essential to visualize their mechanisms of action and the experimental workflows used for their evaluation.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable This compound (Non-Cleavable) Pathway ADC_cleavable ADC with Cleavable Linker Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Trigger Encounter Trigger (e.g., Low pH, Enzymes, Glutathione) Internalization_c->Trigger Cleavage Linker Cleavage Trigger->Cleavage Payload_release_c Payload Release Cleavage->Payload_release_c Bystander_effect Bystander Effect (if payload is membrane-permeable) Payload_release_c->Bystander_effect Cell_death_c Target Cell Death Payload_release_c->Cell_death_c ADC_non_cleavable ADC with this compound Internalization_nc Internalization into Target Cell ADC_non_cleavable->Internalization_nc Lysosomal_transport Transport to Lysosome Internalization_nc->Lysosomal_transport Antibody_degradation Antibody Degradation Lysosomal_transport->Antibody_degradation Payload_release_nc Payload-Linker-Amino Acid Release Antibody_degradation->Payload_release_nc Cell_death_nc Target Cell Death Payload_release_nc->Cell_death_nc

Figure 1. Comparative Mechanisms of Action. This diagram illustrates the distinct intracellular pathways for ADCs with cleavable versus non-cleavable linkers like this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma, a critical factor for predicting in vivo performance.

Objective: To determine the rate of premature payload release from an ADC in plasma.

Materials:

  • Test ADC

  • Control ADC (with a known stable linker, if available)

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Start Start: ADC in Plasma Incubate Incubate at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Process Protein Precipitation & Extraction Timepoints->Process Analyze LC-MS/MS Analysis Process->Analyze End End: Determine % Intact ADC Analyze->End

Figure 2. In Vitro Plasma Stability Workflow. This flowchart outlines the key steps in assessing the stability of an ADC linker in a plasma environment.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency (IC50) of an ADC in killing cancer cells.

Objective: To measure the concentration of ADC required to inhibit the growth of cancer cells by 50%.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test ADC and unconjugated antibody

  • MTT solution (5 mg/mL)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium and add to the cells.

  • Incubation: Incubate the plate for a period of 48-144 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan crystal formation in viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Start Start: Seed Cells Treat Treat with Serial Dilutions of ADC Start->Treat Incubate Incubate for 48-144h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End: Determine Cytotoxicity Analyze->End

Figure 3. Cytotoxicity Assay (MTT) Workflow. This diagram shows the sequential steps involved in determining the in vitro potency of an ADC.

Conclusion: A Strategic Choice

The decision between a non-cleavable linker like this compound and a cleavable linker is a multifaceted one that depends on the specific therapeutic goals.

This compound and other PEGylated non-cleavable linkers offer the significant advantage of enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicities. The hydrophilicity imparted by the PEG chain can also improve the pharmacokinetic profile and allow for higher drug loading without inducing aggregation. This makes them an excellent choice when the primary goal is to maximize stability and minimize systemic toxicity, and when the payload-linker-amino acid metabolite retains high cytotoxic potency.

Cleavable linkers , on the other hand, provide versatility in payload release mechanisms and the potential for a potent bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, this comes with the potential for lower plasma stability and a narrower therapeutic window.

Ultimately, the optimal linker choice requires a thorough evaluation of the target antigen, the payload's properties, and the desired clinical outcome. This guide provides the foundational data and experimental frameworks to support an informed and strategic decision in the development of next-generation targeted therapies.

References

A Comparative Guide to Purity Assessment of Synthesized Amino-PEG20-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2][3] The choice of PEGylation reagent is critical, with a growing preference for monodisperse, single molecular weight reagents like Amino-PEG20-acid over traditional, polydisperse PEG alternatives. This guide provides an objective comparison of the analytical methodologies used to assess the purity of this compound conjugates, supported by representative experimental data and detailed protocols.

The inherent heterogeneity of PEGylation reactions presents a significant analytical challenge, necessitating robust methods to accurately characterize the final product.[2][4] High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the characterization and quality control of PEGylated proteins.

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method is contingent on the specific characteristics of the PEGylated conjugate and the impurities that need to be resolved. Each technique offers distinct advantages in separating the desired product from unreacted starting materials and various isoforms.

Analytical Technique Principle of Separation/Detection Information Provided Advantages Limitations
Size-Exclusion HPLC (SEC-HPLC) Separates molecules based on their hydrodynamic volume.Detection of aggregates, unreacted PEG, and the main conjugate peak.Excellent for initial assessment of aggregation and removal of excess PEG.Limited resolution for separating isoforms with similar sizes.
Reversed-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity.High-resolution separation of PEGylated isoforms and positional isomers.Powerful tool for resolving species with minor differences in PEGylation.Can lead to protein denaturation; optimization of conditions is crucial.
Ion-Exchange HPLC (IEX-HPLC) Separates molecules based on their net surface charge.Separation of isoforms where PEGylation alters the overall charge of the molecule.Orthogonal to SEC and RP, providing complementary information.Not all PEGylations result in a significant charge change.
Mass Spectrometry (LC/MS, MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Accurate molecular weight determination, identification of the degree of PEGylation, and confirmation of conjugation.High sensitivity and accuracy for mass determination.Polydispersity of traditional PEGs can complicate spectra.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of protons to provide structural information.Quantitative determination of the degree of PEGylation and confirmation of conjugate structure.Non-destructive and highly quantitative.Requires higher sample concentrations and can be complex for large molecules.

Purity Comparison: Monodisperse vs. Polydisperse PEG Conjugates

The use of a monodisperse PEG reagent like this compound results in a significantly more homogeneous product compared to traditional polydisperse PEGs. This is reflected in the analytical data, where the monodisperse conjugate yields sharper, more defined peaks.

Analytical Method This compound Conjugate (Monodisperse) Traditional PEG Conjugate (Polydisperse) Interpretation
SEC-HPLC Single, sharp peak for the conjugate.Broader conjugate peak, potential for multiple overlapping peaks.Indicates a more uniform size distribution for the monodisperse conjugate.
RP-HPLC A predominant peak with minimal side peaks.A cluster of closely eluting peaks, making precise quantification difficult.Highlights the presence of multiple positional isomers and varying PEG chain lengths in the polydisperse sample.
Mass Spectrometry A clear, single major mass peak corresponding to the expected molecular weight.A distribution of masses, reflecting the range of PEG chain lengths.Confirms the single molecular weight nature of the this compound conjugate.
¹H NMR Sharp, well-defined peaks allowing for straightforward integration and calculation of the degree of PEGylation.Broader, less resolved signals from the PEG backbone, complicating precise quantitative analysis.Demonstrates the structural homogeneity of the monodisperse conjugate.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques.

Protocol 1: SEC-HPLC for Aggregate and Unreacted PEG Analysis
  • Column: A suitable SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of 1-2 mg/mL.

Protocol 2: RP-HPLC for Isoform Separation
  • Column: A C4 or C8 reversed-phase column suitable for protein separations.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 60-80 °C to improve peak shape.

  • Detector: UV at 214 nm or 280 nm.

  • Sample Preparation: Dilute the sample in Mobile Phase A to a concentration of 0.5-1.0 mg/mL.

Protocol 3: LC/MS for Intact Mass Analysis
  • LC System: UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase column with a short length for rapid desalting.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A steep gradient to elute the conjugate quickly.

  • Mass Spectrometer Settings: Operate in positive ion mode, acquiring data over a mass range appropriate for the expected conjugate mass.

  • Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass.

Protocol 4: ¹H NMR for Degree of PEGylation
  • Spectrometer: 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated conjugate in a known volume of D₂O.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with an appropriate relaxation delay to ensure full signal recovery.

  • Data Analysis: Integrate the characteristic PEG signal (around 3.6 ppm) and a well-resolved signal from the parent molecule. The ratio of these integrals, corrected for the number of protons each signal represents, allows for the calculation of the average number of PEG chains per molecule.

Visualizing the Workflow and Analytical Relationships

To further clarify the process, the following diagrams illustrate the experimental workflow and the interplay between the different analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment Start This compound + Target Molecule Reaction Conjugation Reaction Start->Reaction Coupling Chemistry Purification1 Initial Purification (e.g., Dialysis, TFF) Reaction->Purification1 Crude Product SEC SEC-HPLC (Aggregates/Free PEG) Purification1->SEC Purified Sample RP_IEX RP-HPLC / IEX-HPLC (Isoforms/Purity) SEC->RP_IEX Main Fraction MS LC/MS (Identity/Mass) RP_IEX->MS Characterization NMR NMR (Structure/Degree of PEGylation) MS->NMR Further Characterization Final Pure Conjugate NMR->Final

Experimental workflow for synthesis and purity assessment.

G Purity Overall Purity Assessment Size Size Heterogeneity (SEC-HPLC) Purity->Size Charge Charge Heterogeneity (IEX-HPLC) Purity->Charge Hydrophobicity Hydrophobic Variants (RP-HPLC) Purity->Hydrophobicity Identity Molecular Weight & Conjugation Confirmation (Mass Spectrometry) Purity->Identity Structure Structural Integrity & Degree of PEGylation (NMR) Purity->Structure Size->Identity Complementary Charge->Identity Complementary Hydrophobicity->Identity Complementary Identity->Structure Complementary

Logical relationship of analytical techniques.

References

Safety Operating Guide

Personal protective equipment for handling Amino-PEG20-acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Amino-PEG20-acid. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Signal Word: Not specified in the available data.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPPE ItemSpecification/Standard
Eyes Safety Glasses with Side Shields or GogglesANSI Z87.1 compliant
Hands Chemical-resistant glovesNitrile or neoprene gloves are suitable. Inspect before use.
Body Laboratory CoatStandard lab coat to be worn at all times.
Respiratory Use in a well-ventilated areaA fume hood is recommended, especially when handling powders to avoid dust and aerosol formation.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • The recommended storage temperature is -20°C for the powder form or -80°C when in solvent.

  • Keep the container tightly sealed.

Handling and Use:

  • Ensure a safety shower and eyewash station are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the handling area.

  • After handling, wash hands and any exposed skin thoroughly.

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

  • If on Skin: Rinse skin with plenty of water. Remove contaminated clothing.

  • If in Eyes: Remove contact lenses if present. Flush eyes immediately with large amounts of water. Seek medical attention.

  • If Inhaled: Move to fresh air.

Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Collect all solid and liquid waste in designated, sealed, and properly labeled containers.

  • Due to its high aquatic toxicity, do not allow the substance or its containers to enter drains or waterways.

  • Dispose of the waste through an approved waste disposal company, following all local, state, and federal regulations.

  • Collect any spillage and dispose of it as hazardous waste.

Chemical and Physical Properties

PropertyValue
Molecular Formula C43H87NO22
Molecular Weight 970.15 g/mol
CAS Number Not available in the provided search results.

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don PPE: Lab Coat, Gloves, Safety Glasses b Prepare Work Area: Ensure fume hood is operational a->b c Retrieve this compound from -20°C storage b->c Proceed to handling d Weigh/measure required amount inside fume hood c->d e Perform experimental procedure d->e f Decontaminate work surfaces e->f Experiment complete g Segregate and label all hazardous waste f->g h Dispose of waste via approved channels g->h i Doff PPE and wash hands h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

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